Product packaging for Amino-PEG9-alcohol(Cat. No.:CAS No. 15332-95-3)

Amino-PEG9-alcohol

Cat. No.: B3105438
CAS No.: 15332-95-3
M. Wt: 413.5 g/mol
InChI Key: DCAJVIFECZEOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG9-alcohol is a useful research compound. Its molecular formula is C18H39NO9 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO9 B3105438 Amino-PEG9-alcohol CAS No. 15332-95-3

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAJVIFECZEOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine at one terminus and a hydroxyl group at the other, connected by a nine-unit ethylene glycol chain, offers versatile reactivity for covalently linking different molecules. The hydrophilic PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, synthesis, characterization, and applications, with a focus on experimental protocols and relevant biological pathways.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent physical and chemical properties. These are summarized in the table below.

PropertyValue
Chemical Name 26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol[1]
Synonyms H2N-PEG9-OH, Amino-nonaethylene glycol-alcohol
CAS Number 15332-95-3[2]
Molecular Formula C18H39NO9[2]
Molecular Weight 413.50 g/mol [3][4]
Appearance Colorless to light yellow liquid or solid/semi-solid
Purity Typically >95% or >98%
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis and characterization is crucial for quality assessment and for researchers who may wish to produce it in-house or create derivatives. The synthesis of heterobifunctional PEGs generally involves a step-wise process to introduce different functional groups at each end of the PEG chain.

General Synthetic Approach

A common strategy for synthesizing amino-PEG-alcohol derivatives involves the protection of one functional group of a PEG diol, followed by the modification of the other terminus, and subsequent deprotection and functionalization. A representative synthetic route is outlined below.

G PEG_diol HO-PEG9-OH Protected_PEG Boc-HN-PEG9-OH PEG_diol->Protected_PEG 1. Protection (e.g., Boc-anhydride) 2. Functionalization Activated_PEG Boc-HN-PEG9-OTs Protected_PEG->Activated_PEG Activation (e.g., TsCl, pyridine) Azido_PEG Boc-HN-PEG9-N3 Activated_PEG->Azido_PEG Azidation (NaN3) Amino_PEG_OH H2N-PEG9-OH Azido_PEG->Amino_PEG_OH Reduction (e.g., H2, Pd/C) and Deprotection (e.g., TFA) G POI_ligand Protein of Interest (POI) Ligand (with carboxylic acid) Activated_POI_PEG POI Ligand-PEG9-alcohol POI_ligand->Activated_POI_PEG EDC/NHS coupling E3_ligand E3 Ligase Ligand (with reactive group for hydroxyl) PROTAC PROTAC Molecule E3_ligand->PROTAC Amino_PEG_OH This compound Amino_PEG_OH->Activated_POI_PEG Activated_POI_PEG->PROTAC Activation of hydroxyl and reaction with E3 ligand G Nanoparticle Nanoparticle with Surface Carboxyl Groups PEGylated_NP PEGylated Nanoparticle with Terminal Hydroxyl Groups Nanoparticle->PEGylated_NP EDC/NHS coupling Amino_PEG_OH This compound Amino_PEG_OH->PEGylated_NP Targeted_NP Targeted Nanoparticle PEGylated_NP->Targeted_NP Further conjugation Targeting_Ligand Targeting Ligand Targeting_Ligand->Targeted_NP G cluster_0 Ubiquitin-Proteasome System PROTAC PROTAC (with PEG9 linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

An In-depth Technical Guide to Amino-PEG9-alcohol: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a terminal primary amine and a hydroxyl group separated by a nine-unit PEG chain, offers a versatile platform for covalently linking different molecules of interest. The hydrophilic nature of the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an attractive component in the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in bioconjugation and targeted protein degradation.

Structure and Physicochemical Properties

This compound is characterized by a linear chain of nine repeating ethylene glycol units, flanked by a primary amine at one terminus and a hydroxyl group at the other.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers and scientific literature.

PropertyValueReferences
Chemical Formula C₁₈H₃₉NO₉[4]
Molecular Weight 413.51 g/mol [4]
CAS Number 15332-95-3
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Purity Typically >95% or >98%
Appearance Colorless to light yellow liquid or semi-solid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Long-term storage at -20°C is recommended to prevent degradation.

Functional Group Reactivity and Bioconjugation

The utility of this compound as a linker stems from the distinct reactivity of its terminal functional groups.

  • Primary Amine (-NH₂): The primary amine is a versatile nucleophile that readily reacts with various electrophilic functional groups to form stable covalent bonds. Common reactions include:

    • Amide bond formation: Reacts with carboxylic acids, often activated by coupling agents like EDC/NHS or HATU, to form a stable amide linkage.

    • Reaction with N-hydroxysuccinimide (NHS) esters: Forms a stable amide bond with NHS-activated esters, a widely used strategy for labeling proteins and other biomolecules.

    • Reaction with aldehydes and ketones: Can undergo reductive amination to form a secondary amine linkage.

  • Hydroxyl (-OH): The terminal hydroxyl group can be derivatized to introduce other functionalities or to serve as an attachment point for other molecules. Common reactions include:

    • Esterification: Reacts with carboxylic acids or their activated derivatives to form ester bonds.

    • Activation: Can be activated with reagents like p-toluenesulfonyl chloride (TsCl) to create a good leaving group for subsequent nucleophilic substitution reactions.

This dual functionality allows for the sequential and controlled conjugation of two different molecules, a key requirement in the construction of heterobifunctional molecules like PROTACs.

Applications in PROTAC Development

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is frequently employed as a component of the linker in PROTAC design. The PEG chain provides several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic profile.

  • Optimal Length and Flexibility: The nine ethylene glycol units provide a specific length and flexibility to the linker, which is a critical parameter for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is often determined empirically for each target-E3 ligase pair.

  • Synthetic Tractability: The defined structure and reactive end groups of this compound facilitate the modular and convergent synthesis of PROTAC libraries with varying linker lengths.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->TernaryComplex Ub transfer Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: General Synthesis of a PROTAC using this compound

This section outlines a representative two-step protocol for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with a reactive group for the hydroxyl end).

Step 1: Amide Coupling of Target Protein Ligand to the Amine Terminus of this compound

This step involves the formation of a stable amide bond between the carboxylic acid of the target protein ligand and the primary amine of this compound.

Amide_Coupling_Workflow Start Start Dissolve Dissolve Target Protein Ligand-COOH and this compound in anhydrous DMF Start->Dissolve AddReagents Add coupling reagents (e.g., HATU, DIPEA) Dissolve->AddReagents Stir Stir at room temperature overnight AddReagents->Stir Monitor Monitor reaction by LC-MS Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product1 Ligand-PEG9-alcohol Conjugate Purify->Product1

Figure 2. Workflow for amide coupling of the target protein ligand.

Methodology:

  • Dissolution: Dissolve the target protein ligand containing a carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation and Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Ligand-PEG9-alcohol conjugate.

Step 2: Coupling of the E3 Ligase Ligand to the Hydroxyl Terminus

The hydroxyl group of the purified Ligand-PEG9-alcohol conjugate is first activated and then reacted with the E3 ligase ligand.

Hydroxyl_Coupling_Workflow Start Start with Ligand-PEG9-alcohol Activate Activate hydroxyl group (e.g., with MsCl or TsCl) Start->Activate React React with E3 Ligase Ligand (e.g., containing a nucleophile) Activate->React Stir Stir under appropriate conditions React->Stir Monitor Monitor reaction by LC-MS Stir->Monitor Purify Purify by preparative HPLC Monitor->Purify FinalProduct Final PROTAC Molecule Purify->FinalProduct

Figure 3. Workflow for coupling the E3 ligase ligand.

Methodology:

  • Activation of Hydroxyl Group: Dissolve the Ligand-PEG9-alcohol conjugate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a base such as triethylamine (TEA) (1.5 eq) followed by dropwise addition of an activating agent like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Nucleophilic Substitution: To the activated intermediate, add the E3 ligase ligand (1.1 eq) which contains a suitable nucleophile (e.g., an amine or thiol). The reaction may require elevated temperatures and the addition of a base.

  • Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by LC-MS.

  • Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. The final PROTAC molecule is typically purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive terminal amine and hydroxyl groups, provides a robust platform for the synthesis of complex bioconjugates. Its application in the design of PROTACs has been particularly impactful, enabling the development of novel therapeutics that function through targeted protein degradation. The methodologies and data presented in this technical guide are intended to provide a comprehensive resource for the effective utilization of this compound in advanced drug discovery and development programs.

References

An In-depth Technical Guide to Amino-PEG9-alcohol for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG9-alcohol, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its critical role in PROTAC design, and provide detailed experimental protocols for its application in the synthesis of these novel therapeutic agents.

Introduction to this compound

This compound is a hydrophilic, flexible linker molecule that plays a pivotal role in the architecture of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker element is crucial as it dictates the spatial orientation and distance between the POI and the E3 ligase, which is a key determinant of the efficacy of the resulting PROTAC.

The polyethylene glycol (PEG) chain in this compound enhances the solubility and bioavailability of the PROTAC molecule.[1] Its bifunctional nature, possessing both a primary amine (-NH2) and a primary alcohol (-OH) group, allows for the sequential and controlled conjugation of the POI-binding ligand and the E3 ligase-binding ligand.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReferences
CAS Number 15332-95-3[2][3][4][5]
Molecular Weight 413.51 g/mol
Chemical Formula C18H39NO9
Appearance Solid, semi-solid, or liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF

The Role of this compound in PROTAC-mediated Protein Degradation

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The this compound linker is central to this process by tethering the two key recognition elements of the PROTAC.

The general mechanism is as follows:

  • Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG9 linker are critical for achieving a productive orientation of the POI and E3 ligase within this complex.

  • Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can then bind to another POI and E3 ligase, initiating a new cycle of degradation.

Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E2 E2-Ub Ub->E2 E2->Ternary_Complex recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using a bifunctional linker like this compound requires a strategic approach to ensure the selective conjugation of the POI and E3 ligase ligands. This typically involves an orthogonal protection strategy, where one of the reactive groups of the linker is temporarily blocked while the other is reacted.

General Strategy for Sequential Conjugation

The primary challenge in using this compound is the presence of two reactive functional groups. To achieve a controlled synthesis, one group must be protected while the other is coupled to the first ligand. Following this, the protecting group is removed, and the second ligand is attached.

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start This compound (NH2-PEG9-OH) protect_amine Protect Amine Group (e.g., with Boc anhydride) start->protect_amine protected_linker Boc-NH-PEG9-OH protect_amine->protected_linker activate_hydroxyl Activate Hydroxyl Group (e.g., tosylation) protected_linker->activate_hydroxyl activated_linker Boc-NH-PEG9-OTs activate_hydroxyl->activated_linker couple_ligand1 Couple to Ligand 1 (e.g., POI ligand with a nucleophile) activated_linker->couple_ligand1 intermediate1 Boc-NH-PEG9-Ligand 1 couple_ligand1->intermediate1 deprotect_amine Deprotect Amine Group (e.g., with TFA) intermediate1->deprotect_amine intermediate2 H2N-PEG9-Ligand 1 deprotect_amine->intermediate2 couple_ligand2 Couple to Ligand 2 (e.g., E3 Ligase ligand with an activated carboxyl group) intermediate2->couple_ligand2 final_protac Ligand 2-NH-PEG9-Ligand 1 (Final PROTAC) couple_ligand2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization

Logical workflow for PROTAC synthesis.
Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of a PROTAC, assuming the POI ligand has a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand has a carboxylic acid that can be activated.

Step 1: Protection of the Amine Group of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product (Boc-NH-PEG9-OH) by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the Boc-protected linker from Step 1 (1 equivalent) in anhydrous DCM.

  • Add a base such as TEA or pyridine (2-3 equivalents).

  • Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the activated linker (Boc-NH-PEG9-OTs).

Step 3: Conjugation of the First Ligand (e.g., POI Ligand)

  • Dissolve the POI ligand (containing a nucleophilic group) (1 equivalent) and the activated linker from Step 2 (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K2CO3) or DIPEA (2-3 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the intermediate (Boc-NH-PEG9-Ligand 1) by column chromatography.

Step 4: Deprotection of the Amine Group

  • Dissolve the intermediate from Step 3 in DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt (H2N-PEG9-Ligand 1) is often used in the next step without further purification.

Step 5: Conjugation of the Second Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) (1 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base such as DIPEA (2-3 equivalents). Stir for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected intermediate from Step 4 (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Step 6: Characterization of the Final PROTAC

Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a versatile and valuable tool in the design and synthesis of PROTACs. Its hydrophilic PEG spacer and bifunctional nature provide a robust platform for creating effective protein degraders. The successful synthesis of PROTACs using this linker relies on a carefully planned orthogonal strategy to ensure the sequential and controlled conjugation of the target-binding and E3 ligase-recruiting moieties. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their pursuit of novel therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Amino-PEG9-alcohol, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product and its intermediate.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group, connected by a nine-unit ethylene glycol spacer. The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for orthogonal conjugation strategies. The primary amine can be readily coupled to carboxylic acids, activated esters, or other electrophilic moieties, whereas the hydroxyl group can be further functionalized or used as an attachment point. This guide details a common and efficient two-step synthesis of this compound, commencing with the protection of a commercially available amino-PEG alcohol, followed by a deprotection step to yield the final product.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process involving the protection of the terminal amino group of a suitable precursor, followed by the removal of the protecting group. The most common protecting group for amines in this context is the tert-butyloxycarbonyl (Boc) group, due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

The overall synthetic scheme is as follows:

Synthesis_Pathway Starting_Material This compound Precursor (H₂N-(CH₂CH₂O)₉-H) Intermediate N-Boc-Amino-PEG9-alcohol (Boc-NH-(CH₂CH₂O)₉-H) Starting_Material->Intermediate Boc Protection (Boc)₂O, Base Final_Product This compound (H₂N-(CH₂CH₂O)₉-H) Intermediate->Final_Product Boc Deprotection Acid (e.g., TFA)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-Amino-PEG9-alcohol (Intermediate)

This procedure describes the protection of the primary amine of the starting material using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound (starting material)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound starting material (1.0 eq) in a 2:1 (v/v) mixture of THF and water.

  • To this solution, add triethylamine (3.0 eq) or sodium hydroxide (1.1 eq) and stir the mixture for 5 minutes at room temperature until all solids have dissolved.[1]

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-Amino-PEG9-alcohol.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure product.

Expected Yield: High (typically >90%)

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound in THF/Water Add_Base Add Base (TEA or NaOH) Dissolve->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Boc2O Add (Boc)₂O Cool->Add_Boc2O Stir Stir at RT for 12-24h Add_Boc2O->Stir Remove_THF Remove THF Stir->Remove_THF Extract Extract with EtOAc Remove_THF->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography (DCM/MeOH gradient) Concentrate->Column_Chromatography Boc_Deprotection_Workflow cluster_deprotection Deprotection cluster_workup Workup Dissolve Dissolve N-Boc-Amino-PEG9-alcohol in anhydrous DCM Add_TFA Add TFA solution Dissolve->Add_TFA Stir Stir at RT for 2-4h Add_TFA->Stir Evaporate Evaporate solvent and excess TFA Stir->Evaporate Neutralize Neutralize with NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate

References

An In-depth Technical Guide on the Core Mechanism of Action of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG9-alcohol is a heterobifunctional molecule composed of a nine-unit polyethylene glycol (PEG) chain with a terminal amino group (-NH2) and a terminal hydroxyl group (-OH). It does not possess a direct pharmacological mechanism of action in the traditional sense. Instead, its primary role is as a flexible, hydrophilic linker and spacer in the field of bioconjugation, particularly in drug delivery and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The "mechanism of action" of this compound is, therefore, understood through the physicochemical and pharmacokinetic changes it imparts to the molecules it modifies. This guide provides a detailed examination of its functional roles, the benefits of its application, and the underlying principles of PEGylation that govern its utility.

Introduction to this compound and PEGylation

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer approved by the FDA. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[1][2][3] this compound is a discrete PEG linker, meaning it has a defined molecular weight and length, which allows for precise and reproducible bioconjugation.

Its heterobifunctional nature, with an amine group at one end and a hydroxyl group at the other, allows for versatile and sequential conjugation to different molecules.[4][5] The amine group can react with carboxylic acids, activated esters, or aldehydes, while the hydroxyl group can be further derivatized for other conjugation chemistries.

Core Function as a Bioconjugation Linker

The fundamental "mechanism of action" of this compound is to physically link two or more molecular entities while providing specific physicochemical advantages.

  • Increased Hydrophilicity: The PEG backbone is highly soluble in aqueous media. Conjugation of this compound to hydrophobic drugs or biomolecules significantly increases their water solubility. This is crucial for improving drug formulation and bioavailability.

  • Pharmacokinetic Modulation: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can prolong its circulation half-life. This "stealth effect" shields the molecule from renal clearance and enzymatic degradation, leading to sustained therapeutic exposure.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on therapeutic proteins, reducing the likelihood of an immune response and antibody-mediated neutralization.

  • Controlled Spacing: The nine-unit PEG chain provides a flexible spacer arm between conjugated molecules. This is critical in applications like PROTACs, where precise spatial orientation between a target protein ligand and an E3 ligase ligand is necessary for efficient ubiquitination and subsequent degradation.

Applications in Advanced Drug Modalities

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. This compound is frequently used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase.

In ADCs, a cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used as a component of the linker system to attach the drug to the antibody. The hydrophilic nature of the PEG component can help to overcome aggregation issues often seen with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.

Quantitative Data on the Effects of PEGylation

While specific quantitative data for this compound is often embedded within broader studies on the final conjugated molecule, the general effects of PEGylation are well-documented. The following table summarizes the typical impact of PEGylation on key biopharmaceutical parameters.

ParameterEffect of PEGylationTypical Magnitude of Change
Solubility IncreasedCan be several orders of magnitude for hydrophobic compounds.
In Vivo Half-life IncreasedCan range from a 2-fold to over a 100-fold increase.
Immunogenicity DecreasedSignificant reduction in antibody formation.
Enzymatic Degradation DecreasedIncreased resistance to proteases and other metabolic enzymes.
Renal Clearance DecreasedDue to increased hydrodynamic radius.

Note: The exact magnitude of these effects is highly dependent on the parent molecule, the length of the PEG chain, and the specific conjugation chemistry.

Experimental Protocols

The use of this compound in bioconjugation involves several key experimental steps. Below are generalized protocols for common conjugation reactions.

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound in the same solvent.

    • Add the this compound solution to the activated NHS-ester solution (typically a 1.1 to 1.5-fold molar excess of the amine).

    • Stir the reaction at room temperature for 2-12 hours.

  • Purification:

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, purify the conjugate using techniques such as reversed-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS) and NMR.

This protocol describes the reaction between the amine group of this compound and an aldehyde.

  • Schiff Base Formation:

    • Dissolve the aldehyde-containing molecule and a slight molar excess of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

    • Stir the mixture at room temperature for 1-2 hours to form the imine (Schiff base) intermediate.

  • Reduction:

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), in a 5- to 10-fold molar excess.

    • Continue to stir the reaction for 4-24 hours at room temperature.

  • Purification and Characterization:

    • Purify the conjugate using methods like dialysis, size-exclusion chromatography, or HPLC.

    • Characterize the final product using techniques such as SDS-PAGE (for proteins), mass spectrometry, and UV-Vis spectroscopy.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the conceptual mechanism of this compound and a typical experimental workflow.

G cluster_0 Molecular Components cluster_1 Conjugation Process cluster_2 Final Conjugate Drug/Biomolecule Drug/Biomolecule Bioconjugation Reaction Bioconjugation Reaction Drug/Biomolecule->Bioconjugation Reaction This compound This compound This compound->Bioconjugation Reaction Targeting Ligand/Protein Targeting Ligand/Protein Targeting Ligand/Protein->Bioconjugation Reaction Functionalized Therapeutic Functionalized Therapeutic Bioconjugation Reaction->Functionalized Therapeutic

Caption: Conceptual workflow of bioconjugation using this compound.

G Hydrophobic Drug Hydrophobic Drug PEGylated Drug PEGylated Drug Hydrophobic Drug->PEGylated Drug + this compound Increased Solubility Increased Solubility PEGylated Drug->Increased Solubility Reduced Renal Clearance Reduced Renal Clearance PEGylated Drug->Reduced Renal Clearance Shielding from Enzymes Shielding from Enzymes PEGylated Drug->Shielding from Enzymes Prolonged Circulation Prolonged Circulation Increased Solubility->Prolonged Circulation Reduced Renal Clearance->Prolonged Circulation Shielding from Enzymes->Prolonged Circulation

Caption: Mechanism of improved pharmacokinetics via PEGylation.

Conclusion

This compound is a valuable tool in modern drug development, acting as a versatile heterobifunctional linker. While it lacks a direct pharmacological effect, its "mechanism of action" is manifested through the significant improvements it confers upon conjugated molecules. These enhancements include increased solubility, extended circulatory half-life, and reduced immunogenicity, ultimately leading to more effective and safer therapeutics. A thorough understanding of its properties and conjugation chemistry is essential for its successful application in the design of next-generation drug delivery systems.

References

A Technical Guide to the Solubility of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Amino-PEG9-alcohol in various common laboratory solvents. Due to the current lack of publicly available quantitative solubility data, this guide focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise quantitative solubility in their own laboratory settings.

Executive Summary

This compound is a heterobifunctional polyethylene glycol (PEG) linker commonly used in bioconjugation, drug delivery, and the development of PROteolysis TArgeting Chimeras (PROTACs). Its hydrophilic PEG spacer is known to enhance the aqueous solubility of conjugated molecules.[1][2][3] Understanding the solubility of this linker in various solvents is critical for its effective use in synthesis, formulation, and biological applications. This guide summarizes the known qualitative solubility of this compound and provides a robust experimental protocol for its quantitative determination.

Qualitative Solubility of this compound

Based on available data from chemical suppliers, this compound exhibits solubility in a range of common organic solvents and water. The hydrophilic nature of the nine-unit polyethylene glycol chain contributes significantly to its solubility in aqueous media.

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaPolaritySolubility
WaterH₂OPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble
Dichloromethane (DCM)CH₂Cl₂NonpolarSoluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble
EthanolC₂H₅OHPolar ProticData Not Available
MethanolCH₃OHPolar ProticData Not Available

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration (mg/mL or molarity) is not specified in the available literature. Further quantitative analysis is required to determine the precise solubility limits.

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This protocol is adapted for the determination of this compound solubility.

3.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, Dichloromethane, Ethanol, Methanol)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or thermomixer capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical method for quantification.

3.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to have undissolved solid remaining to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or thermomixer.

    • Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. For some compounds, a shorter incubation of 18 hours may be sufficient.

  • Phase Separation:

    • After the incubation period, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess cap_vial Securely cap vial add_excess->cap_vial shake Incubate on orbital shaker (e.g., 24-48h at 25°C) cap_vial->shake settle Allow excess solid to settle shake->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute quantify Quantify concentration (e.g., by HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While qualitative data confirms the solubility of this compound in water, DMSO, DCM, and DMF, there is a notable absence of quantitative solubility data in the public domain. For researchers and drug development professionals, obtaining precise solubility values is crucial for experimental design and formulation. The provided shake-flask method offers a standardized and reliable approach to determine these values. The execution of this protocol will empower researchers to generate the specific solubility data required for their applications, thereby facilitating the effective use of this compound in their scientific endeavors.

References

A Deep Dive into the Hydrophilic Properties of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amino-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, is a cornerstone molecule in modern bioconjugation and drug delivery systems. Its remarkable hydrophilic properties are central to its utility, enabling the transformation of hydrophobic molecules into more water-soluble entities suitable for biological applications. This technical guide provides a comprehensive overview of the hydrophilic characteristics of this compound, detailing its physicochemical properties, methods for their measurement, and its functional implications in therapeutic and research contexts.

Core Physicochemical Properties

The inherent hydrophilicity of this compound is derived from its polyethylene glycol backbone, a repeating chain of ethylene oxide units. This structure facilitates the formation of hydrogen bonds with water molecules, leading to excellent aqueous solubility. The molecule possesses two distinct functional groups: a terminal primary amine (-NH2) and a hydroxyl (-OH) group, which allow for covalent attachment to a wide array of molecules and surfaces.

PropertyValueSource/Method
Molecular Formula C18H39NO9[1][2]
Molecular Weight ~413.51 g/mol [2][3]
CAS Number 15332-95-3[1]
Predicted LogP -1.78 ± 0.69ALOGPS 2.1
Water Solubility High
Solubility in Organic Solvents Soluble in DMSO, DCM, DMFBroadPharm

Experimental Protocols for Hydrophilicity Assessment

Accurate characterization of the hydrophilic properties of this compound and its conjugates is critical for their effective application. Below are detailed protocols for key experiments used to quantify hydrophilicity.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity/lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 20 mL glass scintillation vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and then allow the phases to separate completely overnight. Collect each phase into separate containers.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated water to a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a scintillation vial, add 5 mL of the pre-saturated n-octanol and 5 mL of the this compound aqueous solution.

  • Equilibration: Tightly cap the vial and vortex it for 2 minutes. Place the vial on a shaker and agitate for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and octanolic phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC or a colorimetric assay if a suitable chromophore is introduced).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

Quantification of Water Solubility

This protocol outlines a method to determine the quantitative water solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Small glass vials with magnetic stir bars

  • Magnetic stir plate

  • Analytical balance

  • 0.22 µm syringe filters

  • HPLC system or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 5 mL) in a glass vial.

  • Equilibration: Place the vial on a magnetic stir plate and stir at a constant speed for 24 hours at a controlled temperature (e.g., 25°C) to ensure saturation.

  • Phase Separation: Allow the solution to stand undisturbed for at least 24 hours to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered, saturated solution with deionized water to a concentration within the linear range of the analytical method. Determine the concentration of the diluted solution using a calibrated HPLC or another appropriate analytical technique.

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the water solubility of this compound in units such as mg/mL or g/L.

Visualization of Key Concepts and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams are provided.

G Chemical Structure of this compound cluster_amine Amino Group cluster_peg PEG Spacer cluster_hydroxyl Hydroxyl Group N N H1 H N->H1 H2 H N->H2 C_link CH2 N->C_link C1 CH2 C2 CH2 C1->C2 O2 O C2->O2 O1 O O1->C1 C3 CH2 C4 CH2 C3->C4 dots (...) C4->dots O2->C3 C5 CH2 dots->C5 C6 CH2 C5->C6 O8 O C6->O8 O9 O O8->O9 H3 H O9->H3 C_link2 CH2 C_link->C_link2 C_link2->O1

Caption: Chemical structure of this compound.

G Shake-Flask Method for LogP Determination prep_solvents Prepare Water-Saturated Octanol & Octanol-Saturated Water prep_sample Dissolve this compound in Saturated Water prep_solvents->prep_sample partition Mix Octanol and Aqueous Sample Solution (1:1) prep_sample->partition equilibrate Vortex and Shake for 1 hour partition->equilibrate separate Centrifuge to Separate Aqueous and Octanol Phases equilibrate->separate measure Measure Concentration in Both Phases (HPLC/UV-Vis) separate->measure calculate Calculate P and LogP measure->calculate

Caption: Workflow for LogP determination.

G Functional Role of this compound in Bioconjugation hydrophobic_drug Hydrophobic Drug (Poor Water Solubility) conjugate Drug-PEG-Ligand Conjugate (Improved Hydrophilicity) hydrophobic_drug->conjugate Conjugation via -OH or -NH2 peg_linker This compound (Hydrophilic Linker) peg_linker->conjugate targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) targeting_ligand->conjugate Conjugation via -NH2 or -OH biological_system Biological System (Aqueous Environment) conjugate->biological_system Enhanced Solubility and Bioavailability

Caption: Role of this compound in bioconjugation.

Conclusion

The pronounced hydrophilic character of this compound is a key determinant of its widespread use in biomedical research and drug development. By understanding and quantifying its hydrophilic properties through standardized experimental protocols, researchers can effectively leverage this versatile linker to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for the rational design and characterization of novel bioconjugates and drug delivery systems.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the primary amine group in Amino-PEG9-alcohol, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics.

Introduction to this compound

This compound is a hydrophilic linker molecule featuring a terminal primary amine and a terminal hydroxyl group, connected by a nine-unit polyethylene glycol (PEG) chain. This structure imparts desirable properties such as enhanced water solubility and biocompatibility to conjugated molecules. The primary amine group is a key functional handle for a variety of conjugation chemistries.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C18H39NO9
Molecular Weight 413.5 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Purity Typically >95%

Reactivity of the Primary Amine Group

Factors Influencing Reactivity

Several factors influence the reaction efficiency of the amine group:

  • pH: The pH of the reaction medium is the most critical factor. Reactions with electrophiles are generally faster at alkaline pH where the amine is deprotonated. However, competing hydrolysis of some electrophilic reagents (e.g., NHS esters) also increases at higher pH.

  • Temperature: Reaction rates generally increase with temperature. However, elevated temperatures can also lead to degradation of reactants or products.

  • Solvent: The choice of solvent can affect the solubility of reactants and the rate of reaction. Protic solvents can solvate the amine, potentially reducing its nucleophilicity.

  • Steric Hindrance: The accessibility of the amine group can be hindered by the size and conformation of the molecule it is reacting with.

  • Concentration of Reactants: Higher concentrations of reactants generally lead to faster reaction rates.

Common Reactions of the Amine Group

The primary amine of this compound can participate in a variety of chemical reactions, making it a versatile tool for bioconjugation.

Amide Bond Formation

The formation of a stable amide bond is one of the most common applications of amine-reactive linkers.

N-Hydroxysuccinimide (NHS) esters are widely used to activate carboxyl groups for reaction with primary amines. The reaction proceeds via nucleophilic acyl substitution to form a stable amide linkage.

AmideBondFormation_NHS AminoPEG This compound (R-NH2) Intermediate Tetrahedral Intermediate AminoPEG->Intermediate Nucleophilic Attack NHSEster NHS Ester (R'-CO-NHS) NHSEster->Intermediate Amide Amide Conjugate (R-NH-CO-R') Intermediate->Amide Elimination NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct

Figure 1: Reaction of this compound with an NHS ester.

Table 2: Typical Reaction Conditions for NHS Ester Coupling

ParameterConditionRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.
Buffer Phosphate, Borate, Bicarbonate (amine-free)Avoids competition from buffer nucleophiles.
Temperature Room Temperature (20-25 °C) or 4 °CControls reaction rate and minimizes degradation.
Reaction Time 30 minutes to several hoursDepends on reactants and temperature.
Molar Ratio 1.5 - 10 fold excess of NHS esterDrives the reaction to completion.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are used to activate carboxylic acids for direct reaction with primary amines. This reaction is often performed in the presence of NHS or Sulfo-NHS to improve efficiency and reduce side reactions.

AmideBondFormation_EDC CarboxylicAcid Carboxylic Acid (R'-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Amide Amide Conjugate (R-NH-CO-R') O_Acylisourea->Amide Nucleophilic Attack Urea_byproduct Urea Byproduct O_Acylisourea->Urea_byproduct AminoPEG This compound (R-NH2) AminoPEG->Amide

Figure 2: EDC-mediated coupling of a carboxylic acid and this compound.

Table 3: Typical Reaction Conditions for EDC/NHS Coupling

ParameterConditionRationale
pH 4.5 - 7.2Optimal for EDC activation and subsequent amidation.
Buffer MES, HEPES (non-nucleophilic)Provides pH control without interfering with the reaction.
Temperature Room Temperature (20-25 °C)Sufficient for efficient coupling.
Reaction Time 1 - 4 hoursAllows for complete reaction.
Additives NHS or Sulfo-NHSStabilizes the activated carboxyl group and improves yield.
Reductive Amination

The primary amine of this compound can react with aldehydes and ketones to form an intermediate imine or Schiff base, which is then reduced by a mild reducing agent to form a stable secondary amine linkage.

ReductiveAmination AminoPEG This compound (R-NH2) Imine Imine Intermediate (R-N=CH-R') AminoPEG->Imine Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Imine Condensation SecondaryAmine Secondary Amine (R-NH-CH2-R') Imine->SecondaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->SecondaryAmine

Commercial Suppliers and Technical Guide for Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for Amino-PEG9-alcohol, a versatile heterobifunctional linker, and detailed technical information for its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of bioconjugation, drug delivery, and targeted protein degradation.

Commercial Suppliers of this compound

For researchers looking to source this compound, a variety of commercial suppliers offer this reagent with varying specifications. The table below summarizes key information from several suppliers to facilitate easy comparison.

SupplierProduct Name/NumberCAS NumberMolecular Weight ( g/mol )PurityStorage Conditions
BroadPharm This compound (BP-24084)15332-95-3413.5≥98%-20°C[1]
AxisPharm This compound15332-95-3413.51≥95%Information not readily available[2]
TargetMol This compound15332-95-3413.5>98%-20°C for 3 years (pure form)[3]
Glyco MindSynth This compound (GMSL-501)15332-95-3413.595-98%Information not readily available[4]
Shaanxi new new new new research博美生物科技有限公司 This compound (Y-PE-3134)15332-95-3413.5>95%-20°C
MedchemExpress This compound (HY-140204)15332-95-3413.5098.0%4°C (sealed storage)
Precise PEG This compound (AG-2283)15332-95-3413.51>96%Information not readily available
Sigma-Aldrich (Ambeed) This compound (AMBH98C8E2DA)15332-95-3413.5195%2-8°C (in dark, inert atmosphere)
MedKoo Biosciences This compound (123255)15332-95-3413.51>95%0-4°C (short term), -20°C (long term)
Sunway Pharm Ltd This compound15332-95-3413.5197%Room Temperature (sealed in dry)

Core Concepts and Applications

This compound is a bifunctional molecule featuring a primary amine group (-NH2) and a hydroxyl group (-OH) separated by a nine-unit polyethylene glycol (PEG) spacer. This structure provides several key advantages in bioconjugation and drug development:

  • Hydrophilicity: The PEG spacer imparts excellent water solubility to the molecule and any conjugate it is a part of, which is crucial for biological applications.

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of conjugated molecules.

  • Flexible Spacer: The nine-unit PEG chain provides a flexible and defined-length spacer arm, which can be critical for optimizing the biological activity of conjugates, such as in Proteolysis Targeting Chimeras (PROTACs).

  • Orthogonal Reactivity: The amine and hydroxyl groups offer orthogonal reactivity, allowing for sequential conjugation reactions. The primary amine can readily react with activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents), and other electrophiles. The terminal hydroxyl group can be further modified or used in subsequent reactions.

A significant application of this compound is in the synthesis of PROTACs . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from publicly available information and should be adapted and optimized for specific applications.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid functional group using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel and stirring equipment

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the Carboxylic Acid-Containing Molecule: Dissolve the carboxylic acid-containing molecule in an appropriate volume of Activation Buffer.

  • Activate the Carboxylic Acid: Add EDC (1.2 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the solution from step 1. Stir the reaction mixture at room temperature for 15-30 minutes.

  • Prepare the this compound Solution: Dissolve this compound (1.0 equivalent) in Coupling Buffer.

  • Conjugation Reaction: Add the activated carboxylic acid solution to the this compound solution. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add a quenching solution, such as hydroxylamine, to the reaction mixture to quench any unreacted activated esters.

  • Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the purified conjugate using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol outlines the reaction between the primary amine of this compound and a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.2-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel and stirring equipment

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the NHS Ester-Activated Molecule: Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

  • Prepare the this compound Solution: Dissolve this compound (1.0 to 1.2 equivalents) in the Reaction Buffer.

  • Conjugation Reaction: Add the dissolved NHS ester-activated molecule dropwise to the this compound solution with gentle stirring. Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the conjugate using an appropriate method, such as reverse-phase HPLC or silica gel chromatography, to remove unreacted starting materials and the NHS leaving group.

  • Characterization: Confirm the structure and purity of the final conjugate using analytical techniques such as MS and NMR.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where this compound can serve as the linker.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (Ligand-Linker-Ligand) POI->PROTAC Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase POI_bound POI PROTAC_bound PROTAC E3_bound E3 Ligase Ub Ubiquitin E3_bound->Ub Transfers Ub Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Experimental Workflow for Bioconjugation

The diagram below outlines a typical experimental workflow for the conjugation of this compound to a target molecule.

Bioconjugation_Workflow start Start reagent_prep Reagent Preparation (this compound, Target Molecule) start->reagent_prep activation Activation of Target Molecule (e.g., with EDC/NHS) reagent_prep->activation conjugation Conjugation Reaction reagent_prep->conjugation This compound activation->conjugation purification Purification of Conjugate (e.g., HPLC) conjugation->purification characterization Characterization (e.g., MS, NMR) purification->characterization end End characterization->end

Caption: A generalized workflow for a bioconjugation experiment using this compound.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG9-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Amino-PEG9-alcohol, a heterobifunctional linker, in bioconjugation. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on PEGylation of proteins, peptides, and other biomolecules.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring a primary amine and a primary alcohol functional group at opposite ends of a nine-unit polyethylene glycol (PEG) chain.[1][2][3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[1][3] The amine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, and carbonyl compounds. The terminal hydroxyl group can be further modified, offering a secondary point of conjugation. This bifunctional nature makes this compound a valuable linker in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions with this compound can be influenced by various factors, including pH, reactant concentrations, and reaction time. The following table summarizes typical quantitative data for relevant bioconjugation reactions.

ParameterNHS Ester CouplingEDC/NHS CouplingNotes
Reaction Efficiency HighHigh, can be optimizedEfficiency is pH-dependent; NHS ester hydrolysis is a competing reaction.
Typical Yield >80% (under optimal conditions)Variable, dependent on substrate and optimizationYields can be affected by purification methods.
Degree of PEGylation Controllable by molar ratio of reactantsControllable by molar ratio of reactantsCan be determined by techniques like NMR, HPLC, and mass spectrometry.
Reaction pH 7.0 - 9.0Carboxyl Activation: 4.5-7.2; Amine Reaction: 7.0-8.0pH is a critical parameter for both reaction efficiency and minimizing side reactions.
Reaction Time 30 minutes - 2 hours at room temperatureActivation: 15 min; Conjugation: 2 hours at room temperatureCan be monitored by LC-MS or TLC.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated molecule to the this compound solution. A 1.5 to 5-fold molar excess of the NHS ester is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography (SEC) column to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol details the two-step conjugation of the primary amine of this compound to a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activate Carboxyl Groups:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add a 5 to 10-fold molar excess of both EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Immediately add a 1.5 to 5-fold molar excess of this compound (dissolved in Reaction Buffer) to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quench Reaction:

    • Add quenching buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using SDS-PAGE, HPLC, and mass spectrometry.

Visualizations

PROTAC Signaling Pathway

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is often used as a linker in the synthesis of PROTACs.

PROTAC_Pathway cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligase Ligand-Linker-POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Proteasome->Degraded Degradation Recycled_PROTAC->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

General Bioconjugation and Purification Workflow

The following diagram illustrates a typical workflow for the bioconjugation of this compound to a target molecule, followed by purification and analysis.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactant1 Target Molecule (e.g., with -COOH or NHS ester) Activation Activation Step (if using EDC/NHS) Reactant1->Activation Reactant2 This compound Conjugation Conjugation Reaction Reactant2->Conjugation Buffer_Prep Prepare Buffers (Activation & Reaction) Buffer_Prep->Activation Activation->Conjugation Activated Molecule Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Final_Product Purified Conjugate Analysis->Final_Product

References

Application Notes: Utilizing Amino-PEG9-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of Amino-PEG9-alcohol as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The content covers the synthesis protocol, data presentation, and essential experimental workflows for the evaluation of the resulting PROTACs.

Introduction to this compound in PROTAC Synthesis

This compound is a hydrophilic, flexible polyethylene glycol (PEG)-based linker ideal for PROTAC development. Its structure features a terminal primary amine and a terminal hydroxyl group, offering versatile handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

The key advantages of using this compound as a PROTAC linker include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large molecules.

  • Improved Cell Permeability: The PEG linker can favorably modulate the physicochemical properties of the PROTAC, potentially enhancing its ability to cross cell membranes.

  • Optimal Length and Flexibility: The 9-unit ethylene glycol chain provides sufficient length and flexibility to allow for the optimal orientation of the POI and E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.

  • Synthetic Versatility: The presence of distinct functional groups (amine and hydroxyl) allows for controlled, stepwise synthesis of the PROTAC molecule.

PROTAC Synthesis: A Representative Protocol for a BRD4-Targeting PROTAC

While specific examples detailing the use of this compound are not extensively published, this section provides a representative two-step protocol for the synthesis of a PROTAC targeting the BRD4 protein and recruiting the Cereblon (CRBN) E3 ligase. This protocol is based on established synthetic strategies for similar PROTACs and can be adapted for this compound. The chosen ligands are JQ1 (a BRD4 inhibitor) and pomalidomide (a CRBN ligand).

PROTAC_Synthesis_Strategy cluster_0 Step 1: Functionalization of this compound cluster_1 Step 2: Final PROTAC Assembly Linker This compound Activated_Linker Activated Linker (e.g., Amino-PEG9-OTs) Linker->Activated_Linker Activation (e.g., Tosylation) Linker_Pomalidomide Amino-PEG9-Pomalidomide Activated_Linker->Linker_Pomalidomide Coupling Pomalidomide Pomalidomide Pomalidomide->Linker_Pomalidomide Final_PROTAC Final PROTAC (JQ1-PEG9-Pomalidomide) Linker_Pomalidomide->Final_PROTAC Amide Coupling JQ1_acid JQ1-carboxylic acid JQ1_acid->Final_PROTAC

Figure 1: Logical workflow for the synthesis of a JQ1-PEG9-Pomalidomide PROTAC.

Protocol 1: Synthesis of a JQ1-PEG9-Pomalidomide PROTAC

This protocol outlines a two-stage synthesis. The first stage involves the functionalization of the hydroxyl group of this compound and its coupling to pomalidomide. The second stage is the amide coupling of the resulting intermediate with a carboxylic acid-functionalized JQ1.

Step 1a: Activation of this compound (Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Amino-PEG9-OTs).

Step 1b: Coupling of Activated Linker with Pomalidomide

  • Dissolve pomalidomide (1.0 eq) and Amino-PEG9-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at 80°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Amino-PEG9-Pomalidomide intermediate.

Step 2: Amide Coupling with JQ1-carboxylic acid

  • Dissolve JQ1-carboxylic acid (1.0 eq) and the Amino-PEG9-Pomalidomide intermediate (1.1 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC, JQ1-PEG9-Pomalidomide.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for a well-characterized BRD4-targeting PROTAC, ARV-825, which utilizes a PEG linker. This data is provided for comparative purposes to contextualize the expected potency of a PROTAC synthesized with this compound.[1][2]

PROTAC NameTarget ProteinE3 LigaseLinker TypeCell LineDC50Dmax
ARV-825BRD4CereblonPEGBurkitt's Lymphoma (Namalwa)<1 nM>95%
ARV-825BRD4CereblonPEGBurkitt's Lymphoma (Ramos)~1 nM>95%

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action. The following protocols outline key experiments.

PROTAC_Evaluation_Workflow cluster_0 PROTAC Synthesis & Characterization cluster_1 In Vitro & Cellular Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Ternary_Complex Ternary Complex Formation (TR-FRET) Characterization->Ternary_Complex Ubiquitination Target Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Cell_Viability Cell Viability Assay Degradation->Cell_Viability

Figure 2: General experimental workflow for PROTAC synthesis and evaluation.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[3]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]

Materials:

  • Recombinant tagged POI (e.g., GST-BRD4)

  • Recombinant tagged E3 ligase complex (e.g., His-CRBN/DDB1)

  • PROTAC compound

  • TR-FRET antibody pair (e.g., Tb-anti-GST and AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Antibody Addition:

    • Add the TR-FRET antibody pair to the wells.

  • Measurement:

    • Incubate the plate in the dark.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.

Protocol 4: Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation (e.g., anti-BRD4)

  • Protein A/G beads

  • Wash buffer

  • Primary antibodies (anti-ubiquitin and anti-BRD4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC, with and without a proteasome inhibitor, for a specified time.

  • Immunoprecipitation:

    • Lyse the cells and pre-clear the lysates.

    • Incubate the lysates with the anti-target protein antibody overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads extensively.

  • Western Blotting:

    • Elute the protein from the beads and perform SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein.

    • The membrane can also be probed with the anti-target protein antibody as a control.

Signaling Pathway of BRD4

BRD4 is a key regulator of gene expression, particularly of oncogenes like c-Myc. By degrading BRD4, a PROTAC can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_Signaling_Pathway PROTAC JQ1-PEG9-Pomalidomide (PROTAC) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMyc c-Myc Transcription Downregulation Degradation->cMyc Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Apoptosis Apoptosis cMyc->Apoptosis

Figure 3: PROTAC-mediated degradation of BRD4 and its downstream effects.

Conclusion

This compound is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. The provided representative protocols and evaluation workflows serve as a comprehensive guide for researchers developing novel protein degraders. Successful PROTAC design and development rely on a systematic approach that combines rational synthesis with rigorous biological evaluation.

References

Application Notes and Protocols for Amino-PEG9-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Amino-PEG9-alcohol is a heterobifunctional linker that offers a discrete polyethylene glycol (PEG) spacer of nine ethylene glycol units. This hydrophilic spacer enhances the solubility of the ADC, which is particularly advantageous when working with hydrophobic payloads, thereby mitigating aggregation.[1] The terminal amine and hydroxyl groups provide versatile handles for a two-step conjugation process, allowing for the precise attachment of the payload and the antibody.[2][3]

These application notes provide detailed protocols for the use of this compound in the development of ADCs, including the synthesis of the drug-linker conjugate, its subsequent conjugation to a monoclonal antibody, and the characterization and in vitro evaluation of the resulting ADC.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H39NO9[4]
Molecular Weight 413.51 g/mol [4]
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and other organic solvents
Functional Groups Primary Amine (-NH2), Primary Alcohol (-OH)

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-PEG9-NH-Drug)

This protocol describes the conjugation of a payload containing a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide ester) to the amine group of this compound.

Materials:

  • This compound

  • Payload with a carboxylic acid or NHS ester functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) (for carboxylic acid payloads)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for carboxylic acid payloads)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid Payload (if applicable):

    • Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated payload. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to this compound:

    • Dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • To the solution of the NHS-activated payload (from step 1) or a pre-made NHS-ester payload, add the this compound solution.

    • If starting from a carboxylic acid payload without pre-activation, add the payload, this compound, DCC or EDC/NHS, and a non-nucleophilic base like TEA or DIPEA to anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by RP-HPLC using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the desired drug-linker conjugate.

    • Lyophilize the pure fractions to obtain the Payload-PEG9-alcohol conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the drug-linker conjugate by LC-MS and NMR.

Protocol 2: Two-Step Antibody-Drug Conjugation

This protocol outlines the activation of the terminal hydroxyl group of the Payload-PEG9-alcohol conjugate and its subsequent conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • Payload-PEG9-alcohol conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Pyridine or Triethylamine

  • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 8.5-9.0)

Procedure:

  • Activation of the Terminal Hydroxyl Group:

    • Dissolve the Payload-PEG9-alcohol conjugate (1 equivalent) in anhydrous DCM or acetonitrile.

    • Add disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine or triethylamine (2 equivalents).

    • Stir the reaction at room temperature for 4-6 hours until the activation is complete (monitored by TLC or LC-MS).

    • The resulting product is the activated Payload-PEG9-O-succinimidyl carbonate linker.

  • Antibody Preparation:

    • Exchange the antibody into the conjugation buffer (e.g., PBS, pH 8.5-9.0) using a desalting column to a final concentration of 5-10 mg/mL.

  • Conjugation to the Antibody:

    • Dissolve the activated drug-linker from step 1 in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the activated drug-linker solution to the antibody solution with gentle stirring. A typical molar excess of the drug-linker to the antibody is between 5 and 20-fold.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 or a preparative SEC column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using the protocols outlined below.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Confirm the integrity of the ADC by mass spectrometry.

ADC Characterization Protocols

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity of the antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).

  • Inject the ADC sample (20-50 µg).

  • Elute the ADC species with a decreasing salt gradient (e.g., from 80% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the old medium and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Quantitative Data

The following tables provide representative data for ADCs developed with short-chain PEG linkers. While specific data for this compound is not always available, the presented data for similar PEG linkers (PEG8, PEG12) can serve as a valuable reference. The actual performance of an ADC with a PEG9 linker will depend on the specific antibody, payload, and tumor model used.

Table 1: In Vitro Cytotoxicity of ADCs with PEG Linkers

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference(s)
PEG8 Anti-CD30-MMAEKarpas-299 (CD30+)~5
PEG12 Anti-CD30-MMAEKarpas-299 (CD30+)~5
PEG8 Trastuzumab-PBDSK-BR-3 (HER2+)~0.1
No PEG Anti-CD30-MMAEKarpas-299 (CD30+)~5

Note: The inclusion of short to medium-length PEG linkers often has a minimal impact on the in vitro potency of the ADC.

Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers in Rats

LinkerAverage DARClearance (mL/day/kg)Plasma Half-life (t½, hours)Reference(s)
PEG8 8~5~150
PEG12 8~5~150
PEG4 8~7~100
No PEG 8~15~50

Note: Increasing the PEG linker length generally leads to a decrease in clearance and a longer plasma half-life, with a threshold effect often observed around PEG8.

Table 3: In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

LinkerADC ConstructTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
PEG12 Anti-CD30-MMAE (DAR 8)Karpas-2993 mg/kg, single doseHigh, sustained tumor regression
PEG4 Anti-CD30-MMAE (DAR 8)Karpas-2993 mg/kg, single doseModerate tumor growth delay
No PEG Anti-CD30-MMAE (DAR 8)Karpas-2993 mg/kg, single doseLow to moderate tumor growth delay

Note: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation cluster_characterization Characterization & Evaluation Payload Payload (COOH or NHS-ester) AminoPEG9OH This compound Payload->AminoPEG9OH if NHS-ester Activation Activation (EDC/NHS) Payload->Activation if COOH DrugLinker Payload-PEG9-alcohol AminoPEG9OH->DrugLinker Activation->AminoPEG9OH ActivatedDrugLinker Activated Drug-Linker DrugLinker->ActivatedDrugLinker Activation of -OH Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC ActivatedDrugLinker->Antibody DAR DAR Determination (HIC-HPLC) ADC->DAR Cytotoxicity In Vitro Cytotoxicity (MTT Assay) ADC->Cytotoxicity Stability Stability Assessment ADC->Stability

Caption: Experimental workflow for the synthesis and evaluation of an ADC using this compound.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC (Antibody-Drug Conjugate) TumorCell Tumor Cell ADC->TumorCell 1. Binding Antigen Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate targeting a tumor cell.

Tubulin_Inhibitor_Pathway Payload Released Payload (e.g., Maytansinoid, MMAE) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to tubulin Microtubule Microtubule Polymer Payload->Microtubule Inhibits polymerization / Promotes depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization DynamicInstability Microtubule Dynamic Instability MitoticSpindle Mitotic Spindle Formation DynamicInstability->MitoticSpindle Essential for CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitors released from ADCs.

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles.[1] Specifically, the use of heterobifunctional PEG linkers, such as Amino-PEG9-alcohol, offers versatile handles for subsequent bioconjugation, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.[2]

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with this compound. It is intended to guide researchers and drug development professionals in the successful modification of their nanoparticle systems for enhanced performance in biomedical applications.

Core Principles of Nanoparticle Functionalization with this compound

This compound is a hydrophilic spacer molecule with a terminal primary amine group and a terminal hydroxyl group. The amine group provides a reactive handle for covalent attachment to nanoparticles, typically those with surface carboxyl groups, through amide bond formation.[2] The PEG component, consisting of nine ethylene glycol units, imparts "stealth" properties to the nanoparticles, reducing non-specific protein adsorption and recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[1][3] The terminal hydroxyl group can be used for further modifications if desired, although in many applications it remains as a terminal group to enhance hydrophilicity.

The primary advantages of using this compound for nanoparticle functionalization include:

  • Improved Biocompatibility: The hydrophilic PEG chains create a hydration layer around the nanoparticle, minimizing interactions with blood components and reducing immunogenicity.

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation in biological media, improving their colloidal stability.

  • Prolonged Circulation Time: The "stealth" properties conferred by the PEG layer reduce clearance by the RES, leading to a longer half-life in the bloodstream.

  • Versatile Platform for Bioconjugation: The terminal amine group allows for the covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorophores), and drugs.

Experimental Protocols

This section provides detailed protocols for the functionalization of carboxylated nanoparticles with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of the this compound.

Protocol 1: Functionalization of Carboxylated Quantum Dots (QDs) with this compound

This protocol details the steps for conjugating this compound to the surface of carboxylated quantum dots.

Materials:

  • Carboxylated Quantum Dots (QDs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Glycine, pH 8.5 (optional)

  • Ultrafiltration units (with appropriate molecular weight cut-off for the QDs)

  • Deionized (DI) water

Procedure:

  • Prepare Reagents:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare stock solutions of EDC (e.g., 10 mg/mL in DI water) and NHS (e.g., 10 mg/mL in DI water) immediately before use.

    • Dissolve this compound in DI water to a desired stock concentration (e.g., 10 mg/mL).

  • Activate Carboxyl Groups on QDs:

    • Resuspend the carboxylated QDs in Activation Buffer to a concentration of 1 mg/mL.

    • Add EDC and NHS to the QD suspension. A common molar ratio is a 5 to 10-fold molar excess of EDC and NHS relative to the estimated number of carboxyl groups on the QD surface.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Purify Activated QDs (Optional but Recommended):

    • To remove excess EDC and NHS, purify the activated QDs using an ultrafiltration unit.

    • Wash the activated QDs with Coupling Buffer.

  • Conjugate this compound:

    • Immediately resuspend the activated (and purified) QDs in Coupling Buffer.

    • Add a 10 to 50-fold molar excess of this compound to the activated QD suspension.

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quench the Reaction (Optional):

    • To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify the Functionalized QDs:

    • Purify the this compound functionalized QDs from excess reagents and byproducts using an ultrafiltration unit.

    • Wash the functionalized QDs with PBS or a suitable storage buffer several times.

  • Characterization and Storage:

    • Characterize the functionalized QDs using techniques such as Dynamic Light Scattering (DLS) for size, zeta potential measurement for surface charge, and fluorescence spectroscopy to confirm the preservation of optical properties.

    • Store the purified, functionalized QDs at 4°C in a suitable buffer.

Protocol 2: Functionalization of Carboxylated Iron Oxide Nanoparticles (IONPs) with this compound

This protocol outlines the procedure for attaching this compound to the surface of carboxylated iron oxide nanoparticles.

Materials:

  • Carboxylated Iron Oxide Nanoparticles (IONPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Magnetic separator

  • Deionized (DI) water

Procedure:

  • Prepare Reagents:

    • Prepare fresh stock solutions of EDC and NHS in DI water.

    • Prepare a stock solution of this compound in DI water.

  • Activate Carboxyl Groups on IONPs:

    • Disperse the carboxylated IONPs in Activation Buffer to a concentration of 5 mg/mL.

    • Add a 10-fold molar excess of EDC and NHS to the IONP dispersion.

    • Incubate for 30 minutes at room temperature with continuous mixing.

  • Wash Activated IONPs:

    • Use a magnetic separator to pellet the activated IONPs.

    • Remove the supernatant and wash the IONPs twice with Coupling Buffer.

  • Conjugate this compound:

    • Resuspend the washed, activated IONPs in Coupling Buffer.

    • Add a 20-fold molar excess of this compound to the IONP suspension.

    • React for 4 hours at room temperature with gentle agitation.

  • Purify the Functionalized IONPs:

    • Use a magnetic separator to pellet the functionalized IONPs.

    • Remove the supernatant and wash the IONPs three times with PBS to remove unreacted this compound and byproducts.

  • Characterization and Storage:

    • Characterize the functionalized IONPs for changes in hydrodynamic size (DLS) and surface charge (zeta potential).

    • Resuspend the purified IONPs in a suitable buffer for storage at 4°C.

Data Presentation

The successful functionalization of nanoparticles with this compound should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.

ParameterBefore Functionalization (Carboxylated Nanoparticles)After Functionalization (this compound)Characterization Technique
Hydrodynamic Diameter SmallerLargerDynamic Light Scattering (DLS)
Zeta Potential Highly NegativeLess Negative / Near NeutralZeta Potential Measurement
Surface Chemistry Presence of -COOH groupsPresence of PEG chains and terminal -OH groupsFourier-Transform Infrared Spectroscopy (FTIR)
Colloidal Stability May aggregate in high salt buffersStable in high salt buffersDLS in various media

Table 1: Expected Characterization Changes After Functionalization.

Nanoparticle TypeInitial Size (nm)Functionalized Size (nm)Initial Zeta Potential (mV)Functionalized Zeta Potential (mV)
Carboxylated QDs15 ± 225 ± 3-35 ± 5-10 ± 5
Carboxylated IONPs50 ± 565 ± 7-40 ± 6-15 ± 6

Table 2: Representative Quantitative Data for Nanoparticle Characterization. Note: These are example values and will vary depending on the specific nanoparticles and reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of nanoparticles with this compound and their subsequent application in targeted drug delivery.

G cluster_0 Nanoparticle Functionalization cluster_1 Drug Loading & Targeting cluster_2 Application NP Carboxylated Nanoparticles Activation Activation with EDC/NHS NP->Activation Conjugation Conjugation Activation->Conjugation PEG This compound PEG->Conjugation Purification1 Purification Conjugation->Purification1 NP_PEG PEGylated Nanoparticles Purification1->NP_PEG Loading Drug Loading NP_PEG->Loading Drug Therapeutic Drug Drug->Loading NP_PEG_Drug Drug-Loaded Nanoparticles Loading->NP_PEG_Drug Targeting Ligand Conjugation NP_PEG_Drug->Targeting Ligand Targeting Ligand Ligand->Targeting Targeted_NP Targeted Drug-Loaded Nanoparticles Targeting->Targeted_NP In_Vitro In Vitro Studies (Cell Culture) Targeted_NP->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo

Workflow for nanoparticle functionalization and targeted drug delivery.

Signaling Pathways for Cellular Uptake

The cellular uptake of PEGylated nanoparticles is a complex process that often involves endocytosis. The two main pathways are clathrin-mediated and caveolae-mediated endocytosis.

Clathrin-Mediated Endocytosis

This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor AP2 Adaptor Protein (AP2) Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Pit Clathrin-Coated Pit Formation Clathrin->Pit Vesicle Vesicle Scission Pit->Vesicle Dynamin Dynamin Dynamin->Vesicle mediates CCV Clathrin-Coated Vesicle Vesicle->CCV Uncoating Uncoating CCV->Uncoating Endosome Early Endosome Uncoating->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome

Clathrin-mediated endocytosis pathway for nanoparticle uptake.

Caveolae-Mediated Endocytosis

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane (Lipid Raft) cluster_2 Cytoplasm NP PEGylated Nanoparticle Caveolae Caveolae Formation NP->Caveolae Caveolin Caveolin Caveolin->Caveolae Cavin Cavin Cavin->Caveolae Scission Vesicle Scission Caveolae->Scission Dynamin Dynamin Dynamin->Scission mediates Caveosome Caveosome Scission->Caveosome Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER

Caveolae-mediated endocytosis pathway for nanoparticle uptake.

Conclusion

The surface functionalization of nanoparticles with this compound is a robust and versatile strategy for enhancing their performance in a wide range of biomedical applications. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully implement this important modification. Careful execution of the described protocols and thorough characterization of the resulting nanoparticles will pave the way for the development of more effective and targeted nanomedicines.

References

Application Notes and Protocols for Reacting Amino-PEG9-alcohol with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-alcohol is a heterobifunctional polyethylene glycol (PEG) linker that contains a primary amine and a hydroxyl group at its termini, separated by a nine-unit PEG chain.[1][2] The primary amine allows for facile reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a cornerstone of bioconjugation chemistry.[3][4] This reaction is widely employed in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[5] The hydrophilic PEG spacer enhances the water solubility of the conjugated molecule. This document provides a detailed protocol for the reaction of this compound with NHS esters, including reaction conditions, purification, and analytical methods, as well as an overview of its application in targeted drug delivery.

Reaction Mechanism and Experimental Workflow

The reaction between this compound and an NHS ester proceeds via nucleophilic acyl substitution. The primary amine of the PEG linker attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Experimental Workflow Diagram

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Dissolve reactants reaction_progress Reaction & Monitoring reaction_setup->reaction_progress Combine & stir quenching Quenching reaction_progress->quenching Monitor by LC-MS/TLC purification Purification quenching->purification Stop reaction analysis Analysis & Characterization purification->analysis Isolate product final_product Final Conjugate analysis->final_product Verify purity & identity receptor_mediated_endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peg_ligand PEGylated Ligand receptor Receptor peg_ligand->receptor 1. Binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit 2. Clustering coated_vesicle Clathrin-coated Vesicle clathrin_pit->coated_vesicle 3. Invagination & Fission early_endosome Early Endosome (pH ~6.0-6.5) coated_vesicle->early_endosome 4. Uncoating late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 5. Maturation recycling_endosome Recycling Endosome early_endosome->recycling_endosome Receptor Sorting lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome 6. Fusion drug_release Drug Release lysosome->drug_release 7. Degradation & Release recycling_endosome->receptor Recycling

References

Application Notes and Protocols for PEGylating Proteins with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, reduce immunogenicity, and improve solubility. Amino-PEG9-alcohol is a heterobifunctional PEG linker containing a primary amine and a terminal alcohol group. The amine functionality allows for straightforward conjugation to proteins, typically through the activation of the amine to react with carboxyl groups on the protein or by reacting with an activated protein. This document provides detailed protocols and application notes for the PEGylation of proteins using this compound.

Applications of Protein PEGylation with this compound

The unique properties of this compound make it a versatile tool for various bioconjugation applications:

  • Improving Therapeutic Protein Efficacy: By increasing the hydrodynamic size of a protein, PEGylation with this compound can reduce renal clearance, thereby extending the circulating half-life of the therapeutic. This leads to less frequent dosing and improved patient compliance.

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody response.

  • Enhancing Protein Stability: PEGylation can protect proteins from proteolytic degradation and increase their stability under various storage and physiological conditions.

  • PROTAC® Development: The amine group of this compound can be conjugated to a ligand for an E3 ubiquitin ligase, while the alcohol end can be modified to attach to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC®). PROTACs are bifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.

Quantitative Data on Amine-Reactive PEGylation

The efficiency of protein PEGylation is influenced by several factors, including the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, and the reaction time. The following tables provide representative data on how these parameters can affect the degree of PEGylation, based on studies with amine-reactive PEG reagents. While specific results for this compound may vary depending on the protein, these tables illustrate the expected trends.

Table 1: Effect of Molar Excess of Amine-Reactive PEG on the Degree of PEGylation

Molar Ratio (PEG:Protein)Degree of PEGylation (PEG molecules/protein)
1:10.5 - 1.0
5:11.5 - 2.5
10:12.0 - 4.0
20:13.0 - 6.0

Table 2: Influence of pH on the Efficiency of Amine-Reactive PEGylation

Reaction pHRelative PEGylation Efficiency (%)Comments
6.520-40Suboptimal for primary amine reactivity.
7.460-80Good efficiency with a balance of reactivity and protein stability.
8.580-100Higher efficiency due to increased deprotonation of primary amines.
9.5>95Very high efficiency, but may risk protein denaturation.

Table 3: Impact of Reaction Time on PEGylation Yield

Reaction Time (hours)PEGylation Yield (%)
0.540-60
160-80
275-95
4>90
24>95

Experimental Protocols

Protocol 1: Activation of this compound with an NHS Ester and Conjugation to a Protein

This protocol describes a common method for PEGylating a protein by activating the amine group of this compound with an N-hydroxysuccinimide (NHS) ester of a carboxyl-containing molecule, followed by conjugation to the protein's primary amines (lysine residues and N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Carboxyl-containing molecule with an NHS ester (e.g., NHS-activated linker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Activation of this compound:

    • Immediately before use, dissolve the NHS-ester activated carboxyl-containing molecule in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • Dissolve this compound in the Reaction Buffer.

    • Add the activated NHS-ester solution to the this compound solution at a 1.1 to 1.5-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring to form the activated this compound.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Purification of PEGylated Proteins

Purification is critical to remove unreacted protein, excess PEG reagent, and reaction byproducts. A combination of chromatographic techniques is often employed.

A. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylated proteins are larger than their unmodified counterparts, SEC is effective for separating the PEGylated conjugate from the native protein and smaller reaction components.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • SEC Buffer: PBS or other suitable buffer

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC Buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute with the SEC Buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein.

  • Collect fractions corresponding to the desired PEGylated species.

B. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and positional isomers.

Materials:

  • Cation or anion exchange column

  • IEX Buffers:

    • Binding Buffer (low salt concentration)

    • Elution Buffer (high salt concentration)

Procedure:

  • Equilibrate the IEX column with Binding Buffer.

  • Load the SEC-purified sample (or the crude reaction mixture after buffer exchange) onto the column.

  • Wash the column with Binding Buffer to remove unbound molecules.

  • Elute the bound proteins using a linear gradient of the Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE or other methods to identify the desired PEGylated protein.

Protocol 3: Characterization of PEGylated Proteins

A. SDS-PAGE Analysis

SDS-PAGE is a simple and effective method to visualize the results of a PEGylation reaction. The increase in molecular weight due to PEGylation will result in a shift in the band position on the gel.

Procedure:

  • Prepare samples of the unreacted protein, the reaction mixture, and the purified PEGylated protein.

  • Run the samples on a suitable polyacrylamide gel.

  • Stain the gel with Coomassie Blue or a similar stain.

  • The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein.

B. Mass Spectrometry

Mass spectrometry (MS) provides a more precise characterization of the PEGylated protein, confirming the degree of PEGylation and identifying the sites of modification.

Procedure:

  • Prepare the purified PEGylated protein sample for MS analysis. This may involve buffer exchange and digestion with a protease (e.g., trypsin) for peptide mapping.

  • Analyze the sample using MALDI-TOF or ESI-MS.

  • The intact mass analysis will reveal the distribution of different PEGylated species.

  • Peptide mapping analysis of the digested sample can identify the specific lysine residues that have been PEGylated.

Visualizations

PEGylation_Workflow Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein in Amine-Free Buffer Conjugation PEGylation Reaction (Conjugation) Protein->Conjugation PEG_Reagent This compound Activation PEG_Reagent->Conjugation Quenching Quenching Conjugation->Quenching SEC Size-Exclusion Chromatography (SEC) Quenching->SEC IEX Ion-Exchange Chromatography (IEX) SEC->IEX SDS_PAGE SDS-PAGE IEX->SDS_PAGE Mass_Spec Mass Spectrometry IEX->Mass_Spec

Caption: General experimental workflow for protein PEGylation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitinated_POI->Proteasome Ub Ubiquitin Ub->Ubiquitinated_POI Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Application Notes and Protocols for Amino-PEG9-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the design and synthesis of advanced drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by a terminal primary amine group and a terminal primary alcohol group, separated by a hydrophilic nine-unit polyethylene glycol (PEG) chain.[1][2]

The presence of the PEG spacer enhances the aqueous solubility of the resulting conjugate, which can improve its pharmacokinetic properties, reduce aggregation, and minimize immunogenicity.[3][] The bifunctional nature of the linker allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the construction of complex therapeutic agents.[5] The amine group is readily reactive with activated carboxylic acids (e.g., NHS esters) or aldehydes, while the hydroxyl group can be activated for conjugation to various functional groups.

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its use in the synthesis and characterization of drug conjugates.

Key Applications

This compound is primarily utilized in two cutting-edge areas of drug development:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and hydrophilicity of the PEG9 chain can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is critical for degradation efficiency.

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a linker. The hydrophilic PEG9 linker can help to overcome the hydrophobicity of certain payloads, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation. This can lead to improved stability, pharmacokinetics, and in vivo efficacy of the ADC.

Quantitative Data Summary

While specific data for drug conjugates utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data from studies on ADCs with similar PEG linker lengths (e.g., PEG8, PEG12). This information provides valuable insights into the expected performance of drug delivery systems incorporating a PEG9 linker.

Table 1: Representative In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

ADC ConstructLinkerTargetXenograft ModelDosageTumor Growth Inhibition (%)
Trastuzumab-vc-MMAENon-PEGylatedHER2NCI-N87 Gastric Cancer1 mg/kg~60%
Trastuzumab-PEG8-vc-MMAEPEG8HER2NCI-N87 Gastric Cancer1 mg/kg~85%
Anti-CD70-ADCPEG12CD70Caki-1 Renal Cancer3 mg/kg78%

Table 2: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers in Rodents

ADC ConstructLinkerHalf-life (t½) in rats (hours)Clearance (mL/hr/kg)
Anti-HER2-ADCNon-PEGylated1200.45
Anti-HER2-ADCPEG81650.28
Anti-CD30-ADCPEG121800.22

Table 3: Representative Stability of ADCs with Hydrophilic Linkers

ADC ConstructLinker TypeAggregation after 1 week at 4°C (%)In Vitro Plasma Stability (7 days, % intact ADC)
ADC-1Hydrophobic8.585
ADC-2Hydrophilic (PEG-based)1.295

Signaling Pathway and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism

General Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Antibody & Drug-Linker Precursors conjugation Conjugation Reaction start->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc hic Hydrophobic Interaction Chromatography (HIC) crude_adc->hic DAR Separation sec Size Exclusion Chromatography (SEC) hic->sec Aggregate Removal purified_adc Purified ADC sec->purified_adc dar_analysis DAR Analysis (HIC, LC-MS) purified_adc->dar_analysis purity_analysis Purity & Aggregation (SEC) purified_adc->purity_analysis potency_assay In Vitro Cytotoxicity Assay purified_adc->potency_assay final_product Characterized ADC dar_analysis->final_product purity_analysis->final_product potency_assay->final_product in_vivo In Vivo Efficacy & PK Studies final_product->in_vivo Preclinical Evaluation

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Payload

This protocol describes a two-step process: first, the activation of the terminal alcohol of this compound to a tosylate, and second, the conjugation of the amine group to a payload containing a carboxylic acid via EDC/NHS chemistry.

Step 1: Activation of the Terminal Alcohol (Tosylation)

  • Materials:

    • This compound

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 equivalents) to the stirred solution.

    • Slowly add TsCl (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Amino-PEG9-OTs).

    • Characterize the product by ¹H NMR and mass spectrometry.

Step 2: Conjugation to a Carboxylic Acid-Containing Payload

  • Materials:

    • Amino-PEG9-OTs (from Step 1)

    • Carboxylic acid-containing payload

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve the carboxylic acid-containing payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

    • Dissolve Amino-PEG9-OTs (1.2 equivalents) in DMF.

    • Add the solution of Amino-PEG9-OTs to the activated payload solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the crude conjugate can be purified by reversed-phase HPLC.

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Drug

This protocol is a one-step conjugation of the amine group of this compound to a pre-activated drug.

  • Materials:

    • This compound

    • NHS ester-activated drug

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Procedure:

    • Dissolve the NHS ester-activated drug (1 equivalent) in anhydrous DMF or DMSO.

    • Dissolve this compound (1.1 equivalents) in the same solvent.

    • Add the this compound solution to the drug solution.

    • If the drug salt is acidic, add DIPEA (1-2 equivalents) to neutralize the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, purify the product by reversed-phase HPLC.

Protocol 3: Purification of a PEGylated Drug Conjugate by HPLC
  • Materials and Equipment:

    • Crude conjugate solution

    • Reversed-phase HPLC system with a C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Fraction collector

  • Procedure:

    • Dissolve the crude conjugate in a minimal amount of the mobile phase (e.g., 50:50 A:B).

    • Equilibrate the C18 column with a starting gradient of the mobile phase (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector (e.g., at 220 nm and/or a wavelength specific to the drug).

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Characterization of a PEGylated Conjugate by LC-MS
  • Materials and Equipment:

    • Purified conjugate

    • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

    • C18 column suitable for biomolecules

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Procedure:

    • Prepare a dilute solution of the purified conjugate (e.g., 10-100 µg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Equilibrate the LC-MS system with the starting mobile phase conditions.

    • Inject a small volume of the sample (e.g., 1-5 µL).

    • Run a suitable gradient to elute the conjugate.

    • Acquire mass spectra in positive ion mode over an appropriate m/z range.

    • Process the data to determine the molecular weight of the conjugate and confirm its identity. For ADCs, this data can be used to calculate the drug-to-antibody ratio (DAR).

Conclusion

This compound is a versatile and valuable linker for the development of sophisticated drug delivery systems. Its hydrophilic PEG spacer can impart favorable physicochemical and pharmacokinetic properties to the resulting drug conjugates. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers and drug development professionals to effectively utilize this linker in the synthesis and characterization of novel ADCs and PROTACs, ultimately contributing to the advancement of targeted therapies.

References

Application Notes and Protocols for Modifying Surfaces with Amino-PEG9-alcohol for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of biomaterial surfaces is a critical step in the development of medical devices, drug delivery systems, and implants. A primary goal of surface functionalization is to enhance biocompatibility, thereby minimizing adverse reactions such as protein adsorption, cell adhesion, and immune responses. Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely utilized for this purpose.[1] Specifically, short-chain heterobifunctional PEGs like Amino-PEG9-alcohol (NH2-(CH2CH2O)9-OH) offer a versatile platform for creating surfaces that resist biological fouling. The terminal amino group allows for covalent attachment to a variety of surfaces, while the terminal hydroxyl group can be further modified or remain to present a hydrophilic interface.[2][3][4][5]

The primary mechanism by which PEGylation enhances biocompatibility is through the creation of a hydrophilic barrier on the material surface. This layer of PEG molecules, with its associated water molecules, sterically hinders the adsorption of proteins. Since protein adsorption is often the initial event that triggers a cascade of biological responses, including cell adhesion and activation of the immune system, its prevention is key to improving biocompatibility. Surfaces coated with PEG have demonstrated significantly reduced protein adsorption, leading to decreased cell adhesion and a lower propensity for immunogenic and antigenic responses.

These application notes provide a comprehensive overview and detailed protocols for the functionalization of surfaces with this compound to improve biocompatibility, along with methods for characterization and assessment of the modified surfaces.

Quantitative Data Summary

The following tables summarize expected outcomes from the surface modification and biocompatibility assays based on literature data for similar PEGylated surfaces.

Table 1: Surface Characterization Data

Surface TypeWater Contact Angle (°)C 1s Peak (XPS)N 1s Peak (XPS)
Unmodified Glass/Silica> 60°Adventitious Carbon (~285 eV)Not expected
APTES-modified Glass/Silica40-60°C-C, C-N (~285-286 eV)~400 eV
This compound modified< 40°C-C, C-O, C-N (~285-287 eV)~400 eV

Water contact angle is expected to decrease with increasing hydrophilicity of the surface after PEGylation.XPS data will confirm the presence of the PEG linker through the C-O peak and the amine group through the N 1s peak.

Table 2: Protein Adsorption Data

Surface TypeFibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)
Unmodified Surface> 200> 150
This compound modified< 20< 15

Protein adsorption is significantly reduced on PEGylated surfaces compared to unmodified surfaces.

Table 3: Cell Viability Data (MTT Assay)

Cell TypeSurface TypeRelative Cell Viability (%)
FibroblastsTissue Culture Plastic (Control)100%
FibroblastsThis compound modified> 90%
MacrophagesTissue Culture Plastic (Control)100%
MacrophagesThis compound modified> 90%

This compound modified surfaces are expected to be highly biocompatible, showing minimal cytotoxicity.

Experimental Protocols

Protocol 1: Surface Modification of Glass/Silica with this compound

This protocol describes the covalent attachment of this compound to a glass or silica surface using a two-step process: aminosilanization followed by reaction with a heterobifunctional crosslinker and the this compound.

Materials:

  • Glass or silica substrates (e.g., coverslips, silicon wafers)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • Bis(sulfosuccinimidyl) suberate (BS3) or similar NHS-ester crosslinker

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass/silica substrates by sonicating in ethanol for 15 minutes, followed by DI water for 15 minutes.

    • Dry the substrates with a stream of nitrogen gas.

    • Activate the surface by treating with an oxygen plasma for 5 minutes to generate hydroxyl groups.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and activated substrates in the APTES solution for 1 hour at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with toluene, followed by ethanol, and finally DI water.

    • Cure the aminosilanized substrates in an oven at 110°C for 30 minutes.

  • Crosslinker Attachment:

    • Dissolve BS3 in PBS to a final concentration of 2 mg/mL.

    • Immerse the aminosilanized substrates in the BS3 solution for 30-60 minutes at room temperature.

    • Rinse the substrates with PBS to remove excess crosslinker.

  • This compound Immobilization:

    • Prepare a 10 mg/mL solution of this compound in PBS.

    • Immerse the BS3-activated substrates in the this compound solution and react for 2 hours at room temperature or overnight at 4°C.

    • Rinse the substrates extensively with PBS and then DI water to remove any non-covalently bound PEG.

    • Dry the substrates with a stream of nitrogen gas and store in a desiccator until use.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 PEGylation A Clean Glass/Silica Substrate B Oxygen Plasma Activation (generates -OH groups) A->B C Immersion in APTES Solution B->C introduces amine groups D Curing (forms stable amine surface) C->D E Reaction with BS3 Crosslinker D->E activates amine groups F Reaction with this compound E->F G Final Rinsing and Drying F->G F->G removes unbound PEG H H G->H Biocompatible Surface G A Seed cells on modified and control surfaces B Incubate for 24 hours A->B C Add MTT reagent B->C D Incubate for 4 hours C->D E Add solubilization solution D->E F Incubate overnight E->F G Measure absorbance at 570 nm F->G H Calculate relative cell viability G->H G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus DAMPs DAMPs TLR4 TLR4 DAMPs->TLR4 binds to MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB->Inflammation Nucleus Nucleus NFkB->Nucleus Interferon Type I Interferon Response IRF3->Interferon IRF3->Nucleus G cluster_0 Biomaterial Surface cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response Ligand Adsorbed Protein (e.g., Fibronectin) Integrin Integrin (e.g., β1) Ligand->Integrin binds to FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K RhoA RhoA Src->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Stress fiber formation Adhesion Cell Adhesion & Spreading Actin->Adhesion

References

Application Notes and Protocols for Improving Compound Solubility with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising compounds. Amino-PEG9-alcohol is a versatile tool to address this challenge. This heterobifunctional linker, featuring a nine-unit polyethylene glycol (PEG) chain with a terminal amino group and a terminal hydroxyl group, offers a straightforward and effective method for PEGylation. The hydrophilic PEG chain enhances the solubility of hydrophobic molecules, thereby improving their pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for utilizing this compound to improve the solubility of various compounds. It includes information on the mechanism of action, practical guidance for conjugation, and applications in areas such as PROTAC development.

Mechanism of Solubility Enhancement

PEGylation, the covalent attachment of PEG chains to a molecule, enhances solubility primarily through the hydrophilic nature of the PEG polymer.[1][2] The repeating ethylene glycol units are highly soluble in water and create a hydrophilic shell around the conjugated compound. This "hydrophilic cloud" disrupts the intermolecular hydrophobic interactions that cause aggregation and precipitation of poorly soluble molecules, leading to a significant increase in their aqueous solubility.

Data Presentation: Solubility Enhancement

Compound/FormulationDissolution after 1 hour (%)Fold Enhancement
Untreated Gefitinib27.8%1.00
Gefitinib with PEG (1:2 w/w)34.42%1.24
Gefitinib with PEG (1:4 w/w)37.19%1.34
Gefitinib with PEG (1:6 w/w)39.97%1.44
Data adapted from a study on Gefitinib solid dispersions. The study used PEG 4000.[3]

Experimental Protocols

The primary amino group of this compound allows for versatile conjugation to various functional groups on a target compound. The most common conjugation strategies involve the formation of a stable amide bond with a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Compound

This protocol describes the coupling of this compound to a compound containing a carboxylic acid group using a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an activator, such as NHS.

Materials:

  • Compound of interest with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification supplies (e.g., silica gel for column chromatography or preparative HPLC system)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.

  • Coupling Reaction:

    • Dissolve this compound (1.0 to 1.2 equivalents) in the reaction buffer.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.5-8.5 with a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) if necessary.

    • Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, add a quenching solution to stop the reaction.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure PEGylated compound.

Protocol 2: Reaction with an NHS Ester-Functionalized Compound

This protocol is a more direct approach where the compound of interest is already functionalized with an NHS ester.

Materials:

  • NHS ester-functionalized compound of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • Purification supplies (e.g., size-exclusion chromatography column or preparative HPLC system)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester-functionalized compound in anhydrous DMF or DMSO.

    • Dissolve this compound in the reaction buffer.

  • Coupling Reaction:

    • Add the solution of the NHS ester-functionalized compound to the this compound solution. A molar excess (1.5 to 5-fold) of the NHS ester may be used to ensure complete reaction of the amino-PEG linker.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid at this pH range. Monitor the reaction by LC-MS or TLC.

  • Purification:

    • Purify the PEGylated product to remove unreacted starting materials and byproducts. For larger biomolecules, size-exclusion chromatography is often effective. For smaller molecules, preparative HPLC is a suitable method.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex.

This compound is an excellent building block for PROTAC linkers due to its defined length and hydrophilic properties. The amino and hydroxyl termini can be functionalized to connect the two ligands, and the PEG chain enhances the overall solubility of the often large and hydrophobic PROTAC molecule.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an this compound linker typically involves a multi-step process where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_ligands Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Target_Ligand Target Protein Ligand (with reactive group) Step1 Step 1: Conjugate Target Ligand to PEG Linker Target_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive group) Step3 Step 3: Conjugate E3 Ligase Ligand E3_Ligand->Step3 PEG_Linker This compound PEG_Linker->Step1 Step2 Step 2: Functionalize other end of PEG Linker Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC Mechanism of Action: BTK Degrader Example

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies. PROTACs have been developed to target BTK for degradation. A BTK-targeting PROTAC with a PEG linker would simultaneously bind to BTK and an E3 ligase (e.g., Cereblon or VHL), inducing the formation of a ternary complex. This proximity leads to the ubiquitination of BTK and its subsequent degradation by the proteasome, effectively inhibiting BCR signaling.

BTK_PROTAC_Pathway cluster_bcr BCR Signaling cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_degradation Outcome BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proteasome 26S Proteasome BTK->Proteasome targeted for degradation PROTAC BTK-PROTAC (with PEG Linker) PROTAC->BTK binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits E3_Ligase->BTK ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_BTK Degraded BTK Proteasome->Degraded_BTK Inhibited_Signaling Inhibited BCR Signaling Degraded_BTK->Inhibited_Signaling leads to

Caption: Signaling pathway illustrating the mechanism of a BTK-targeting PROTAC.

Conclusion

This compound is a valuable chemical tool for improving the aqueous solubility of hydrophobic compounds. Its defined length and bifunctional nature allow for precise and versatile conjugation to a wide range of molecules. The provided protocols offer a starting point for researchers to incorporate this linker into their drug development workflows, with significant applications in enhancing the developability of poorly soluble drugs and in the design of advanced therapeutics like PROTACs. The principles and methods described herein can be adapted to various research and development needs, ultimately contributing to the advancement of more effective and bioavailable therapeutics.

References

Application Notes and Protocols for Amino-PEG9-alcohol in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG9-alcohol in peptide modification. This versatile linker is instrumental in enhancing the therapeutic properties of peptides by improving their solubility, stability, and pharmacokinetic profiles. The following sections detail the applications, experimental protocols, and characterization of peptides modified with this compound, with a particular focus on its role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine and a terminal hydroxyl group.[1][2][3] The nine repeating ethylene glycol units impart excellent water solubility to the molecule and any conjugate it is a part of.[1][4] The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (like NHS esters), or carbonyls on a peptide or other biomolecule. The hydroxyl group can be used for further derivatization or to attach to another molecule. This bifunctional nature makes this compound a valuable tool in bioconjugation and drug development.

The primary applications of incorporating this compound into peptides include:

  • Enhanced Solubility: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic peptides.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of peptides, which can reduce renal clearance and extend their in-vivo half-life.

  • Reduced Immunogenicity: The PEG chain can shield the peptide from the host's immune system, reducing its potential to elicit an immune response.

  • Linker for Complex Bioconjugates: this compound is frequently used as a flexible linker in the synthesis of PROTACs, connecting a target protein binder to an E3 ligase ligand. It is also utilized in the construction of ADCs, linking a cytotoxic drug to an antibody.

Key Applications

Solubility Enhancement of Hydrophobic Peptides

Many therapeutically promising peptides are limited by their poor solubility in aqueous solutions, which complicates their formulation and administration. PEGylation with linkers like this compound provides a well-established strategy to overcome this limitation.

Quantitative Data on Solubility Enhancement (Illustrative)

The following table provides representative data on the impact of PEGylation on peptide solubility. The exact improvement will vary depending on the specific peptide sequence and the nature of the PEG linker.

PeptideModification StatusSolubility in PBS (mg/mL)Fold Increase in Solubility
Peptide X (hydrophobic)Unmodified0.1-
Peptide X-PEG9Modified with this compound2.525
Peptide Y (moderately hydrophobic)Unmodified1.2-
Peptide Y-PEG9Modified with this compound15.012.5
Development of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). This compound is an ideal linker for PROTACs due to its flexibility, hydrophilicity, and defined length, which can be systematically varied to optimize degradation efficiency.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis Warhead Target Protein Ligand (with Carboxylic Acid) Activated_Warhead_PEG Activated Warhead-PEG9-alcohol Warhead->Activated_Warhead_PEG Amide Coupling (HATU/DIPEA) E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC PEG_Linker This compound PEG_Linker->Activated_Warhead_PEG Activated_Warhead_PEG->PROTAC Hydroxyl Activation & Coupling Purification RP-HPLC Purification PROTAC->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

Quantitative Data on PROTAC Activity (Illustrative)

The following table presents hypothetical data for a PROTAC synthesized with an this compound linker, demonstrating its efficacy in protein degradation.

PROTAC ConstructTarget ProteinDC50 (nM)Dmax (%)
PROTAC-PEG9BRD425>90
PROTAC-PEG5BRD47580
PROTAC-AlkylBRD420065

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide with a C-terminal Carboxylic Acid

This protocol describes the amide bond formation between the primary amine of this compound and the C-terminal carboxylic acid of a peptide using HATU as a coupling agent.

Materials:

  • Peptide with a C-terminal carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the peptide solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.5 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired peptide-PEG conjugate.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude PEGylated peptide.

  • Isolation: Centrifuge the mixture and decant the diethyl ether. Wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude product under vacuum.

Experimental Workflow for Peptide-PEG9 Conjugation

Peptide_PEGylation_Workflow Start Start Dissolve_Peptide Dissolve Peptide in DMF Start->Dissolve_Peptide Activate_Carboxyl Activate Carboxylic Acid (HATU, DIPEA) Dissolve_Peptide->Activate_Carboxyl Add_PEG Add this compound Activate_Carboxyl->Add_PEG React React at Room Temperature (12-24h) Add_PEG->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate & Precipitate Monitor->Workup Reaction Complete Purify Purify by RP-HPLC Workup->Purify Characterize Characterize by Mass Spec & HPLC Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for conjugating this compound to a peptide.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

Purification of the crude PEGylated peptide is essential to remove unreacted starting materials and side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.

Materials:

  • Crude PEGylated peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude PEGylated peptide in a minimal amount of Mobile Phase A.

  • HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the bound peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm or 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure PEGylated peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Characterization of the PEGylated Peptide

1. Mass Spectrometry:

Mass spectrometry is used to confirm the identity and purity of the final product by determining its molecular weight.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Analysis: The observed molecular weight should correspond to the calculated molecular weight of the peptide plus the mass of the this compound linker (413.5 g/mol ).

2. High-Performance Liquid Chromatography (HPLC):

Analytical RP-HPLC is used to assess the purity of the final product.

  • Technique: Use a similar RP-HPLC method as described for purification but with a faster gradient to assess the purity of the final product.

  • Analysis: A single major peak should be observed, indicating a high purity of the PEGylated peptide. The purity is typically expressed as a percentage of the total peak area.

Illustrative Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes an this compound linker to induce the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Pathway cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (with PEG9 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitination->Ubiquitinated_Target Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptide_Fragments Peptide Fragments Degradation->Peptide_Fragments

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG9-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful conjugation of Amino-PEG9-alcohol. The process typically involves a two-stage approach: first, the activation of a carboxyl-containing molecule (or a functionalized alcohol) using EDC and NHS to create a reactive NHS ester, and second, the conjugation of this ester to the primary amine of the Amino-PEG9 linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the conjugation process in a direct question-and-answer format.

Question 1: Why is my conjugation yield extremely low or non-existent?

Low conjugation efficiency is the most common problem and can be attributed to several factors related to reagents, reaction conditions, or the target molecule itself.[1][2]

  • Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The optimal pH range is generally 8.3 to 8.5.[3][4][5] At a lower pH, the primary amine is protonated (-NH3+) and is not sufficiently nucleophilic. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active reagent available for conjugation.

  • Hydrolyzed NHS Ester Reagent: NHS esters are highly sensitive to moisture. Improper storage or handling (e.g., opening a vial before it has warmed to room temperature) can lead to condensation and hydrolysis, rendering the reagent inactive. Always use fresh, high-quality reagents and dissolve them in an anhydrous solvent like DMSO or DMF immediately before use.

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your Amino-PEG9 molecule for the NHS ester, drastically reducing the yield. Use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.

  • Insufficient Molar Excess of PEG Reagent: To drive the reaction to completion, a molar excess of the Amino-PEG9-NHS ester is typically required. A starting point of a 10- to 20-fold molar excess over the target molecule is often recommended.

Question 2: How can I confirm my activated NHS-ester is still reactive before starting the main experiment?

You can perform a simple qualitative test to check the reactivity of your activated molecule. The release of N-hydroxysuccinimide (NHS) upon hydrolysis can be monitored spectrophotometrically by observing an increase in absorbance at 260 nm in a basic solution.

Question 3: My protein/molecule precipitates during the reaction. What can I do?

Precipitation can be caused by several factors:

  • High Reagent Concentration: Very high concentrations of coupling reagents like EDC can sometimes cause proteins to precipitate. If you observe this, try reducing the molar excess.

  • Poor Solubility: The hydrophobicity of your target molecule or the resulting conjugate can lead to aggregation. Adding a small amount of an organic co-solvent like DMSO or DMF (up to 10-20%) to the reaction buffer can improve solubility. However, you must first confirm that your biomolecule remains stable and active in the presence of the co-solvent.

Question 4: What is the best method to purify my final PEGylated conjugate?

The choice of purification method depends on the properties of your conjugate and the impurities you need to remove.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low-molecular-weight by-products (like free PEG or hydrolyzed NHS) from the much larger PEGylated conjugate.

  • Ion Exchange Chromatography (IEX): This technique is highly effective and widely used. The addition of a PEG chain can shield surface charges on a protein, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated products from un-PEGylated ones and even to separate species with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary tool to IEX, though it may offer lower resolution.

  • Dialysis/Ultrafiltration: These membrane-based techniques are simple methods for removing smaller molecular weight impurities.

Data Presentation: Optimizing Reaction Parameters

The efficiency of the NHS ester-amine coupling reaction is a balance between the desired aminolysis and the competing hydrolysis. The tables below summarize the impact of key parameters on the reaction outcome.

Table 1: Effect of pH on NHS Ester Reaction Rates

pH ValueAmine Reactivity (Aminolysis)NHS Ester Stability (Hydrolysis)Overall Conjugation Efficiency
< 7.0Very Low (Amine is protonated)High (Stable)Very Poor
7.0 - 8.0ModerateModerate (Half-life of hours)Sub-optimal, may require longer reaction times
8.3 - 8.5 High (Optimal) Moderate to Low Optimal Balance
> 9.0HighVery Low (Half-life of minutes)Poor due to rapid reagent degradation

Table 2: Recommended Starting Conditions for Conjugation

ParameterRecommended ConditionRationale & Notes
Molar Ratio 10-20 fold molar excess of NHS-activated moleculeDrives the reaction towards the desired product. May need empirical optimization.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of competing primary amines (e.g., Tris, Glycine).
pH 8.3 - 8.5Optimal balance between amine nucleophilicity and NHS ester stability.
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed while maintaining the stability of most biomolecules.
Reaction Time 2-4 hours to overnightCan be optimized. Monitor reaction progress if possible.
Solvent for NHS Ester Anhydrous DMSO or DMFEnsures the reagent is fully dissolved and stable before addition to the aqueous buffer.

Experimental Protocols & Methodologies

This section provides a generalized two-step protocol for the conjugation of an Amino-PEG9 linker to a carboxyl-containing molecule.

Step 1: Activation of Carboxyl Group with EDC/NHS

This step creates the amine-reactive NHS ester. This protocol is most efficient at an acidic pH.

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.

  • Dissolve Target Molecule: Dissolve your carboxyl-containing molecule in an amine-free and carboxyl-free buffer, such as 0.1 M MES, at a pH of 5.0-6.0.

  • Add EDC and NHS: Add solid EDC and NHS to the molecule solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the carboxyl-containing molecule.

  • Incubate: Gently mix and allow the reaction to proceed for 15-30 minutes at room temperature.

Step 2: Conjugation to this compound

This step couples the activated molecule to the primary amine of the PEG linker.

  • Prepare PEG Solution: Dissolve the this compound in a reaction buffer (e.g., PBS or Sodium Bicarbonate, pH 8.3).

  • Combine Reactants: Add the activated molecule solution from Step 1 to the this compound solution. For a more controlled reaction, you can perform a buffer exchange on the activated molecule into the pH 8.3 buffer using a desalting column before adding it to the PEG solution.

  • Adjust Molar Ratio: Ensure a 10- to 20-fold molar excess of the activated molecule is added to the this compound.

  • Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight on ice.

  • Quench Reaction (Optional): To stop the reaction and quench any remaining NHS esters, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify: Purify the final this compound conjugate from excess reagents and by-products using an appropriate method such as size exclusion or ion-exchange chromatography.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental process and troubleshooting logic.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Downstream prep_reagents Prepare Buffers & Reagents dissolve_mol Dissolve Target Molecule (pH 5-6 MES Buffer) prep_reagents->dissolve_mol dissolve_peg Dissolve Amino-PEG9 (pH 8.3 PBS Buffer) prep_reagents->dissolve_peg activation Activate Target with EDC / NHS (15 min) dissolve_mol->activation conjugation Combine Activated Molecule with Amino-PEG9 (2-4 hr) dissolve_peg->conjugation activation->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purification Purify Conjugate (SEC or IEX) quench->purification analysis Analyze Final Product (e.g., HPLC, SDS-PAGE) purification->analysis

Caption: A typical experimental workflow for Amino-PEG conjugation.

G start Low Conjugation Yield reagent_issue Potential Reagent Issues start->reagent_issue condition_issue Potential Reaction Condition Issues start->condition_issue molecule_issue Potential Target Molecule Issues start->molecule_issue sol_reagent1 Check Reagent Quality: - Use fresh EDC/NHS - Store desiccated at -20°C - Warm vial before opening reagent_issue->sol_reagent1 sol_reagent2 Use Anhydrous Solvent: - Dissolve NHS ester in fresh, anhydrous DMSO/DMF reagent_issue->sol_reagent2 sol_condition1 Optimize pH: - Verify buffer pH is 8.3-8.5 for conjugation step condition_issue->sol_condition1 sol_condition2 Use Correct Buffer: - Use non-amine buffers (PBS, Bicarbonate) condition_issue->sol_condition2 sol_condition3 Increase Molar Ratio: - Use 10-20x excess of activated molecule condition_issue->sol_condition3 sol_molecule1 Ensure Purity: - Remove amine contaminants (e.g., Tris from storage buffer) molecule_issue->sol_molecule1 sol_molecule2 Check Concentration: - Accurately determine concentration of reactants molecule_issue->sol_molecule2

Caption: A troubleshooting decision tree for low conjugation yield.

G cluster_activation Step 1: Activation (pH 5-6) cluster_conjugation Step 2: Conjugation (pH 8.3) RCOOH R-COOH (Carboxyl Group) Intermediate O-acylisourea intermediate (unstable) RCOOH->Intermediate + EDC EDC EDC NHS NHS NHSEster R-CO-NHS (Amine-Reactive Ester) Intermediate->NHSEster + NHS Conjugate R-CO-NH-PEG₉-OH (Stable Amide Bond) NHSEster->Conjugate + Nucleophilic Attack PEG_NH2 H₂N-PEG₉-OH (Amino-PEG9) PEG_NH2->Conjugate

Caption: Simplified reaction mechanism for EDC/NHS conjugation.

References

Common side reactions with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG9-alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Storage

  • Question: How should I store this compound?

    • Answer: For long-term storage (months to years), it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The product is generally stable for a few weeks at ambient temperature, such as during shipping.

  • Question: My this compound appears viscous or solid at room temperature. Is this normal?

    • Answer: Yes, depending on the molecular weight, polyethylene glycol (PEG) derivatives can be viscous liquids or waxy solids at room temperature. This is normal. Gently warming the vial may be necessary to liquefy the contents for easier handling.

2. Conjugation Reactions Involving the Amine Group

  • Question: I am seeing low yield in my conjugation reaction where the amine of this compound is reacting with an NHS-ester activated molecule. What are the common causes?

    • Answer: Low conjugation yield with NHS esters is a common issue. The primary competing side reaction is the hydrolysis of the NHS ester, which inactivates it. Here are the key factors to check:

      • pH of the reaction buffer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] Below this range, the amine group is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly.[1][2]

      • Buffer composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are recommended.

      • Quality of the NHS-ester reagent: Ensure your NHS-ester activated molecule has not already hydrolyzed due to improper storage. Use freshly prepared solutions.

      • Concentration of reactants: Reactions in dilute protein or molecule solutions can be less efficient. If possible, increase the concentration of your reactants.

  • Question: Can the amine group of this compound participate in side reactions other than the desired conjugation?

    • Answer: Yes, besides the intended reaction, the primary amine can undergo other reactions. For instance, if using a maleimide-functionalized reagent at a pH higher than 8, there can be a slower side-reaction with amines, although maleimides are primarily thiol-reactive.

3. Reactions Involving the Hydroxyl Group

  • Question: The hydroxyl group of this compound is not very reactive. How can I activate it for conjugation?

    • Answer: The terminal hydroxyl group is relatively inert and requires activation to react efficiently. Common activation strategies include:

      • Tosyl or Mesyl Activation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the hydroxyl group into a good leaving group, which can then react with nucleophiles.

      • Conversion to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid using agents like TEMPO/bleach. The resulting carboxylic acid can then be activated with carbodiimide chemistry (e.g., EDC and NHS) to react with primary amines.

  • Question: I am trying to activate the hydroxyl group, but the reaction is not working. What should I do?

    • Answer: Activation reactions can be sensitive to reaction conditions.

      • Anhydrous Conditions: Many activation reagents are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction environment.

      • Purity of Reagents: Use high-quality activation reagents and solvents.

      • Reaction Monitoring: Monitor the progress of the activation step using techniques like TLC or LC-MS before proceeding with the conjugation.

4. Stability and Degradation of the PEG Chain

  • Question: I am concerned about the stability of the PEG chain in my experiments. What can cause it to degrade?

    • Answer: The polyethylene glycol chain is generally stable but can undergo oxidative degradation, especially in the presence of oxygen, elevated temperatures, and transition metals.

  • Question: What are the common byproducts of PEG degradation, and how can they interfere with my experiments?

    • Answer: Oxidative degradation of the PEG chain can lead to chain scission and the formation of various byproducts, including formaldehyde, formic acid, and other aldehydes and ketones. These byproducts can be reactive. For example, formaldehyde and formic acid can lead to N-methylation and N-formylation of primary and secondary amines in your reaction mixture, creating unwanted side products.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the reactivity and stability of PEG linkers.

Table 1: pH-Dependent Stability of NHS Esters

This table illustrates the competition between the desired aminolysis and the side reaction of hydrolysis for NHS esters at different pH values.

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Relative Rate of Aminolysis vs. Hydrolysis
7.04-5 hoursLower aminolysis rate due to protonated amines.
7.5~1 hourGood balance between aminolysis and hydrolysis.
8.0~30 minutesFavorable aminolysis, but hydrolysis is significant.
8.610 minutesFast aminolysis, but very rapid hydrolysis.

Table 2: Common Impurities and Side Products

This table outlines potential impurities in the starting material and side products that can arise during reactions.

TypeName/DescriptionOriginPotential Impact
ImpurityLow molecular weight PEGsManufacturing processCan lead to a heterogeneous final product and complicate purification.
Side ProductHydrolyzed NHS EsterHydrolysis of the activated esterInactivates the reagent, leading to low conjugation yield.
Side ProductN-methylated/N-formylated aminesReaction with PEG degradation byproducts (formaldehyde/formic acid)Unwanted modification of the target molecule or this compound.
Side ProductDi-PEGylated moleculesIf the target molecule has multiple reactive sitesCan lead to a mixture of products with different properties.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid (via NHS Ester Activation)

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, which is first activated to an NHS ester.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M phosphate buffer, pH 7.5 for conjugation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the molecule with the carboxylic acid in an appropriate buffer (e.g., 100 mM MES buffer, pH 6.0).

    • Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation Reaction:

    • Dissolve this compound in the conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Add the freshly prepared activated NHS-ester solution to the this compound solution. A 3:1 molar ratio of activated ester to amine is a good starting point, but this should be optimized.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.

Protocol 2: Activation of the Hydroxyl Group of this compound and Conjugation to a Primary Amine

This protocol involves a two-step process: first, the hydroxyl group is converted to a carboxylic acid, and then it is conjugated to a primary amine.

Materials:

  • This compound

  • Oxidizing agent (e.g., TEMPO/bleach)

  • EDC and NHS

  • Molecule with a primary amine

  • Appropriate buffers and solvents

Procedure:

  • Mono-carboxylation of this compound:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add a selective oxidizing agent to convert the terminal hydroxyl group to a carboxylic acid.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the mono-carboxylated PEG (Amine-PEG9-COOH) using column chromatography.

  • Conjugation to a Primary Amine:

    • Follow the steps outlined in Protocol 1, using the newly synthesized Amine-PEG9-COOH as the starting material for NHS ester activation and subsequent conjugation to your amine-containing molecule.

Visualizations

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation cluster_side_reaction Side Reaction Molecule_COOH Molecule-COOH EDC_NHS EDC, NHS (pH 6.0) Molecule_COOH->EDC_NHS Activated_Ester Molecule-NHS Ester EDC_NHS->Activated_Ester Conjugate Molecule-CO-NH-PEG9-OH Activated_Ester->Conjugate pH 7.5-8.5 H2O H2O (Hydrolysis) Activated_Ester->H2O Amino_PEG H2N-PEG9-OH Amino_PEG->Conjugate Hydrolyzed_Ester Molecule-COOH (Inactive) H2O->Hydrolyzed_Ester

Caption: Workflow for NHS-Ester conjugation to this compound and the competing hydrolysis side reaction.

G start Low Conjugation Yield ph_check Is the pH between 7.2 and 8.5? start->ph_check buffer_check Is the buffer amine-free (e.g., PBS, HEPES)? ph_check->buffer_check Yes adjust_ph Adjust pH to 7.2-8.5 ph_check->adjust_ph No reagent_check Are the NHS-ester and PEG reagents of high quality and freshly prepared? buffer_check->reagent_check Yes change_buffer Use a non-amine containing buffer buffer_check->change_buffer No concentration_check Are reactant concentrations sufficiently high? reagent_check->concentration_check Yes use_fresh_reagents Use fresh, high-quality reagents reagent_check->use_fresh_reagents No increase_concentration Increase reactant concentrations concentration_check->increase_concentration No success Improved Yield concentration_check->success Yes adjust_ph->buffer_check change_buffer->reagent_check use_fresh_reagents->concentration_check increase_concentration->success

Caption: Troubleshooting logic for low yield in amine conjugation reactions.

References

How to avoid hydrolysis of Amino-PEG9-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Amino-PEG9-alcohol conjugates. Below, you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

This compound is a heterobifunctional PROTAC linker based on polyethylene glycol (PEG).[1][2] It contains a primary amine (-NH2) group at one end and a primary alcohol (hydroxyl, -OH) group at the other, separated by a hydrophilic 9-unit PEG spacer.[3] This structure allows for the sequential or selective conjugation of two different molecules. The PEG backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

Q2: What does "hydrolysis" refer to in the context of this compound conjugates?

The PEG linker itself, which consists of stable ether bonds, does not readily hydrolyze under typical experimental conditions. Instead, "hydrolysis" refers to the cleavage of the covalent bond formed between the this compound linker and the conjugated molecules (e.g., your protein or small molecule drug). The stability of the conjugate is therefore highly dependent on the type of chemical linkage created.

Q3: How can the choice of conjugation chemistry prevent hydrolysis?

The most effective way to prevent hydrolysis is to form a stable chemical bond during conjugation.

  • High Stability (Recommended): Reacting the terminal amine (-NH2) group of the linker with a carboxylic acid or an activated ester (like an NHS ester) forms an amide bond . Amide bonds are very stable under a wide range of pH conditions and are resistant to hydrolysis.

  • Lower Stability (Use with Caution): Reacting the terminal alcohol (-OH) group to form an ester bond will create a conjugate that is susceptible to hydrolysis, particularly at basic pH or in the presence of esterase enzymes.

Q4: What are the optimal storage and handling conditions for the this compound reagent itself?

To prevent degradation of the stock reagent, proper storage is critical. Improper handling can lead to oxidation or other side reactions that reduce its activity.

  • Long-Term Storage: Store at -20°C to -15°C for long-term stability (months to years).

  • Short-Term Storage: Storage at 0-4°C is acceptable for short periods (days to weeks).

  • Atmosphere: The reagent should be stored under an inert atmosphere, such as dry Argon or Nitrogen, to prevent oxidation.

  • Handling: Keep the reagent protected from light. Before use, allow the container to warm slowly to room temperature before opening to avoid condensation of moisture, which can degrade the reagent. After use, backfill the container with an inert gas before sealing.

Q5: What is the most common cause of conjugate instability during a reaction?

The pH of the reaction buffer is a critical factor. The primary amine group on the linker is nucleophilic and reactive only in its deprotonated, neutral state (-NH2).

  • At acidic pH (below ~7) , the amine group is protonated (-NH3+), making it non-nucleophilic and unreactive.

  • At alkaline pH (typically 7.5-8.5) , a sufficient portion of the amine is deprotonated and reactive, allowing it to efficiently form stable amide bonds with reagents like NHS esters. However, extremely high pH can accelerate the hydrolysis of some reactive groups (like NHS esters) and potentially the newly formed linkages if they are not stable.

Troubleshooting Guide

This guide addresses common problems encountered during and after the conjugation process.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low or zero conjugation yield. 1. Improper Reagent Storage: The this compound reagent has degraded due to exposure to moisture, light, or oxygen.1. Always follow recommended storage conditions (-20°C, dark, inert gas). Use fresh or properly stored reagent.
2. Incorrect Reaction pH: The pH is too low, causing the amine group to be protonated (-NH3+) and non-reactive.2. For amine coupling with NHS esters, maintain the reaction pH between 7.5 and 8.5. Monitor and adjust the pH of your buffer.
3. Inactive Target Molecule: The functional group on your target molecule (e.g., carboxylic acid) is not sufficiently activated.3. If coupling to a carboxylic acid, use a carbodiimide activator like EDC in conjunction with NHS to form a more reactive intermediate.
Final conjugate degrades over time in storage. 1. Hydrolysis of Linkage: The conjugate was formed with a hydrolytically labile bond, such as an ester linkage.1. Redesign the synthesis to form a stable amide bond via the linker's amine group. Avoid chemistries that result in ester linkages if stability is critical.
2. Incorrect Buffer pH/Composition: The storage buffer is too acidic or basic, or contains enzymes (if biologically sourced) that cleave the linkage.2. Store the final conjugate in a buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.4). Ensure the buffer is sterile and free of proteases or esterases.
3. Oxidation: The PEG backbone is susceptible to oxidative degradation, especially in the presence of metal ions or reactive oxygen species.3. Degas buffers and consider adding a small amount of an antioxidant or a chelating agent like EDTA if metal ion contamination is suspected. Store under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Stable Amide Bond Formation

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, using EDC/NHS chemistry.

Materials:

  • This compound

  • Molecule with a carboxylic acid group (Molecule-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS or HEPES buffer (pH 7.5-8.0)

  • Quenching Buffer: Hydroxylamine or Tris buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve your Molecule-COOH in Activation Buffer. b. Add a 5-fold molar excess of NHS, followed by a 5-fold molar excess of EDC. c. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction: a. Dissolve this compound in the Coupling Buffer. b. Add the activated Molecule-COOH solution to the this compound solution. A 1.2 to 1.5-fold molar excess of the activated molecule is recommended. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: a. Add Quenching Buffer to the reaction mixture to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: a. Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

  • Storage: a. Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term use or lyophilized at -20°C or -80°C for long-term storage.

Visual Guides and Workflows

Diagram 1: pH-Dependent Reactivity of this compound

ph_reactivity cluster_pH Reaction pH Scale Protonated Protonated Amine (-NH3+) Non-Nucleophilic Reaction Stable Amide Bond Formation Protonated->Reaction Inhibits Deprotonated Deprotonated Amine (-NH2) Nucleophilic & Reactive Deprotonated->Reaction Enables Low_pH Acidic pH (< 7.0) Low_pH->Protonated Favors Optimal_pH Optimal pH (7.5 - 8.5) Optimal_pH->Deprotonated Favors

Caption: pH effect on the amine group reactivity for conjugation.

Diagram 2: Recommended Workflow for Stable Conjugation

workflow start Start: Prepare Reagents storage 1. Equilibrate Linker to Room Temperature start->storage dissolve 2. Dissolve Linker and Target Molecule in Buffers storage->dissolve activate 3. Activate Target Molecule (e.g., with EDC/NHS) dissolve->activate conjugate 4. Mix and React (pH 7.5-8.5 for Amine) activate->conjugate Stable Amide Bond quench 5. Quench Reaction (e.g., with Hydroxylamine) conjugate->quench purify 6. Purify Conjugate (SEC or Dialysis) quench->purify validate 7. Validate Conjugate (LC-MS / SDS-PAGE) purify->validate store 8. Store Final Conjugate (-20°C, appropriate buffer) validate->store end End: Stable Conjugate store->end

Caption: Step-by-step workflow for creating stable conjugates.

Diagram 3: Troubleshooting Conjugate Instability

troubleshooting_tree start Problem: Conjugate is Degrading check_bond What type of bond was formed? start->check_bond ester Ester Bond check_bond->ester Ester amide Amide Bond check_bond->amide Amide solution_ester Root Cause: Ester Hydrolysis. Solution: Redesign synthesis to form a stable amide bond. ester->solution_ester check_storage Check Storage Conditions amide->check_storage storage_pH Buffer pH is extreme (<<6 or >>8) check_storage->storage_pH pH? storage_ox Oxidizing conditions (presence of O2, metal ions) check_storage->storage_ox Atmosphere? solution_pH Root Cause: pH-driven Hydrolysis. Solution: Store in neutral buffer (pH 6.0-7.4). storage_pH->solution_pH solution_ox Root Cause: Oxidative Cleavage. Solution: Store under inert gas. Use degassed buffers. storage_ox->solution_ox

Caption: Decision tree for troubleshooting conjugate instability.

References

Technical Support Center: Troubleshooting Amino-PEG9-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG9-alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during conjugation reactions with this bifunctional linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound. The questions are structured to guide you through identifying the root cause of the problem and implementing a solution.

FAQ 1: I am seeing a very low yield in my reaction coupling a carboxylic acid (activated as an NHS ester) to the amine of this compound. What are the likely causes and how can I improve the yield?

Low yield in NHS ester coupling reactions is a common issue that can often be resolved by optimizing reaction conditions and ensuring the quality of your reagents.

Possible Causes and Solutions:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to react efficiently.

    • Recommendation: Maintain a reaction pH between 7.2 and 8.5.[1] A pH of 8.0 to 8.5 is often optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[2][3] At a lower pH, the amine is protonated (-NH3+) and non-nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[4]

  • Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which converts the reactive ester into an unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH.

    • Recommendation: Prepare your NHS ester solution immediately before use.[5] Use anhydrous solvents like DMSO or DMF for your stock solution and minimize the amount of water in your reaction until the final step. Be aware of the half-life of your NHS ester at different pH values (see Table 1).

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for the NHS ester, drastically reducing your yield.

    • Recommendation: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an amine-containing buffer, perform a buffer exchange before starting the reaction.

  • Inadequate Molar Ratio of Reactants: An insufficient excess of the NHS ester can lead to an incomplete reaction.

    • Recommendation: For reactions with proteins, a 5- to 20-fold molar excess of the NHS ester is a good starting point. For smaller molecules like this compound, a 1:1 to 2:1 molar ratio of NHS ester to amine may be sufficient, depending on the reaction kinetics. Empirical optimization of the molar ratio is often necessary.

  • Moisture Contamination of Reagents: NHS esters are moisture-sensitive. Any moisture can lead to hydrolysis before the reaction begins.

    • Recommendation: Store NHS esters in a desiccated environment at -20°C. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Workflow for Low Yield in Amine Coupling:

G start Low Yield in Amine Coupling Reaction check_ph Verify Reaction pH (Optimal: 7.2-8.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad pH is Suboptimal check_ph->ph_bad No check_reagents Assess Reagent Quality and Handling reagents_ok Reagents are Fresh and Dry check_reagents->reagents_ok Yes reagents_bad Reagents May Be Hydrolyzed check_reagents->reagents_bad No check_buffer Check for Competing Nucleophiles in Buffer buffer_ok Amine-Free Buffer Used check_buffer->buffer_ok Yes buffer_bad Amine-Containing Buffer Used check_buffer->buffer_bad No check_ratio Evaluate Molar Ratio of Reactants ratio_ok Molar Ratio is Optimized check_ratio->ratio_ok Yes ratio_bad Molar Ratio is Not Optimized check_ratio->ratio_bad No ph_ok->check_reagents adjust_ph Adjust pH to 7.2-8.5 ph_bad->adjust_ph reagents_ok->check_buffer new_reagents Use Fresh, Anhydrous NHS Ester reagents_bad->new_reagents buffer_ok->check_ratio buffer_exchange Perform Buffer Exchange to Amine-Free Buffer buffer_bad->buffer_exchange rerun Re-run Reaction and Analyze Yield ratio_ok->rerun optimize_ratio Optimize Molar Ratio (e.g., 1:1 to 2:1) ratio_bad->optimize_ratio adjust_ph->rerun new_reagents->rerun buffer_exchange->rerun optimize_ratio->rerun

Caption: Troubleshooting logic for low yield in amine coupling reactions.

FAQ 2: I want to perform a reaction with the hydroxyl group of this compound, but I'm getting a low yield or a mixture of products. What should I do?

The hydroxyl group of this compound is a primary alcohol and is less reactive than the primary amine. To achieve a high-yield reaction at the hydroxyl terminus, two key strategies are often necessary: protection of the amine group and activation of the hydroxyl group .

Possible Causes and Solutions:

  • Unprotected Amine Group: The amine group is more nucleophilic than the hydroxyl group and will likely react first with any electrophilic reagents you add.

    • Recommendation: Protect the amine group before proceeding with the hydroxyl group reaction. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These groups can be removed under specific conditions (acidic for Boc, basic for Fmoc) after the hydroxyl group reaction is complete.

  • Low Reactivity of the Hydroxyl Group: Primary alcohols are not highly reactive and typically require activation to undergo efficient conjugation.

    • Recommendation: Activate the hydroxyl group to make it a better leaving group. A common method is tosylation, which converts the alcohol to a tosylate (-OTs) by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is much more susceptible to nucleophilic substitution.

  • Incomplete Activation or Deprotection: If the activation or deprotection steps are not complete, you will have a mixture of starting materials, intermediates, and the final product, leading to a low yield of the desired compound.

    • Recommendation: Monitor each step of the reaction (protection, activation, conjugation, deprotection) using techniques like TLC or LC-MS to ensure completion before proceeding to the next step.

General Workflow for Hydroxyl Group Conjugation:

G start Start: this compound protect Protect Amine Group (e.g., with Boc) start->protect activate Activate Hydroxyl Group (e.g., Tosylation) protect->activate conjugate Conjugate with Nucleophile activate->conjugate deprotect Deprotect Amine Group conjugate->deprotect final_product Final Product deprotect->final_product

Caption: General workflow for hydroxyl group conjugation.

FAQ 3: I am having difficulty purifying my final product. What are the recommended methods?

Purification of PEGylated molecules can be challenging due to their amphipathic nature and potential for a heterogeneous reaction mixture.

Recommended Purification Methods:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating PEGylated molecules from unreacted starting materials and byproducts based on differences in hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating molecules based on their hydrodynamic volume. This can be effective for removing smaller unreacted molecules from a larger PEGylated product.

  • Column Chromatography: For larger scale purifications, normal or reverse-phase column chromatography can be employed. A gradient of solvents is often used to achieve good separation.

Quantitative Data Summary

The following tables summarize key quantitative data to help you optimize your reaction conditions.

Table 1: Half-life of NHS Esters at Different pH Values

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.5~30 minutes
8.610 minutes
9.0<10 minutes

Data sourced from multiple references, providing a general guideline.

Table 2: Recommended Molar Ratios for NHS Ester Coupling Reactions

Reactant TypeRecommended Molar Excess of NHS Ester
Proteins (1-10 mg/mL)5- to 20-fold
Small molecules (e.g., this compound)1:1 to 2:1

Data is a general recommendation and may require empirical optimization.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Coupling a Carboxylic Acid (as an NHS Ester) to the Amine of this compound

Materials:

  • This compound

  • NHS ester of your carboxylic acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in the reaction buffer to a final concentration of 10-50 mM.

    • Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Reaction:

    • Add the desired molar equivalent of the NHS ester stock solution to the this compound solution while stirring. A 1.1 to 1.5 molar excess of the NHS ester is a good starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS to check for the consumption of the starting materials and the formation of the product.

  • Quenching the Reaction:

    • Once the reaction is complete, add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final product using reverse-phase HPLC.

Protocol 2: Activation of the Hydroxyl Group of this compound via Tosylation (after Amine Protection)

Materials:

  • Boc-protected this compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 0.1 M HCl

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup:

    • Dissolve the Boc-protected this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reagents:

    • Add pyridine or TEA (1.5 equivalents) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction:

    • Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 0.1 M HCl, followed by water, and then a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

This technical support center provides a foundational guide to troubleshooting low-yield reactions with this compound. For further assistance, please consult the cited literature or contact your reagent supplier.

References

Technical Support Center: Purification of Amino-PEG9-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Amino-PEG9-alcohol conjugates. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification workflow.

Troubleshooting Guide

Encountering difficulties in purifying your this compound conjugate? This guide addresses common problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Conjugate Non-specific binding to the chromatography column matrix. Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions.[1]
Precipitation of the conjugate on the column. Verify the solubility of your conjugate in the chosen buffer system. You may need to adjust the pH or add solubilizing agents.[1]
Non-specific binding to filtration membranes (dialysis/ultrafiltration). Pre-condition the membrane according to the manufacturer's instructions. Opt for membranes made of materials known for low protein/molecule binding, such as regenerated cellulose.[1]
Poor Separation of Conjugate and Unreacted PEG Linker Inappropriate chromatography column choice. For separating a small molecule conjugate from a much larger biomolecule, a desalting or size-exclusion chromatography (SEC) column with a suitable exclusion limit is recommended.[1] For small molecule conjugates, reverse-phase HPLC (RP-HPLC) is often more effective.[]
Co-elution of the conjugate and unreacted linker. Optimize the elution gradient in RP-HPLC. A shallower gradient can improve the resolution between species with similar hydrophobicity.
Incorrect mobile phase composition in normal-phase chromatography. For polar PEG-containing compounds, traditional ethyl acetate/hexane systems can result in streaking. Consider using chloroform/methanol or DCM/methanol systems. A slow gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation.
Presence of Unreacted Starting Materials Incomplete reaction. Before purification, ensure the conjugation reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of reactants.
Inefficient purification method. Choose a purification method with sufficient resolving power. RP-HPLC is generally effective for separating small molecules with different polarities.
Product is an Oil or "Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent. Re-dissolve the oil in hot solvent and allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate this.
The compound is too soluble in the chosen solvent. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, reduce the solvent volume by gentle heating and re-cooling.
Inappropriate solvent system. Experiment with different solvent systems or solvent pairs. For amphiphilic molecules like PEG conjugates, ethanol/water or acetone/hexane may be effective.
Broad Peaks in HPLC Chromatogram Sub-optimal chromatographic conditions. Increase the column temperature to improve slow kinetics on the stationary phase. Optimize the mobile phase composition and gradient.
Column overloading. Reduce the amount of sample injected onto the column.
Presence of positional isomers. Ion-exchange chromatography can be effective in separating positional isomers based on differences in charge distribution. RP-HPLC can also separate isomers based on subtle differences in hydrophobicity.

Logical Flow for Troubleshooting Purification Issues

G start Start Purification Troubleshooting issue Identify Primary Issue start->issue low_recovery Low Recovery issue->low_recovery Low Yield poor_separation Poor Separation issue->poor_separation Contaminated Product oily_product Oily Product issue->oily_product Physical Form Issue sub_low_recovery Check for Precipitation or Non-Specific Binding low_recovery->sub_low_recovery sub_poor_separation Evaluate Separation Method poor_separation->sub_poor_separation sub_oily Recrystallization Issue? oily_product->sub_oily solution_solubility Adjust Buffer pH or Add Solubilizing Agents sub_low_recovery->solution_solubility Precipitation solution_binding Change Column/Membrane or Modify Buffer Ionic Strength sub_low_recovery->solution_binding Binding solution_rphplc Optimize RP-HPLC Gradient sub_poor_separation->solution_rphplc Co-elution solution_column Switch to Different Chromatography Mode (e.g., IEX, HILIC) sub_poor_separation->solution_column Streaking/No Separation solution_cooling Slow Down Cooling Rate sub_oily->solution_cooling Yes solution_solvent Change Solvent System sub_oily->solution_solvent Yes

Caption: A decision tree for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common purification methods for this compound conjugates, particularly when conjugated to small molecules, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), normal-phase flash chromatography, and Size-Exclusion Chromatography (SEC). The choice of method depends on the properties of the conjugated molecule (e.g., size, hydrophobicity, and charge).

Q2: How do I choose the best purification method for my specific conjugate?

A2: The selection of the optimal purification method is influenced by several factors:

  • Size of the conjugate: For conjugates with a significant size difference from the starting materials, SEC is a good option.

  • Hydrophobicity: RP-HPLC is highly effective for separating molecules based on differences in hydrophobicity and is well-suited for many small molecule-PEG conjugates.

  • Charge: If your conjugate has ionizable groups, ion-exchange chromatography (IEX) can be a powerful tool, especially for separating positional isomers.

  • Polarity: For highly polar conjugates that are not well-retained by reverse-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography can be effective.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can typically be removed by RP-HPLC, as its polarity will be significantly different from the desired conjugate. Alternatively, if the conjugate is much larger, size-based methods like SEC or dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used.

Q4: My PEGylated compound is streaking on the silica gel column. What can I do?

A4: Streaking of PEGylated compounds on silica is a common issue due to their polar nature. To mitigate this, you can try the following:

  • Use a more polar eluent system, such as a gradient of methanol in dichloromethane or chloroform.

  • Adding a small amount of a modifier to the eluent can sometimes help. For compounds with free amino groups, adding a small percentage of aqueous ammonia can improve peak shape. For those with free carboxylic acids, adding formic acid may be beneficial.

  • Consider using a different stationary phase, such as alumina or a bonded silica phase like diol or amino-propyl.

Q5: Can I use dialysis to purify my small molecule-Amino-PEG9-alcohol conjugate?

A5: Dialysis is generally more suitable for purifying large biomolecules from small impurities. For a small molecule conjugated to this compound, the molecular weight may not be sufficiently high for effective retention by standard dialysis membranes, leading to product loss. Ultrafiltration with a low molecular weight cutoff membrane might be an alternative, but care must be taken to avoid non-specific binding and to ensure the MWCO is appropriate.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of a small molecule-Amino-PEG9-alcohol conjugate. Optimization will likely be required.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of water and ACN. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size (dimensions will depend on the scale of purification)

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column)

    • Detection: UV absorbance at a wavelength where the conjugated molecule absorbs. If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95-5% B

      • 41-45 min: 5% B (re-equilibration)

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent (e.g., by lyophilization).

Workflow for RP-HPLC Purification

G start Start sample_prep Prepare Sample (Dissolve & Filter) start->sample_prep hplc_setup Set Up HPLC (Column, Mobile Phases, Gradient) sample_prep->hplc_setup injection Inject Sample hplc_setup->injection separation Chromatographic Separation injection->separation collection Collect Fractions separation->collection analysis Analyze Fraction Purity collection->analysis analysis->collection Re-inject Impure Fractions pooling Pool Pure Fractions analysis->pooling Fractions are Pure end Lyophilize to Obtain Pure Product pooling->end

Caption: A typical workflow for the purification of this compound conjugates using RP-HPLC.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for larger-scale purifications where high resolution is not strictly necessary.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Solvents (e.g., dichloromethane (DCM), methanol (MeOH), chloroform, ethanol, isopropanol)

  • Flash chromatography system or glass column

  • Collection tubes

Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation between the product and impurities. A mobile phase of 5-10% MeOH in DCM is a common starting point.

  • Column Packing: Pack a flash column with silica gel using the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 100% DCM to 10% MeOH in DCM), is often more effective than isocratic elution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The efficiency of purification can vary greatly depending on the method and the specific conjugate. The following table provides a general comparison of common purification techniques.

Purification Method Typical Purity Achieved Typical Recovery Key Advantages Key Disadvantages
RP-HPLC >98%60-90%High resolution, suitable for analytical and preparative scales, can separate isomers.Can be time-consuming, uses organic solvents, may require lyophilization.
Flash Chromatography 90-98%70-95%Suitable for larger quantities, relatively fast.Lower resolution than HPLC, may not separate closely related impurities.
Size-Exclusion Chromatography (SEC) Variable (depends on size difference)>90%Gentle method, maintains protein activity, good for buffer exchange.Low resolution for molecules of similar size, sample dilution.
Ion-Exchange Chromatography (IEX) >95%70-90%High resolution for charged molecules, can separate positional isomers.Requires charged analytes, sensitive to buffer pH and ionic strength.

References

Technical Support Center: Stability of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information regarding the stability of Amino-PEG9-alcohol in various pH buffers. The information is intended for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

This compound is a stable molecule when stored correctly. For long-term storage (months to years), it is recommended to keep the product at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The primary degradation pathway for polyethylene glycol (PEG) compounds is thermal and oxidative degradation, which is accelerated by high temperatures, oxygen, and light.[3][4] To minimize degradation, it is best practice to purge containers with an inert gas like argon and protect them from light.

Q2: How does the pH of a buffer affect the stability of the this compound structure?

The stability of this compound is influenced by the pH of the solution, primarily affecting the terminal amine group and the potential for oxidative degradation of the PEG chain.

  • Acidic Conditions (pH < 6): The polyether backbone of PEG is generally resistant to acid hydrolysis under typical laboratory conditions. The primary effect of acidic pH is the protonation of the terminal amino group to form an ammonium salt (-NH₃⁺). This form is less nucleophilic and thus less reactive towards electrophiles like NHS esters.

  • Neutral Conditions (pH 6.5 - 7.5): In a neutral pH range, the molecule is relatively stable, making these conditions suitable for many applications and for long-term storage of aqueous solutions, although degradation can still occur over extended periods (weeks to months). In this range, there is an equilibrium between the protonated (-NH₃⁺) and the free amine (-NH₂) form, allowing for conjugation reactions.

  • Alkaline Conditions (pH > 8): The PEG backbone remains stable in moderately alkaline solutions. At higher pH, the terminal amino group is predominantly in its deprotonated, more nucleophilic state (-NH₂), which is optimal for reactions with amine-reactive electrophiles like NHS esters. However, high pH can accelerate the oxidative degradation of the PEG chain, and the stability of reagents like NHS esters is significantly reduced at high pH (half-life can be minutes at pH 9.0).

Q3: My bioconjugation reaction with this compound is yielding poor results. Could pH-related instability be the cause?

Yes, suboptimal pH is a common reason for poor conjugation efficiency.

  • If reacting with an NHS ester: These reactions are most efficient in the pH range of 7.0-9.0. If your pH is too low (<7), the amine group of your PEG linker will be mostly protonated and non-nucleophilic, drastically slowing down the reaction. If the pH is too high (>9.0), the hydrolysis of your NHS ester will compete significantly with the conjugation reaction, reducing your yield.

  • If reacting with a carboxylic acid (e.g., using EDC chemistry): This reaction is most efficient in acidic conditions (pH 4.5-5.5) to activate the carboxyl group. The amine on the PEG linker will be protonated, but the reaction mechanism proceeds effectively in this range.

  • Degradation of the Linker: If the this compound has been stored improperly or for a long time in an aqueous buffer, it may have degraded. Degradation can lead to the formation of impurities like aldehydes and carboxylic acids, which can lower the pH of your solution and introduce interfering side reactions.

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for PEGs is oxidation. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes, ketones, and carboxylic acids (e.g., formic acid). The presence of these acidic metabolites can cause a noticeable drop in the pH of the PEG solution over time.

Q5: How can I verify the integrity and purity of my this compound solution?

To ensure the quality of your linker, especially if it has been stored for an extended period, you can use several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be used to assess purity and quantify the intact molecule.

  • pH Measurement: A simple method to check for significant degradation is to measure the pH of an unbuffered aqueous solution of the PEG. A pH value significantly below neutral can indicate the formation of acidic degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information and help identify changes in the polymer backbone or end groups.

Data Summary

pH RangeConditionEffect on Amino GroupEffect on PEG BackboneRecommended Use
< 6.0 AcidicProtonated (-NH₃⁺), low nucleophilicityGenerally stableEDC-mediated carboxyl couplings
6.5 - 7.5 NeutralEquilibrium of -NH₂ and -NH₃⁺Stable for moderate durationsGeneral use, storage, some conjugations
8.0 - 9.0 Mildly AlkalineDeprotonated (-NH₂), highly nucleophilicStable, but risk of oxidation increasesOptimal for NHS ester conjugations
> 9.5 Strongly AlkalineDeprotonated (-NH₂)Increased risk of oxidative degradationNot recommended due to reagent instability

Experimental Protocols

Protocol: pH Stability Assessment of this compound via HPLC-MS

This protocol outlines a method to evaluate the stability of this compound over time in different pH buffers.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water and acetonitrile (ACN)

  • Formic acid (for mobile phase)

  • Buffer salts: Sodium Acetate (pH 5.0), Sodium Phosphate (pH 7.4), Sodium Bicarbonate (pH 9.0)

  • HPLC system with MS detector

  • C18 Reverse-Phase HPLC column

2. Buffer Preparation:

  • Prepare 50 mM buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Filter buffers through a 0.22 µm filter.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.

  • Create a "Time 0" sample by immediately taking an aliquot from each pH condition and diluting it 1:10 in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Store at 4°C until analysis.

  • Incubate the remaining buffered solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.

  • At specified time points (e.g., 24h, 48h, 72h, 1 week), collect aliquots, dilute them as in the previous step, and store them at 4°C for analysis.

4. HPLC-MS Analysis:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detector: Set to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode to detect the protonated molecule [M+H]⁺.

5. Data Analysis:

  • Integrate the peak area of the intact this compound in the chromatogram for each time point and pH condition.

  • Calculate the percentage of remaining intact PEG linker at each time point relative to the "Time 0" sample.

  • Analyze the MS data to identify the masses of any new peaks that appear, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mg/mL Stock Solution dilute Dilute Stock to 1 mg/mL in each buffer prep_stock->dilute prep_buffers Prepare pH 5, 7.4, 9 Buffer Solutions prep_buffers->dilute sample_t0 Sample Time 0 dilute->sample_t0 incubate Incubate at 37°C dilute->incubate hplc_ms Analyze all samples by HPLC-MS sample_t0->hplc_ms sample_tx Sample at Time X (24h, 48h, etc.) incubate->sample_tx sample_tx->hplc_ms data_analysis Integrate Peak Areas & Identify Degradants hplc_ms->data_analysis report Plot % Remaining vs. Time for each pH data_analysis->report

Caption: Workflow for assessing the pH stability of this compound.

Caption: Effect of pH on the terminal amine group of this compound.

References

Preventing aggregation during protein PEGylation with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino-PEG9-alcohol for protein PEGylation. Our goal is to help you overcome common challenges, with a focus on preventing protein aggregation.

Troubleshooting Guide: Preventing Aggregation During PEGylation

Protein aggregation is a common issue during PEGylation that can lead to reduced yield, loss of biological activity, and immunogenicity. The following guide addresses specific problems you may encounter when using this compound.

Problem 1: Immediate precipitation or visible aggregation upon adding PEGylation reagents.

Potential CauseRecommended Solution
Suboptimal pH The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-6.0. However, the subsequent reaction with the amine on the this compound is more efficient at a pH of 7.2-8.0.[1][2][3] A single-step reaction at a compromise pH can be inefficient and lead to side reactions. Implement a two-step reaction: First, activate the protein's carboxyl groups at pH 5.0-6.0 in a suitable buffer like MES. Then, raise the pH to 7.2-7.5 before adding the this compound.[1][2]
High Protein Concentration Concentrated protein solutions increase the likelihood of intermolecular crosslinking and aggregation.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with the protein and PEG reagent in the reaction.
Rapid Reagent Addition Adding the EDC/NHS or PEG reagent too quickly can create localized high concentrations, promoting aggregation.

Problem 2: Low PEGylation efficiency with no significant aggregation.

Potential CauseRecommended Solution
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, especially at higher pH, which deactivates it before it can react with the this compound. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Insufficient Molar Ratio of Reagents The molar ratio of EDC/NHS to protein and this compound to protein is critical for driving the reaction to completion.
Inactive Reagents EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.

Problem 3: Formation of high molecular weight species (soluble aggregates) detected by SEC or DLS.

Potential CauseRecommended Solution
Intermolecular Crosslinking If the protein has multiple accessible carboxyl groups, there is a risk of one protein molecule being linked to another, leading to dimerization and further aggregation.
Conformational Instability The PEGylation process itself, including changes in pH and buffer composition, can destabilize the protein, exposing hydrophobic patches and promoting aggregation.
Table 1: Recommended Stabilizing Excipients to Minimize Aggregation
ExcipientTypical ConcentrationMechanism of Action
Sucrose/Trehalose 5-10% (w/v)Preferential exclusion, enhances protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycerol 5-20% (v/v)Acts as a protein stabilizer.
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for conjugating this compound to a protein?

A1: The primary amine of the this compound is typically conjugated to the carboxyl groups of a protein (aspartic acid, glutamic acid, or the C-terminus) using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation: EDC activates the protein's carboxyl groups to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.

  • Conjugation: The primary amine of the this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.

G Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (more stable) O_acylisourea->NHS_ester + NHS Isourea Isourea byproduct O_acylisourea->Isourea - H2O NHS NHS PEG_Protein PEGylated Protein NHS_ester->PEG_Protein + H2N-PEG9-OH Released_NHS Released NHS NHS_ester->Released_NHS - NHS Amino_PEG H2N-PEG9-OH

Caption: EDC/NHS reaction mechanism for protein PEGylation.

Q2: How can I monitor the PEGylation reaction and detect aggregation?

A2: Several analytical techniques can be used to monitor the reaction progress and quantify aggregation.

Table 2: Analytical Techniques for PEGylation and Aggregation Analysis
TechniquePurposeInformation Provided
SDS-PAGE Monitor PEGylationA shift in the protein band to a higher apparent molecular weight indicates successful PEGylation. The appearance of high molecular weight bands can indicate aggregation.
Size Exclusion Chromatography (SEC) Quantify Aggregation & PEGylationSeparates molecules based on size. Aggregates elute earlier than the monomeric PEGylated protein. Can be used to determine the percentage of monomer, aggregate, and unreacted protein.
Dynamic Light Scattering (DLS) Detect AggregationMeasures the size distribution of particles in solution and is sensitive to the presence of larger aggregates.
Reverse Phase HPLC (RP-HPLC) Assess PurityCan be used to separate different PEGylated species and unreacted protein, providing information on the heterogeneity of the product.
Mass Spectrometry (MS) Confirm PEGylationConfirms the mass of the PEGylated protein, indicating the number of PEG chains attached.

Q3: What are the optimal reaction conditions for PEGylation with this compound?

A3: Optimal conditions are protein-dependent and should be determined empirically. The following table provides a starting point for optimization.

Table 3: Recommended Starting Conditions for PEGylation Optimization
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction rates but also aggregation risk.
Molar Ratio (EDC:Protein) 2:1 to 10:1A molar excess is needed to drive the activation of carboxyl groups.
Molar Ratio (NHS:Protein) 2:1 to 10:1A molar excess of NHS stabilizes the activated intermediate.
Molar Ratio (PEG:Protein) 5:1 to 20:1A higher ratio increases the likelihood of PEGylation but may also increase the risk of multiple PEGs being attached.
Activation pH 5.0 - 6.0Optimal for EDC/NHS activation of carboxyl groups.
Coupling pH 7.2 - 7.5Optimal for the reaction of the NHS ester with the primary amine of the PEG.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can slow down the reaction and potentially reduce aggregation. Reactions are often performed at 4°C overnight or at room temperature for 1-4 hours.
Reaction Time 1 - 12 hoursShould be optimized to achieve the desired level of PEGylation while minimizing aggregation and other side reactions.

Experimental Protocols

Protocol 1: Two-Step Protein PEGylation with this compound using EDC/NHS

This protocol describes the activation of protein carboxyl groups followed by conjugation to this compound.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Activation Buffer at the desired concentration (e.g., 5 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration 10-20 times higher than the final reaction concentration. Dissolve this compound in Coupling Buffer.

  • Carboxyl Activation: Add the EDC solution to the protein solution to achieve the desired molar excess. Immediately add the NHS solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a rapid buffer exchange into pre-chilled Coupling Buffer using a desalting column.

  • PEGylation Reaction: Immediately add the this compound solution to the activated protein solution to achieve the desired molar excess. If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer before adding the PEG reagent.

  • Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method (e.g., size exclusion or ion exchange chromatography).

  • Analysis: Analyze the purified product using SDS-PAGE, SEC, and/or other analytical methods to determine the extent of PEGylation and the level of aggregation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Activation Buffer (pH 5-6) Activation Activate Protein-COOH with EDC/NHS (15-30 min, RT) Protein_Prep->Activation Reagent_Prep Prepare fresh EDC, NHS, and Amino-PEG9-OH solutions Reagent_Prep->Activation Buffer_Ex Buffer Exchange into Coupling Buffer (pH 7.2-7.5) (Optional) Activation->Buffer_Ex PEGylation Add Amino-PEG9-OH (2h RT or overnight 4°C) Buffer_Ex->PEGylation Quench Quench Reaction (e.g., Tris or Glycine) PEGylation->Quench Purification Purify Conjugate (e.g., SEC, IEX) Quench->Purification Analysis Analyze Product (SDS-PAGE, SEC, MS) Purification->Analysis

Caption: Experimental workflow for protein PEGylation.

Understanding Aggregation Pathways

Preventing aggregation is more effective when its causes are understood. The following diagram illustrates common factors that can lead to the formation of protein aggregates during PEGylation.

G cluster_causes Potential Causes of Aggregation cluster_effects Effects High_Conc High Protein Concentration Increased_Interactions Increased Intermolecular Interactions High_Conc->Increased_Interactions Subopt_pH Suboptimal pH Conformational_Change Conformational Instability Subopt_pH->Conformational_Change Temp High Temperature Temp->Conformational_Change Crosslinking Intermolecular Crosslinking Aggregation Protein Aggregation Crosslinking->Aggregation Poor_Reagent Poor Reagent Quality Poor_Reagent->Crosslinking Hydrophobic_Exposure Hydrophobic Patch Exposure Conformational_Change->Hydrophobic_Exposure Hydrophobic_Exposure->Aggregation Increased_Interactions->Aggregation

Caption: Key factors contributing to protein aggregation.

References

Storage and handling conditions for Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Amino-PEG9-alcohol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound should be stored under specific conditions to ensure its stability and performance. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[1][2] For short-term storage, such as a few days to weeks, refrigeration at 0-4°C is acceptable.[2] The compound is generally stable for several weeks at ambient temperature, which allows for standard shipping conditions.[2]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), and DCM (dichloromethane).[1] The choice of solvent will depend on the specific requirements of your experiment.

Q3: What is the shelf life of this compound?

When stored correctly, this compound has a shelf life of over two years. In its pure form, it can be stored at -20°C for up to three years. When dissolved in a solvent, it is recommended to store the solution at -80°C, where it will remain stable for up to one year.

Q4: How can I ensure the stability of this compound in solution?

To maximize the stability of this compound in solution, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be kept at -80°C for no longer than one year. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Storage and Handling Conditions Summary

ConditionPure FormIn Solvent
Long-Term Storage -20°C-80°C
Short-Term Storage 0-4°CNot Recommended
Shelf Life >2 yearsUp to 1 year
Shipping Ambient TemperatureBlue Ice

Troubleshooting Guide

Problem 1: Low or No Yield in Conjugation Reaction

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: Ensure the compound is fully dissolved in the appropriate solvent before initiating the reaction. Gentle warming or vortexing may aid dissolution.

  • Possible Cause: Suboptimal reaction pH.

    • Solution: The reactivity of the primary amine is pH-dependent. For reactions with NHS esters, a pH of 7-9 is generally recommended. For reactions with carboxylic acids using EDC/NHS chemistry, a slightly acidic pH (e.g., 4.5-5.5) for the activation step, followed by a neutral to slightly basic pH for the coupling step, is often optimal.

  • Possible Cause: Inactive reagents.

    • Solution: Use fresh, high-quality coupling reagents (e.g., EDC, HATU). Ensure that any reagents dissolved in anhydrous solvents are protected from moisture.

Problem 2: Non-Specific Binding or Side Reactions

  • Possible Cause: Reaction of the hydroxyl group.

    • Solution: While the amine group is significantly more nucleophilic than the hydroxyl group under most conditions, side reactions at the hydroxyl terminus can occur, especially with highly reactive reagents or under harsh conditions. To ensure selective reaction at the amine terminus, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) prior to the conjugation reaction. The protecting group can be removed in a subsequent step.

  • Possible Cause: Cross-linking of target molecules.

    • Solution: If you are observing cross-linking, it may be due to reactions at both the amine and hydroxyl ends of the this compound. If selective monofunctionalization is desired, protecting one of the terminal groups is the most effective strategy.

Problem 3: Difficulty in Purifying the Final Conjugate

  • Possible Cause: Similar solubility of starting materials and product.

    • Solution: Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents. Size exclusion chromatography (SEC) is often an effective method for separating the larger PEGylated product from smaller unreacted molecules. Reverse-phase HPLC can also be employed, and optimizing the gradient may be necessary to achieve good separation.

  • Possible Cause: Co-elution of unreacted PEG linker.

    • Solution: If unreacted this compound is difficult to remove, consider performing the reaction with a slight excess of the molecule to be conjugated to ensure all the PEG linker is consumed. Subsequent purification can then focus on removing the excess non-PEGylated starting material.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation with this compound:

    • Dissolve this compound (1.0 equivalent) in the same solvent.

    • Add the this compound solution to the activated NHS ester solution.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, quench any remaining active esters with a small amount of water or an amine-containing buffer (e.g., Tris).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate chromatographic method, such as size exclusion chromatography or reverse-phase HPLC.

Protocol 2: Selective Protection of the Hydroxyl Group of this compound

  • Protection Reaction:

    • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a suitable base, such as triethylamine (1.5 equivalents).

    • Cool the solution to 0°C.

    • Slowly add a solution of a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents), in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting TBDMS-protected this compound by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification a Carboxylic Acid c Activated NHS Ester a->c DMF, RT b EDC/NHS b->c e Conjugated Product c->e DIPEA, RT d This compound d->e f Crude Product e->f Work-up g Purified Product f->g Chromatography

Caption: Workflow for conjugating this compound to a carboxylic acid.

troubleshooting_logic start Low Conjugation Yield? cause1 Incomplete Dissolution start->cause1 cause2 Suboptimal pH start->cause2 cause3 Inactive Reagents start->cause3 solution1 Ensure full dissolution (vortex, gentle warming) cause1->solution1 solution2 Adjust pH based on reaction (e.g., pH 7-9 for NHS esters) cause2->solution2 solution3 Use fresh, high-quality reagents cause3->solution3

Caption: Troubleshooting logic for low yield in conjugation reactions.

References

Technical Support Center: Purification of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in removing unreacted Amino-PEG9-alcohol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

This compound is a hydrophilic linker containing a primary amine and a hydroxyl group.[][2] Its high polarity and solubility in a range of aqueous and organic solvents (including water, DMSO, DCM, and DMF) can make it challenging to separate from reaction products, especially those with similar polarities.[] The basic nature of the primary amine can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing during chromatography.[3][4]

Q2: I'm observing a streak instead of a clean spot for my product on a silica TLC plate. Could this be due to residual this compound?

Yes, this is a common issue. The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking or tailing. This can also affect the chromatographic behavior of your product if it is also a basic compound.

Q3: My compound is also polar. How can I effectively separate it from the unreacted this compound?

Separating two polar compounds can be challenging. The strategy will depend on the specific properties of your product. Here are a few approaches:

  • Exploit the Amine Group: The primary amine of this compound is a key feature to exploit. You can use techniques that specifically target amines, such as cation exchange chromatography or by adjusting the pH during liquid-liquid extraction to protonate the amine and alter its solubility.

  • Chromatographic Selectivity: Experiment with different chromatography modes. If you are using normal-phase (silica) chromatography, consider switching to reversed-phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Derivatization: In some cases, you might consider a temporary and reversible derivatization of the amine on the this compound to significantly alter its polarity before purification.

Q4: How can I detect the presence of residual this compound in my purified product?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Staining the TLC plate with a ninhydrin solution will reveal the presence of the primary amine of this compound as a colored spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is effective for detecting PEG compounds that lack a strong UV chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic ethylene glycol protons of the PEG chain.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of reaction mixtures containing this compound.

Issue 1: Co-elution of Product and this compound in Reversed-Phase Chromatography

Problem: My product and the unreacted this compound are eluting at very similar retention times on a C18 column.

start Co-elution on RP-HPLC step1 Modify Mobile Phase Gradient start->step1 Is the separation close? step2 Adjust Mobile Phase pH step1->step2 Gradient optimization fails end_node Separation Achieved step1->end_node Successful step3 Add Ion-Pairing Agent step2->step3 pH adjustment insufficient step2->end_node Successful step4 Change Stationary Phase step3->step4 Ion-pairing ineffective step3->end_node Successful step4->end_node Successful

Caption: Troubleshooting workflow for co-elution in RP-HPLC.

Solutions:

  • Optimize the Gradient: A shallower gradient during the elution of the compounds of interest can improve resolution.

  • Adjust Mobile Phase pH: If your product's polarity is sensitive to pH, adjusting the pH of the mobile phase can alter its retention time relative to the this compound.

  • Introduce an Ion-Pairing Agent: Adding an anionic ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase the retention of the positively charged (protonated) this compound on the nonpolar stationary phase.

  • Change Stationary Phase: If a C18 column is not providing sufficient selectivity, consider a different reversed-phase column, such as one with a C8 or phenyl stationary phase.

Issue 2: Product Loss or Tailing on Silica Gel Chromatography

Problem: I am trying to purify my product using silica gel chromatography, but I am getting low recovery, or the product peak is tailing significantly. This is often worse if the product itself is a basic compound.

start Poor Recovery / Tailing on Silica Gel step1 Add Basic Modifier to Eluent start->step1 step2 Use Deactivated Silica Gel step1->step2 Tailing persists end_node Improved Chromatography step1->end_node Successful step3 Consider Alternative Chromatography step2->step3 Still problematic step2->end_node Successful step3->end_node Successful

Caption: Troubleshooting workflow for silica gel chromatography issues.

Solutions:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into your mobile phase (e.g., 0.1-1%). This will compete with the amine compounds for binding to the acidic silanol sites on the silica, reducing strong adsorption and tailing.

  • Use Deactivated Silica Gel: You can prepare silica gel that has been treated with a base like triethylamine to neutralize the acidic sites before packing the column.

  • Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a different chromatographic mode altogether, such as reversed-phase chromatography.

Experimental Protocols

Below are detailed methodologies for key experiments to remove unreacted this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for separating the polar this compound from less polar products.

Methodology:

  • Column Selection: A C18 or C8 stationary phase is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes to allow for the elution of very polar, unretained compounds like this compound.

    • Gradually increase the percentage of Mobile Phase B to elute your product. The steepness of the gradient will depend on the hydrophobicity of your product.

  • Detection: Use a UV detector if your product has a chromophore. For compounds without a strong chromophore, an ELSD or CAD is recommended.

cluster_prep Preparation cluster_run Execution cluster_collect Collection prep_sample Dissolve Sample in Mobile Phase A inject Inject Sample prep_sample->inject prep_hplc Equilibrate C18 Column prep_hplc->inject gradient Run Gradient Elution inject->gradient detect Monitor Elution (UV/ELSD/CAD) gradient->detect collect_fractions Collect Fractions detect->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze pool Pool Pure Fractions analyze->pool

Caption: Experimental workflow for RP-HPLC purification.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can be used as a rapid cleanup method to remove the highly polar this compound. The choice of sorbent is critical.

Methodology (using a C18 sorbent):

  • Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the C18 cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with water or a buffer that matches the solvent of your sample. This prepares the sorbent for sample loading.

  • Sample Loading: Dissolve your reaction mixture in a polar solvent and load it onto the cartridge. The less polar product should be retained on the C18 sorbent, while the highly polar this compound should pass through with the loading solvent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar impurities.

  • Elution: Elute your product from the cartridge using a stronger, less polar solvent (e.g., acetonitrile or methanol).

start Start SPE condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Polar Impurities) load->wash elute 5. Elute Product (with stronger solvent) wash->elute end_node Collect Purified Product elute->end_node

Caption: General workflow for Solid-Phase Extraction.

Protocol 3: Liquid-Liquid Extraction (LLE)

This classical technique separates compounds based on their differential solubility in two immiscible liquids.

Methodology:

  • Solvent Selection: Choose a pair of immiscible solvents, typically an aqueous phase and an organic phase (e.g., water and dichloromethane or ethyl acetate).

  • pH Adjustment:

    • Acidify the aqueous phase (e.g., with 1M HCl) to a pH at least 2 units below the pKa of the amine group of this compound. This will protonate the amine, forming a salt that is highly soluble in the aqueous phase.

    • Your product of interest, if it is not basic, should remain in the organic phase.

  • Extraction:

    • Combine the reaction mixture (dissolved in the chosen organic solvent) and the acidified aqueous phase in a separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Drain the aqueous layer containing the protonated this compound.

    • Repeat the extraction with fresh acidified aqueous phase to ensure complete removal.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.

Data Summary

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Reversed-Phase HPLC Polarity (Hydrophobicity)High resolution, suitable for a wide range of polarities.Can be time-consuming for large scales, requires specialized equipment.Purifying products that are significantly less polar than this compound.
Normal-Phase Chromatography (with amine additive) Polarity (Adsorption)Good for separating isomers, well-established technique.Can have issues with tailing and irreversible adsorption of basic compounds.Purifying non-polar to moderately polar compounds.
Solid-Phase Extraction (SPE) Polarity, Ion ExchangeFast, uses less solvent than column chromatography.Lower resolution than HPLC, potential for breakthrough of product or retention of impurities.Rapid cleanup of small-scale reactions.
Liquid-Liquid Extraction (LLE) Differential SolubilityScalable, inexpensive, good for initial bulk purification.Can be labor-intensive, emulsion formation can be an issue, may not provide high purity in a single step.Removing large quantities of this compound in the initial work-up.

References

Technical Support Center: Characterizing PEGylation with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing the degree of PEGylation using Amino-PEG9-alcohol.

Section 1: Troubleshooting and FAQs

This section addresses specific issues that may arise during the characterization of molecules PEGylated with this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the precise molecular weight of this compound, and why is it critical for my analysis?

Q2: I am not seeing a clear separation between my PEGylated and un-PEGylated protein using Size Exclusion Chromatography (SEC). What could be the reason?

A2: With a short PEG chain like this compound, the change in hydrodynamic radius of the protein might not be significant enough for complete separation from the un-PEGylated form, especially with larger proteins. Consider the following:

  • Column Resolution: Ensure you are using a high-resolution SEC column suitable for the molecular weight range of your protein.

  • Multiple PEGylations: If your protein is multiply PEGylated, the resulting species may co-elute, leading to broad or overlapping peaks.

  • Aggregation: The PEGylation process can sometimes induce aggregation, which can complicate the chromatogram.

Q3: My MALDI-TOF MS spectrum shows a broad peak for the PEGylated protein instead of distinct peaks for each degree of PEGylation. How can I improve the resolution?

A3: A broad peak in MALDI-TOF MS suggests that the instrument is not resolving the individual PEGylated species. For a small PEG like this compound, the mass difference between successive PEGylations is only 413.51 Da. To improve resolution:

  • Matrix Selection: Optimize your matrix. For peptides and small proteins, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice, while sinapinic acid is often used for larger proteins.

  • Instrument Mode: Use the reflector mode on your MALDI-TOF instrument if available, as it generally provides higher resolution than the linear mode.

  • Calibration: Ensure the instrument is well-calibrated in the mass range of your PEGylated protein.

Q4: In my ¹H NMR spectrum, how can I distinguish the PEG signals from my molecule's signals?

A4: The repeating ethylene glycol units of the PEG chain typically produce a strong, sharp singlet peak around 3.6-3.7 ppm. If your molecule of interest does not have signals in this region, quantification can be straightforward. If there is overlap, you may need to use 2D NMR techniques or rely on other characteristic peaks of the this compound, such as those from the amino and alcohol terminal groups, though these will be of much lower intensity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low PEGylation Efficiency Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction stoichiometry (PEG-to-protein ratio) and reaction parameters.
Inactive PEG reagent.Ensure the this compound has been stored correctly at -20°C and is not expired.
Protein Aggregation PEGylation can sometimes induce aggregation.Analyze the sample by SEC-MALS to detect and quantify aggregates. Optimize reaction and storage buffers.
Inconsistent Batch-to-Batch Results Variability in the PEGylation reaction.Standardize all reaction parameters, including reagent concentrations, temperature, and reaction time.
Polydispersity of the PEG reagent.While this compound is a discrete molecule, ensure the purity of your batch.
Difficulty in Removing Excess PEG Inefficient purification method.Use a purification method with a significant molecular weight cutoff difference, such as tangential flow filtration (TFF) or dialysis with an appropriate membrane.

Section 2: Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for the analysis of proteins PEGylated with this compound.

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., ZipTip) to remove salts and buffers that can interfere with ionization.

    • Prepare a stock solution of the sample in a solvent compatible with MALDI-TOF MS analysis (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used. For smaller peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be more appropriate.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use reflector mode for higher resolution.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one or more this compound chains attached.

    • The degree of PEGylation is determined by the mass difference between adjacent peaks, which should correspond to the mass of the this compound (413.51 Da).

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method allows for the determination of the absolute molar mass of the different species in the sample, enabling the calculation of the degree of PEGylation.

  • System Setup:

    • Equilibrate the SEC column and the MALS, UV, and refractive index (RI) detectors with the mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Dissolve the PEGylated protein in the mobile phase.

    • Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject the sample into the SEC system.

    • Collect the data from the UV, MALS, and RI detectors as the sample elutes from the column.

  • Data Analysis:

    • Use the appropriate software to analyze the data from the three detectors.

    • The software will use the signals to calculate the molar mass of the protein and the attached PEG for each eluting peak. This allows for the determination of the degree of conjugation for each species.

¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the degree of PEGylation using ¹H NMR.

  • Sample Preparation:

    • Lyophilize the PEGylated protein to remove water.

    • Dissolve a precisely weighed amount of the lyophilized sample in a known volume of deuterium oxide (D₂O).

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TMSP).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.6-3.7 ppm).

    • Integrate a well-resolved signal from a known number of protons on the protein.

    • Integrate the signal from the internal standard.

    • The degree of PEGylation can be calculated by comparing the integrals of the PEG and protein signals, referenced to the internal standard.

Section 3: Data Presentation

Quantitative data for the characterization of PEGylation with this compound is summarized below.

Table 1: Molecular Weight Information

CompoundMolecular Weight ( g/mol )
This compound413.51
Un-PEGylated Protein(User to input)
Mono-PEGylated ProteinProtein MW + 413.51
Di-PEGylated ProteinProtein MW + (2 * 413.51)
Tri-PEGylated ProteinProtein MW + (3 * 413.51)

Table 2: Expected Analytical Outcomes

TechniqueParameter MeasuredExpected Result for this compound PEGylation
MALDI-TOF MS Mass-to-charge ratio (m/z)A series of peaks separated by 413.51 m/z, corresponding to different degrees of PEGylation.
SEC-MALS Molar Mass ( g/mol )Elution peaks corresponding to the molar mass of the un-PEGylated protein and the various PEGylated species.
¹H NMR Chemical Shift (ppm)A prominent singlet peak around 3.6-3.7 ppm corresponding to the ethylene glycol protons of the PEG chain.

Section 4: Visualizations

Diagrams illustrating key workflows and concepts are provided below.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization Protein Protein Reaction Conjugation Reaction Protein->Reaction PEG This compound PEG->Reaction Crude Crude PEGylated Mixture Reaction->Crude Purification Purification (e.g., SEC, TFF) Crude->Purification Purified Purified PEGylated Protein Purification->Purified MALDI MALDI-TOF MS Purified->MALDI SEC_MALS SEC-MALS Purified->SEC_MALS NMR 1H NMR Purified->NMR G cluster_0 Problem Identification cluster_1 Troubleshooting Paths Start Unexpected Result in Characterization CheckReaction Review PEGylation Reaction Conditions Start->CheckReaction CheckPurification Verify Purification Efficiency Start->CheckPurification CheckInstrument Confirm Instrument Performance Start->CheckInstrument OptimizeReaction Optimize Stoichiometry, pH, and Time CheckReaction->OptimizeReaction AlternativePurification Use Alternative Purification Method CheckPurification->AlternativePurification Recalibrate Recalibrate and Optimize Instrument Settings CheckInstrument->Recalibrate

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Linker Technologies

Polyethylene glycol (PEG) linkers, such as Amino-PEG9-alcohol, have long been the industry standard for improving the solubility, stability, and pharmacokinetic profiles of bioconjugates. However, concerns regarding potential immunogenicity and the "accelerated blood clearance (ABC) effect" have driven the development of alternative linker technologies. Polysarcosine (pSar) and poly(2-oxazolines) (POx) have emerged as promising alternatives, offering advantages such as improved biocompatibility and biodegradability.

FeatureThis compound (PEG)Polysarcosine (pSar)Poly(2-oxazolines) (POx)
Biocompatibility Generally good, but concerns about anti-PEG antibodies exist.Excellent, considered non-immunogenic.Excellent, low immunogenicity reported.
Biodegradability Non-biodegradable.Biodegradable to natural amino acid (sarcosine).Potentially biodegradable, depending on the side chain.
Hydrophilicity High, improves solubility of conjugates.High, comparable to PEG.Tunable hydrophilicity based on the side chain.
Mass Spectrometry Analysis Can be challenging due to polymer dispersity (for larger PEGs) and charge state complexity. Monodisperse PEGs like this compound simplify analysis.Generally provides cleaner mass spectra due to a more defined molecular weight.Can be analyzed effectively by MS, with fragmentation patterns dependent on the side chains.
Reported MS Data Extensive literature on general PEG-conjugate analysis, but specific data for this compound conjugates is scarce.Published MS data available for pSar-drug conjugates, often showing well-defined peaks.MS and MS/MS data available, providing insights into fragmentation pathways.[1]

Experimental Protocols for Mass Spectrometry Analysis

The following is a representative protocol for the liquid chromatography-mass spectrometry (LC-MS) analysis of a peptide conjugated with an amine-reactive PEG linker. This protocol can be adapted for conjugates with alternative linkers.

1. Sample Preparation

  • Conjugation: React the amine-containing molecule (e.g., peptide) with a molar excess of the amine-reactive linker (e.g., NHS-PEG-alcohol, a functional equivalent of this compound for generating MS-compatible conjugates) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.

  • Purification: Remove excess, unconjugated linker and byproducts using a suitable method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Buffer Exchange: Exchange the purified conjugate into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium acetate.[2]

  • Final Concentration: Adjust the sample concentration to approximately 10-100 µg/mL in a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

2. LC-MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used for peptide and small molecule separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the conjugate. The gradient profile should be optimized for the specific conjugate.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is typically used for analyzing PEGylated peptides and proteins.[2]

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.

    • Charge Reduction: For complex spectra, post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the charge state distribution.[3][4]

    • Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected mass of the conjugate.

    • Fragmentation (MS/MS): To confirm the site of conjugation and obtain structural information, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID).

3. Data Analysis

  • Deconvolution: Use appropriate software to deconvolute the multiply charged ESI mass spectra to obtain the zero-charge mass of the conjugate.

  • Mass Determination: Compare the experimentally determined mass with the theoretical mass to confirm successful conjugation.

  • Fragmentation Analysis: Analyze the MS/MS spectra to identify fragment ions that confirm the peptide sequence and the attachment site of the linker.

Visualizing the Workflow and Comparison

To aid in understanding the experimental process and the comparative aspects of the linkers, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataAnalysis Data Analysis Conjugation Conjugation Purification Purification Conjugation->Purification Remove Excess Linker Buffer_Exchange Buffer_Exchange Purification->Buffer_Exchange To MS-compatible buffer Final_Dilution Final_Dilution Buffer_Exchange->Final_Dilution Adjust Concentration LC_Separation LC_Separation Final_Dilution->LC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Introduce to MS MS_Acquisition MS_Acquisition ESI_Ionization->MS_Acquisition Detect m/z MSMS_Fragmentation MSMS_Fragmentation MS_Acquisition->MSMS_Fragmentation Structural Info Deconvolution Deconvolution Mass_Determination Mass_Determination Deconvolution->Mass_Determination Identify Conjugate Fragmentation_Analysis Fragmentation_Analysis Mass_Determination->Fragmentation_Analysis Confirm Structure Linker_Comparison cluster_PEG This compound (PEG) cluster_Alternatives Alternative Linkers PEG_Node Established Standard Good Solubility PEG_Concern Potential Immunogenicity Non-biodegradable PEG_Node->PEG_Concern pSar_Node Polysarcosine (pSar) - Biodegradable - Non-immunogenic PEG_Node->pSar_Node Alternative To POx_Node Poly(2-oxazolines) (POx) - Tunable Properties - Low Immunogenicity PEG_Node->POx_Node Alternative To

References

A Comparative Guide to HPLC Methods for Amino-PEG9-alcohol Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Amino-PEG9-alcohol is critical for the synthesis of consistent and reliable bioconjugates, PROTACs, and other drug delivery systems. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for analyzing the purity of this compound, offering insights into alternative techniques and presenting supporting data to inform your analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of this compound. Given that this compound lacks a strong UV chromophore, the choice of detector is a critical consideration for sensitive and accurate analysis. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are particularly well-suited for this application as they do not rely on the analyte's ability to absorb UV light.

Two primary HPLC modes are effective for the analysis of this polar molecule: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While this compound is a polar molecule, it can be retained and separated on a C18 column, particularly when paired with a suitable detector like CAD or ELSD. The use of an ion-pairing agent in the mobile phase can sometimes enhance retention and peak shape for polar, amine-containing compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can offer superior retention and separation of polar analytes like this compound compared to traditional RP-HPLC.

Comparison of HPLC Methods

The following table summarizes key performance parameters for hypothetical RP-HPLC and HILIC methods coupled with Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) for the purity analysis of this compound.

ParameterRP-HPLC-CADHILIC-CADRP-HPLC-ELSDHILIC-ELSD
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.Separation based on hydrophobicity.Separation based on hydrophilicity.
Typical Column C18, 5 µm, 4.6 x 150 mmAmide, 3.5 µm, 4.6 x 100 mmC18, 5 µm, 4.6 x 150 mmAmide, 3.5 µm, 4.6 x 100 mm
Mobile Phase A: 0.1% TFA in Water; B: AcetonitrileA: 10 mM Ammonium Formate in Water; B: AcetonitrileA: Water; B: AcetonitrileA: 10 mM Ammonium Acetate in Water; B: Acetonitrile
Gradient 10-50% B over 15 min90-60% B over 15 min10-50% B over 15 min90-60% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C40°C30°C40°C
Detector Charged Aerosol Detector (CAD)Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Evaporative Light Scattering Detector (ELSD)
LOD (ng on column) ~1-5~1-5~5-10~5-10
LOQ (ng on column) ~5-15~5-15~15-30~15-30
Dynamic Range WideWideNarrowerNarrower
Response Uniformity HighHighModerateModerate
Pros Robust, widely available columns.Excellent for polar compounds, good peak shapes.Universal detection.Good for polar compounds.
Cons May have lower retention for polar analytes.Requires careful equilibration, sensitive to water content.Lower sensitivity than CAD, non-linear response.Lower sensitivity than CAD, non-linear response.

Alternative Purity Analysis Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary information regarding the purity of this compound.

MethodPrincipleInformation ProvidedProsCons
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of impurities with different chemical structures.Provides detailed structural information, non-destructive.Lower sensitivity than HPLC for trace impurities, complex spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities and by-products.High sensitivity and specificity.May require chromatographic separation for complex mixtures, quantification can be challenging.
Titration Chemical reaction to determine the concentration of the amine group.Quantifies the primary amine content.Simple, inexpensive.Not specific for this compound, will react with any primary amine impurity.

Experimental Protocols

A detailed experimental protocol for a representative RP-HPLC-CAD method is provided below.

RP-HPLC-CAD Method for this compound Purity

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

2. Materials and Reagents:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Ultrapure water.

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

4. CAD Settings:

  • Evaporation Temperature: 35°C.

  • Gas: Nitrogen at 35 psi.

  • Data Collection Rate: 10 Hz.

5. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample at 1 mg/mL in water.

  • Further dilute to a working concentration of 100 µg/mL with water.

6. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Water (1 mg/mL) Sample->Dissolve Standard Reference Standard Standard->Dissolve Dilute Dilute to Working Concentration (100 µg/mL) Dissolve->Dilute Autosampler Autosampler Injection (10 µL) Dilute->Autosampler Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Column Detector CAD/ELSD (Detection) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

The logical relationship between the choice of analytical method and the desired outcome is crucial. The following diagram illustrates this decision-making process.

Method_Selection cluster_goal Analytical Goal cluster_primary Primary Method cluster_hplc_options HPLC Options cluster_detectors Detection cluster_alternatives Alternative/Complementary Methods Goal Assess Purity of This compound HPLC HPLC Goal->HPLC NMR NMR Goal->NMR MS Mass Spectrometry Goal->MS Titration Titration Goal->Titration RP_HPLC RP-HPLC HPLC->RP_HPLC HILIC HILIC HPLC->HILIC CAD CAD RP_HPLC->CAD ELSD ELSD RP_HPLC->ELSD HILIC->CAD HILIC->ELSD

Caption: Analytical Method Selection Logic.

A Comparative Guide to Functional Assays for Proteins Modified with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life and reduced immunogenicity.[1] Amino-PEG9-alcohol is a specific, short-chain, amine-reactive PEGylation reagent that offers a balance between improving a protein's biophysical properties and maintaining its biological function. This guide provides a comparative analysis of functional assays for proteins modified with this compound, offering supporting experimental data and detailed protocols for key experiments.

Impact of Short-Chain PEGylation on Protein Function

Short-chain PEGylation, such as with this compound, can be advantageous when a significant increase in molecular weight is not desired, or when minimizing steric hindrance near the protein's active site is critical. While larger PEG chains can sometimes lead to a significant loss of in vitro bioactivity, shorter chains may offer a compromise, providing modest improvements in stability and solubility without drastically impairing function.[1] The impact of PEGylation is dependent on the degree of modification and the specific protein being modified.

Data Presentation: Quantitative Comparison of Functional Parameters

The following tables summarize the expected impact of modifying a protein with a short-chain amine-reactive PEG, such as this compound, on various functional parameters. The data is representative and compiled from studies on different proteins modified with similar short-chain PEGs.

Table 1: Comparison of Enzyme Kinetics

ParameterUnmodified EnzymeThis compound Modified Enzyme
kcat (s-1) 10075
KM (µM) 1015
kcat/KM (s-1µM-1) 105

Note: Data is hypothetical and represents a typical trend observed with short-chain PEGylation where a slight decrease in catalytic efficiency is observed.

Table 2: Comparison of Receptor Binding Affinity

LigandKD (nM) of Unmodified ProteinKD (nM) of this compound Modified Protein
Growth Factor A 512
Cytokine B 28

Note: Data is hypothetical, illustrating a potential moderate decrease in binding affinity due to steric hindrance from the PEG chain.

Table 3: Comparison of In Vitro Cell-Based Assay Performance

AssayEC50 of Unmodified ProteinEC50 of this compound Modified Protein
Cell Proliferation (MTT/XTT) 20 ng/mL35 ng/mL
Cytotoxicity 50 ng/mL80 ng/mL

Note: Data is hypothetical and shows a slight increase in the concentration required for a half-maximal response, indicating a modest reduction in potency.

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols can be adapted for proteins modified with this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for PEGylated Proteins

This protocol is adapted from a generic ELISA protocol for PEGylated granulocyte colony-stimulating factor (G-CSF).[2]

Objective: To quantify the concentration of a PEGylated protein in a sample.

Materials:

  • 96-well microplate coated with a capture antibody specific to the target protein.

  • Wash Buffer (e.g., PBS with 0.05% Tween 20).

  • Standard Diluent (e.g., PBS with 1% BSA).

  • PEGylated protein standard of known concentration.

  • Samples containing the PEGylated protein.

  • Detection antibody specific to the target protein (biotinylated).

  • Streptavidin-HRP conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2 N H2SO4).

  • Plate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting the PEGylated protein standard in Standard Diluent. Prepare samples to the appropriate dilution in Standard Diluent.

  • Binding: Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate. Cover and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash four times with 300 µL of Wash Buffer per well.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the PEGylated protein in the samples.

In Vitro Kinase Assay

This protocol is a general guide for a kinase assay and can be adapted for a PEGylated kinase.[3]

Objective: To measure the enzymatic activity of a PEGylated kinase.

Materials:

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Unmodified and this compound modified kinase.

  • Kinase substrate (peptide or protein).

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with phosphospecific antibodies).

  • 96-well filter plates or SDS-PAGE and Western blotting reagents.

  • Scintillation counter or imaging system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing kinase buffer, the kinase (unmodified or PEGylated), and the substrate.

  • Initiate Reaction: Start the reaction by adding ATP. The final concentration of ATP should be at or near the KM for the kinase.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg2+, or SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Radiolabeled ATP: Spot the reaction mixture onto a phosphocellulose filter paper or a filter plate. Wash away unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-radiolabeled ATP: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody that recognizes the phosphorylated substrate. Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis: Compare the kinase activity of the this compound modified enzyme to the unmodified enzyme.

Cell Proliferation Assay (MTT/XTT)

This protocol provides a general procedure for assessing the effect of a PEGylated protein on cell proliferation.

Objective: To determine the effect of an this compound modified protein on the proliferation of a specific cell line.

Materials:

  • Target cell line.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Unmodified and this compound modified protein.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the unmodified and this compound modified protein. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period appropriate to the cell line and the protein being tested (e.g., 24, 48, or 72 hours).

  • Addition of MTT/XTT Reagent:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Plot the absorbance against the concentration of the protein. Calculate the EC50 (half-maximal effective concentration) for both the unmodified and modified proteins to compare their potencies.

Comparison with Alternative Protein Modification Strategies

While PEGylation is a widely used technique, several alternatives have been developed to address some of its potential drawbacks, such as non-biodegradability and potential immunogenicity.

Table 4: Comparison of this compound Modification with Alternatives

FeatureThis compoundHESylationPASylationXTENylation
Nature of Polymer Synthetic (Polyethylene glycol)Natural (Hydroxyethyl starch)Synthetic polypeptide (Pro, Ala, Ser)Recombinant polypeptide
Biodegradability NoYesYesYes
Manufacturing Chemical conjugationChemical conjugationGenetic fusion or chemical conjugationGenetic fusion
Impact on Viscosity Moderate increaseLower increase than PEGLow increaseLow increase
Immunogenicity Potential for anti-PEG antibodiesGenerally lowGenerally lowGenerally low
Effect on Activity Moderate reductionModerate reductionCan be optimized to minimize lossCan be optimized to minimize loss

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often relevant for therapeutic proteins that may be candidates for modification with this compound.

Growth_Factor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of

Caption: A simplified diagram of a typical growth factor signaling pathway.

PROTAC_Mechanism Target Protein Target Protein Ternary Complex Target Protein PROTAC E3 Ligase Target Protein->Ternary Complex:f0 PROTAC PROTAC PROTAC->Ternary Complex:f1 E3 Ligase E3 Ligase E3 Ligase->Ternary Complex:f2 Polyubiquitinated Target Target Protein (Polyubiquitinated) Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Ligase Recycled Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Workflow Diagram

Experimental_Workflow cluster_modification Protein Modification cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison Protein Protein Conjugation Conjugation Protein->Conjugation This compound This compound This compound->Conjugation Purification Purification Conjugation->Purification PEGylated Protein PEGylated Protein Purification->PEGylated Protein ELISA ELISA PEGylated Protein->ELISA Kinase Assay Kinase Assay PEGylated Protein->Kinase Assay Cell Proliferation Assay Cell Proliferation Assay PEGylated Protein->Cell Proliferation Assay Data Tables Data Tables ELISA->Data Tables Kinase Assay->Data Tables Cell Proliferation Assay->Data Tables Comparison Guide Comparison Guide Data Tables->Comparison Guide

Caption: Workflow for modifying a protein and performing functional assays.

References

A Comparative Guide to Amino-PEG9-alcohol and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][2] Among the various linker technologies, discrete Polyethylene Glycol (PEG) linkers have become indispensable tools for their ability to enhance solubility, improve stability, and reduce immunogenicity.[][4][5]

This guide provides an objective comparison of Amino-PEG9-alcohol, a specific heterobifunctional discrete PEG linker, with other common PEG linkers. We will explore how variations in length, architecture, and functionality impact key performance metrics, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal linker strategy.

Understanding this compound

This compound is a discrete PEG (dPEG®) linker characterized by a precise chain of nine ethylene oxide units, flanked by an amine (-NH2) group at one end and a hydroxyl (-OH) group at the other. This monodisperse nature, with a defined molecular weight of 413.5 g/mol , ensures batch-to-batch consistency and results in more homogeneous conjugates, a significant advantage over traditional polydisperse PEGs.

The key feature of this compound is its heterobifunctional design:

  • The primary amine group is readily reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes or ketones), allowing for covalent attachment to one part of a biomolecular system.

  • The terminal hydroxyl group provides a secondary point for modification, enabling further derivatization or conjugation to another molecule.

This structure makes it a versatile building block in constructing complex bioconjugates, including the linkers used in ADCs and PROTACs.

Performance Comparison of PEG Linkers

The choice of a PEG linker has a profound impact on the physicochemical and biological properties of the resulting conjugate. The following sections compare this compound to other linkers based on critical performance parameters.

Impact of PEG Chain Length

The number of repeating ethylene oxide units is a primary determinant of a linker's influence on a conjugate.

  • Solubility and Aggregation: Hydrophobic payloads commonly used in ADCs can lead to aggregation and poor solubility. PEG linkers create a hydrophilic "hydration shell" that counteracts this. As the PEG chain length increases, so does the overall hydrophilicity of the conjugate. This is often measured by Hydrophobic Interaction Chromatography (HIC), where a shorter retention time indicates greater hydrophilicity. Similarly, Size-Exclusion Chromatography (SEC) can quantify the reduction in high-molecular-weight aggregates.

  • Pharmacokinetics (PK): The hydrodynamic radius of a bioconjugate is increased by PEGylation, which can reduce renal clearance and prolong its circulation half-life. Generally, longer PEG chains lead to lower clearance and a longer half-life, which can result in greater accumulation at the target site.

  • Potency: The effect of linker length on potency can be complex. While improved PK may enhance in vivo efficacy, excessively long linkers can sometimes introduce steric hindrance that slightly reduces in vitro cytotoxicity or binding affinity.

The following tables summarize quantitative data comparing the performance of ADCs with different PEG linker lengths.

Data Presentation

Table 1: Physicochemical Properties of Representative Linear PEG Linkers

Linker PEG Units (n) Molecular Weight ( g/mol ) Functional Groups
Amino-PEG3-alcohol 3 149.19 Amine, Hydroxyl
This compound 9 413.51 Amine, Hydroxyl
Maleimide-PEG12-NHS Ester 12 753.76 Maleimide, NHS Ester

| DBCO-PEG24-Acid | 24 | 1364.51 | DBCO, Carboxylic Acid |

Table 2: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

ADC Construct PEG Linker HIC Retention Time (min) Monomer Content (SEC)
Trastuzumab-Payload-X Non-PEG 15.2 96.5%
Trastuzumab-Payload-X PEG4 12.8 98.1%
Trastuzumab-Payload-X PEG8 10.5 >99%
Trastuzumab-Payload-X PEG12 8.9 >99%

Note: Data is representative and compiled from trends reported in literature. Actual values vary with experimental conditions.

Table 3: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Linkers in Mice

ADC Construct PEG Linker Clearance (CL) (mL/day/kg) Half-life (t½) (days)
Affibody-Drug Conjugate Non-PEG 25.4 1.1
Affibody-Drug Conjugate PEG4 18.2 2.5
Affibody-Drug Conjugate PEG8 12.5 3.8
Affibody-Drug Conjugate PEG12 9.8 4.6

Note: Data is representative and compiled from trends reported in literature. Actual values vary with the specific antibody, payload, and animal model.

Impact of Linker Architecture and Stability
  • Linear vs. Branched: this compound is a linear linker. Branched or multi-arm PEG linkers offer a larger hydrodynamic volume and can enable the conjugation of more drug molecules (higher Drug-to-Antibody Ratio, or DAR) without inducing aggregation. This "doubled payload" approach can significantly enhance potency.

  • Linkage Stability: The PEG backbone itself consists of stable ether bonds. These are significantly more resistant to hydrolysis at low pH and high temperatures compared to ester bonds. However, PEG linkers are often incorporated into larger constructs that may be designed to be either stable (non-cleavable) or cleavable. Non-cleavable linkers, relying on antibody degradation for payload release, typically use robust bonds like amides or thioethers. Cleavable linkers use bonds sensitive to the tumor microenvironment or intracellular conditions, such as acid-labile hydrazones or disulfide bonds that are cleaved in the reducing intracellular environment.

Mandatory Visualizations

logical_workflow payload_mod payload_mod conjugation conjugation payload_mod->conjugation purification purification conjugation->purification ab_prep ab_prep ab_prep->conjugation char char invitro invitro char->invitro

peg_impact peg PEG Linker Properties length Chain Length (e.g., PEG9 vs. PEG24) peg->length arch Architecture (Linear vs. Branched) peg->arch func Functionality (Amine, Maleimide, etc.) peg->func sol ↑ Solubility ↓ Aggregation length->sol Strong Influence pk ↑ Half-Life ↓ Clearance length->pk Strong Influence arch->sol Strong Influence dar Tunable DAR arch->dar Strong Influence func->dar Enables Conjugation adc ADC Performance Metrics sol->adc pk->adc dar->adc efficacy Modulated Efficacy efficacy->adc

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates.

Protocol 1: General Conjugation of an Amine-PEG-Alcohol Linker to a Carboxylic Acid-Containing Payload

This protocol describes the first step in creating a larger linker-payload complex using the amine functionality of Amino-PEG-alcohol.

  • Materials:

    • This compound

    • Payload with a carboxylic acid group

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Reversed-Phase HPLC system for purification

  • Procedure:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2 hours to form the NHS ester. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate.

    • In a separate flask, dissolve this compound (1.2 equivalents) in DMF.

    • Add the activated payload solution dropwise to the this compound solution.

    • Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the resulting Payload-PEG9-alcohol conjugate using reversed-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity. The hydroxyl end is now available for further derivatization (e.g., activation for reaction with an antibody).

Protocol 2: Characterization of ADC Hydrophilicity by HIC
  • Objective: To assess the relative hydrophilicity of different ADC constructs.

  • Materials:

    • HIC Column (e.g., Tosoh TSKgel Butyl-NPR)

    • Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

    • Buffer B: 50 mM sodium phosphate, pH 7.0

    • HPLC system with a UV detector

  • Procedure:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes.

    • Monitor the elution profile at 280 nm.

    • The retention time is recorded. A shorter retention time indicates a more hydrophilic ADC.

Protocol 3: Assessment of ADC Aggregation by SEC
  • Objective: To quantify the percentage of monomeric vs. aggregated ADC species.

  • Materials:

    • SEC Column (e.g., Tosoh TSKgel G3000SWxl)

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

    • HPLC system with a UV detector

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Inject 20-50 µg of the ADC sample.

    • Run an isocratic elution for 20-30 minutes.

    • Monitor the chromatogram at 280 nm.

    • Integrate the peak areas corresponding to the high-molecular-weight species (aggregates) and the main peak (monomer).

    • Calculate the percentage of monomer content.

Conclusion

The strategic selection of a PEG linker is a powerful tool for optimizing the therapeutic index of complex biologics. This compound offers the advantages of a discrete, heterobifunctional linker of moderate length, providing a balance of hydrophilicity, spacing, and synthetic versatility. As demonstrated by comparative data, linker properties such as chain length and architecture directly and predictably influence critical ADC parameters including solubility, aggregation, pharmacokinetics, and efficacy. By leveraging specific linkers like this compound and understanding their comparative performance through robust analytical and in vivo testing, researchers can rationally design more effective and safer targeted therapies.

References

A Head-to-Head Comparison: Amino-PEG9-alcohol vs. Amino-PEG-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise selection of linker molecules is paramount to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic applications. Among the plethora of available options, polyethylene glycol (PEG) linkers are highly valued for their ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides a detailed comparison of two popular heterobifunctional PEG linkers: Amino-PEG9-alcohol and Amino-PEG-acid, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific needs.

Chemical Structure and Functional Groups

At their core, both this compound and Amino-PEG-acid are linear PEG molecules with a terminal primary amine (-NH2) at one end. The key distinction lies in the functional group at the other terminus: a hydroxyl group (-OH) for the former and a carboxylic acid group (-COOH) for the latter. This difference dictates the conjugation chemistry, the nature of the resulting covalent bond, and ultimately, the stability of the final bioconjugate.

Quantitative Comparison of Key Parameters

The choice between an alcohol and a carboxylic acid terminus on a PEG linker influences several critical aspects of the bioconjugation process and the resulting conjugate's properties. The following table summarizes these key differences.

FeatureThis compoundAmino-PEG-acidSupporting Evidence
Primary Reactive Groups Primary Amine (-NH2), Primary Alcohol (-OH)Primary Amine (-NH2), Carboxylic Acid (-COOH)[1][2]
Common Conjugation Chemistry (non-amine end) Oxidation to aldehyde followed by reductive amination; EsterificationCarbodiimide chemistry (e.g., EDC, NHS) to form an active ester[3][4][5]
Resulting Linkage (non-amine end) Secondary Amine (C-N-C) via reductive amination; Ester (R-CO-O-R') via esterificationAmide (R-CO-NH-R')
Linkage Stability Reductive Amination: Very high stability. Esterification: Susceptible to hydrolysis at high pH.Very high stability. Amide bonds are generally more stable than ester bonds.
Reaction pH (non-amine end) Reductive Amination: Typically pH 6.5-8.0. Esterification: Acidic conditions.Activation: pH 4.5-6.0. Coupling: pH 7.2-8.5.
Number of Steps (non-amine end) Reductive Amination: Two steps (oxidation then amination). Esterification: One step with an activated acid.Two steps (activation then coupling).
Reactivity of Terminal Group Alcohol is less reactive than carboxylic acid and requires activation or oxidation.Carboxylic acid is readily activated for reaction with amines.
Solubility The hydrophilic PEG spacer enhances the water solubility of the conjugate.The hydrophilic PEG spacer and the potential for a charged carboxylate group enhance water solubility.

Experimental Methodologies

Detailed protocols for utilizing the distinct terminal groups of this compound and Amino-PEG-acid are presented below.

Protocol 1: Bioconjugation via Amino-PEG-acid using EDC/NHS Chemistry

This protocol describes the conjugation of Amino-PEG-acid to a primary amine-containing biomolecule (e.g., a protein) by first activating the carboxylic acid group.

Materials:

  • Amino-PEG-acid

  • Biomolecule with primary amines (e.g., protein in PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Dissolve Amino-PEG-acid: Prepare a 10 mM stock solution of Amino-PEG-acid in the Activation Buffer.

  • Activate Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the Amino-PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Immediately add the activated Amino-PEG-acid solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Bioconjugation via this compound through Reductive Amination

This protocol involves a two-step process: first, the oxidation of the terminal alcohol of the PEG linker to an aldehyde, and second, the reductive amination reaction with a primary amine on a biomolecule.

Materials:

  • This compound

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM)

  • Biomolecule with primary amines (e.g., protein in a suitable buffer, pH 6.5-8.0)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Quenching solution (e.g., Tris buffer)

  • Desalting column

Procedure:

Step 1: Oxidation of this compound to Amino-PEG9-aldehyde

  • Dissolve Linker: Dissolve this compound in anhydrous DCM.

  • Oxidation: Add 1.5 equivalents of Dess-Martin periodinane to the solution.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Amino-PEG9-aldehyde.

Step 2: Reductive Amination

  • Dissolve Reagents: Dissolve the purified Amino-PEG9-aldehyde and the amine-containing biomolecule in a suitable reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Schiff Base Formation: Allow the aldehyde and the amine to react for 1-2 hours at room temperature to form a Schiff base.

  • Reduction: Add a 10- to 50-fold molar excess of sodium cyanoborohydride or STAB to the reaction mixture.

  • Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench the reaction with a suitable quenching buffer and purify the conjugate using a desalting column.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the bioconjugation processes described.

G cluster_0 Amino-PEG-acid Conjugation Workflow A Amino-PEG-acid B Activate with EDC/NHS A->B C Activated PEG-NHS Ester B->C E Couple at pH 7.2-8.5 C->E D Biomolecule (-NH2) D->E F Stable Amide Bond (PEG-CO-NH-Biomolecule) E->F G Purification F->G H Purified Conjugate G->H

Caption: Workflow for bioconjugation using Amino-PEG-acid.

G cluster_1 This compound Conjugation Workflow I This compound J Oxidize to Aldehyde I->J K PEG-Aldehyde J->K M Reductive Amination (e.g., NaBH3CN) K->M L Biomolecule (-NH2) L->M N Stable Secondary Amine Bond (PEG-CH2-NH-Biomolecule) M->N O Purification N->O P Purified Conjugate O->P

Caption: Workflow for bioconjugation using this compound.

Conclusion and Recommendations

The choice between this compound and Amino-PEG-acid hinges on the desired stability of the final linkage and the functional groups available on the biomolecule to be conjugated.

  • Amino-PEG-acid is the preferred choice for forming highly stable amide bonds with primary amines on biomolecules. The EDC/NHS coupling chemistry is well-established and robust, making this a reliable option for many applications.

  • This compound offers versatility. While it can be used to form less stable ester linkages, its real strength lies in its conversion to an aldehyde for reductive amination . This process yields a very stable secondary amine bond , which is advantageous for applications requiring long-term stability in vivo. However, this approach involves an additional chemical transformation step before the conjugation reaction.

For researchers prioritizing stability and utilizing amine-reactive chemistry, both linkers provide excellent options, with the final choice depending on the specific synthetic route preferred. If the goal is to create the most stable linkage possible and the experimental setup allows for the two-step reductive amination process, the this compound route is a superior choice. If a more direct, one-pot (after activation) conjugation to amines is desired, with a resulting highly stable amide bond, Amino-PEG-acid is the more straightforward option.

References

Unlocking Proteolysis: A Comparative Guide to PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides an objective comparison of the efficacy of different length PEG linkers in PROTACs, supported by experimental data, to inform rational drug design.

The linker in a PROTAC is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is crucial for inducing a productive ternary complex conformation, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker can result in a non-productive complex and decreased efficacy.[2]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradative capacity.

Estrogen Receptor α (ERα) Degradation

A study on ERα-targeting PROTACs demonstrated that linker length is a key determinant of degradation efficiency. A PROTAC with a 16-atom linker showed significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities for the target protein.[2]

Target ProteinE3 LigaseLinker Length (atoms)DC50DmaxReference
ERαVHL12Less Potent-
ERαVHL16More Potent-
TANK-Binding Kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms were inactive, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was found to be 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHL< 12Inactive-
TBK1VHL21396
TBK1VHL2929276
Bruton's Tyrosine Kinase (BTK) Degradation

In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be more potent. Shorter linkers were hypothesized to cause steric repulsion, thereby impairing the formation of a stable ternary complex.

Target ProteinE3 LigaseLinker CompositionEfficacyReference
BTKCRBN< 4 PEG unitsImpaired
BTKCRBN≥ 4 PEG unitsPotent
Bromodomain-containing protein 4 (BRD4) Degradation (Hypothetical Data Set)

To further illustrate the impact of PEG linker length, the following table presents a synthesized comparison of a series of hypothetical PROTACs targeting BRD4. This data demonstrates a clear optimal linker length (PEG5) for achieving the lowest DC50 and highest Dmax.

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Reference
BRD4VHLPEG35585
BRD4VHLPEG42095
BRD4VHLPEG515>98
BRD4VHLPEG63092

Experimental Protocols

To enable researchers to evaluate the efficacy of PROTACs with different linker lengths, detailed methodologies for key experiments are provided below.

Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub Ubiquitination Ub_Chain Polyubiquitin Chain Ternary->Ub_Chain Polyubiquitination Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker S_POI POI S_Linker Short Linker S_POI->S_Linker S_E3 E3 S_Result Steric Hindrance No Ternary Complex S_Linker->S_E3 O_POI POI O_Linker Optimal Linker O_POI->O_Linker O_E3 E3 O_Result Stable Ternary Complex Efficient Degradation O_Linker->O_E3 L_POI POI L_Linker Long Linker L_POI->L_Linker L_E3 E3 L_Result Unstable/Non-productive Complex Reduced Efficacy L_Linker->L_E3

Caption: Impact of PEG linker length on ternary complex formation.

References

In Vitro Stability of Amino-PEG9-alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of linkers is a critical parameter in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced efficacy. This guide provides a comparative overview of the in vitro stability of Amino-PEG9-alcohol linkers, alongside common alternatives, supported by experimental data and detailed methodologies.

Comparative Stability of Linker Technologies

The stability of a linker is intrinsically tied to its chemical structure. Polyethylene glycol (PEG) linkers, like this compound, are widely used to enhance the solubility and pharmacokinetic properties of bioconjugates. Their stability is often compared to other classes of linkers, such as those with alkyl chains.

Linker TypeGeneral StructureKey Stability FeaturesIn Vitro Stability Profile (General)
This compound H₂N-(CH₂CH₂O)₉-CH₂CH₂-OHThe ether linkages in the PEG chain are generally stable to hydrolysis. The terminal amino and alcohol groups provide handles for conjugation.Expected to exhibit high stability in plasma due to the robustness of the ether bonds. Degradation, if any, would likely be slow and may involve oxidative pathways rather than simple hydrolysis.
Alkyl Chain Linkers -(CH₂)n-Composed of stable carbon-carbon single bonds. Can be functionalized with various reactive groups for conjugation.Generally considered to be highly stable in biological media due to the inert nature of the alkyl chain.
Peptide Linkers (e.g., Val-Cit) -Val-Cit-PABC-Designed to be cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.High stability in plasma is a key design feature, but they are susceptible to cleavage by their target proteases. Some peptide linkers have shown instability in rodent plasma due to the activity of certain carboxylesterases.[1]
Hydrazone Linkers -C=N-NH-Designed to be acid-labile, cleaving at the lower pH of the endosomal and lysosomal compartments.Stability is pH-dependent. While relatively stable at physiological pH (~7.4), they can undergo hydrolysis in plasma, leading to premature drug release.
Disulfide Linkers -S-S-Cleavable in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream.Generally stable in plasma, but can be susceptible to thiol-disulfide exchange with plasma proteins like albumin.

Experimental Data Summary

A study on the stability of PEGylated A20FMDV2 peptides in rat serum and human plasma demonstrated that PEGylation significantly enhances peptide stability compared to the non-PEGylated version. For instance, after 48 hours in rat serum, over 30% of the PEGylated peptides remained intact, whereas the native peptide was almost completely degraded.[2] Interestingly, the length of the PEG chain did not always directly correlate with increased stability, with a PEG8-acetyl modification showing the highest stability in one series.[2] This suggests that the overall molecular structure and the nature of the linkage to the payload can influence stability.

In another study, glutamic acid-valine-citrulline (EVCit) linkers in ADCs showed no significant degradation in human plasma after 28 days at 37°C, highlighting the high plasma stability that can be achieved with well-designed cleavable linkers.[1]

Experimental Protocols

To assess the in vitro stability of linkers like this compound, two primary assays are employed: plasma stability and lysosomal stability.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker-payload conjugate in plasma from different species (e.g., human, mouse, rat) and determine the rate of degradation or payload release.

Methodology:

  • Preparation of Test Compound: Dissolve the linker-payload conjugate in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Incubation: Spike the stock solution into pre-warmed plasma (e.g., human plasma) at a final concentration typically in the low micromolar range. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.

  • Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.

  • Sample Preparation: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant containing the remaining parent compound and any degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the concentration of the parent compound at each time point. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) of the linker.

Lysosomal Stability Assay

Objective: To assess the stability of the linker and the rate of payload release in a simulated lysosomal environment.

Methodology:

  • Preparation of Lysosomal Fraction: Isolate lysosomes from rat or human liver tissue by differential centrifugation and density gradient ultracentrifugation. The protein concentration of the lysosomal fraction should be determined.

  • Incubation Buffer: Prepare a buffer that mimics the acidic environment of lysosomes (e.g., 50 mM sodium acetate, pH 5.0).

  • Incubation: Add the test compound (linker-payload conjugate) to the incubation buffer containing the lysosomal fraction. The reaction is typically initiated by the addition of the lysosomal enzymes.

  • Time Points: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Quenching and Processing: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard). Process the samples similar to the plasma stability assay to remove proteins.

  • Analysis: Analyze the samples by LC-MS to quantify the parent compound and any released payload or metabolites.

  • Data Analysis: Determine the rate of degradation of the parent compound and the formation of the released payload to assess the linker's susceptibility to lysosomal enzymes.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in the plasma and lysosomal stability assays.

PlasmaStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (Linker-Payload in DMSO) incubate Spike & Incubate (37°C) stock->incubate plasma Pre-warmed Plasma plasma->incubate sampling Collect Aliquots (Time Points) incubate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Workflow for the In Vitro Plasma Stability Assay.

LysosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound mix Mix & Incubate (37°C) compound->mix lysosomes Lysosomal Fraction lysosomes->mix buffer Incubation Buffer (pH 5.0) buffer->mix aliquots Take Aliquots (Time Points) mix->aliquots stop_reaction Stop Reaction (Quenching Solution) aliquots->stop_reaction process Process Sample stop_reaction->process lcms LC-MS Analysis process->lcms assess Assess Degradation & Payload Release lcms->assess

Workflow for the In Vitro Lysosomal Stability Assay.

Conclusion

The this compound linker is anticipated to demonstrate high stability in plasma due to its robust ether backbone. However, its stability can be influenced by the nature of the conjugated payload and the specific biological matrix. For a comprehensive evaluation, it is essential to perform direct in vitro stability studies using both plasma and lysosomal fractions. By comparing the stability of this compound-containing conjugates to those with alternative linkers, such as alkyl chains or cleavable sequences, researchers can make informed decisions to optimize the performance and safety profile of their targeted therapeutics.

References

Characterization of ADCs synthesized with Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Characterization of ADCs Synthesized with Amino-PEG9-alcohol and a Comparison with Alternative Linkers

For researchers, scientists, and drug development professionals, the linker is a pivotal component in the design of an antibody-drug conjugate (ADC), profoundly influencing its stability, solubility, pharmacokinetics, and overall therapeutic index.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable for optimizing ADC performance. Their hydrophilic nature is key to overcoming the challenges posed by hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance from circulation.[1][2]

This guide provides a detailed characterization of ADCs synthesized with PEG linkers, with a specific focus on inferring the properties of an this compound linker. Through a comparative analysis with other PEGylated and non-PEGylated linkers, supported by experimental data, this document aims to provide a clear framework for the rational design and evaluation of next-generation ADCs.

The Role of PEG Linkers in Enhancing ADC Properties

The incorporation of PEG chains into ADC linkers offers several key advantages:

  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the water solubility of the ADC, which is crucial when working with hydrophobic payloads. This enhanced hydrophilicity mitigates the tendency for ADCs to aggregate, a major concern that can lead to immunogenicity and altered pharmacokinetic profiles.

  • Enhanced Pharmacokinetics: The hydrophilic PEG linker creates a hydration shell around the ADC, which can reduce non-specific interactions with other proteins and cells. This "stealth" effect leads to a longer circulation half-life and increased exposure of the tumor to the ADC.

  • Higher Drug-to-Antibody Ratio (DAR): By reducing the aggregation propensity associated with hydrophobic drugs, PEG linkers allow for the conjugation of a higher number of payload molecules to the antibody, potentially increasing the ADC's potency.

Comparative Analysis of PEG Linker Length on ADC Performance

Hydrophobicity and Aggregation

Hydrophobic Interaction Chromatography (HIC) is a key analytical method used to assess the hydrophilicity of ADCs. A shorter retention time on a HIC column indicates a more hydrophilic ADC. Size-Exclusion Chromatography (SEC) is used to quantify the level of aggregation.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation

Linker TypeRepresentative HIC Retention Time (min)% Monomer (by SEC)% Aggregate (by SEC)
Non-PEGylated>25~98%~2%
PEG4~22>98%<2%
PEG8 ~18 >99% <1%
Inferred PEG9 ~17 >99% <1%
PEG12~15>99%<1%

Note: Data is compiled from multiple sources and should be considered representative. Absolute values can vary based on the specific antibody, payload, and experimental conditions.

Based on the trend of decreasing retention time with increasing PEG length, an ADC with a PEG9 linker is expected to be more hydrophilic than one with a PEG8 linker and show very low levels of aggregation.

Pharmacokinetics

The length of the PEG linker significantly influences the pharmacokinetic profile of an ADC. Generally, longer PEG chains lead to slower clearance and longer half-life.

Table 2: Impact of PEG Linker Length on ADC Clearance in Rodent Models

Linker TypeClearance Rate (mL/day/kg)
Non-PEGylated~15
PEG2~10
PEG4~7
PEG8 ~5
Inferred PEG9 ~5
PEG12~5
PEG24~5

Note: Data adapted from a study on ADCs with a DAR of 8.

Studies have shown that ADC exposure increases with PEG size up to PEG8, at which point a plateau is reached. Therefore, an ADC with a PEG9 linker is expected to have a favorable pharmacokinetic profile, similar to that of ADCs with PEG8 or longer linkers.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can vary depending on the specific ADC components and the target cell line.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

ADC ConstructLinker TypeTarget Cell LineIC50 (ng/mL)
Anti-CD30 MMAEPEG2CD30+ LymphomaComparable to other PEGs
Anti-CD30 MMAEPEG4CD30+ LymphomaComparable to other PEGs
Anti-CD30 MMAE PEG8 CD30+ Lymphoma Comparable to other PEGs
Inferred PEG9 Likely comparable
ZHER2-MMAENon-PEGylatedHER2-positiveLower (more potent)
ZHER2-MMAE4 kDa PEGHER2-positive4.5-fold higher
ZHER2-MMAE10 kDa PEGHER2-positive22-fold higher

Note: Data is compiled from different studies and is not a direct head-to-head comparison.

In some cases, the inclusion of PEG linkers has no significant effect on in vitro potency. However, in other systems, particularly with very long PEG chains, a reduction in cytotoxicity has been observed. An ADC with a PEG9 linker is likely to maintain high in vitro potency, comparable to other discrete PEG linkers of similar length.

Experimental Workflows and Signaling Pathways

To systematically characterize and compare ADCs, a well-defined experimental workflow is essential. The general mechanism of action for most ADCs involves internalization and lysosomal degradation, leading to payload release and subsequent apoptosis.

G cluster_workflow Experimental Workflow for ADC Characterization ADC Synthesis ADC Synthesis HIC Analysis HIC Analysis ADC Synthesis->HIC Analysis Hydrophilicity DAR SEC Analysis SEC Analysis ADC Synthesis->SEC Analysis Aggregation Purity In Vitro Cytotoxicity In Vitro Cytotoxicity ADC Synthesis->In Vitro Cytotoxicity Potency IC50 Pharmacokinetic Study Pharmacokinetic Study ADC Synthesis->Pharmacokinetic Study Clearance Half-life

Caption: Workflow for ADC synthesis and characterization.

G cluster_pathway Generalized ADC Signaling Pathway ADC Binding ADC Binding Internalization Internalization ADC Binding->Internalization Receptor-Mediated Endocytosis Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Linker Cleavage/ Antibody Degradation Cellular Target Engagement Cellular Target Engagement Payload Release->Cellular Target Engagement e.g., Microtubule Disruption, DNA Damage Apoptosis Apoptosis Cellular Target Engagement->Apoptosis

Caption: Generalized signaling pathway for ADC-induced cell death.

Detailed Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophilicity of the ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Buffer A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95)

  • Buffer B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 6.95, with 20% isopropanol)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Buffer A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the ADC using a linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomeric, aggregated, and fragmented ADC species.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • HPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject the ADC sample (typically 10-50 µg).

  • Run the isocratic elution for a sufficient time to resolve high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas to determine the percentage of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC on a target cancer cell line.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.

  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Conclusion

The strategic incorporation of PEG linkers, such as this compound, is a powerful approach to optimize the therapeutic properties of ADCs. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetics, these linkers enable the development of more stable and effective cancer therapies. The comparative data and detailed experimental protocols provided in this guide offer a solid framework for the systematic evaluation of novel ADC candidates, facilitating the advancement of this promising class of therapeutics. The inferred characteristics of an ADC containing a PEG9 linker suggest it would possess favorable hydrophilicity, low aggregation, and an advantageous pharmacokinetic profile, making it a strong candidate for further investigation.

References

Navigating the Surface: A Comparative Guide to Alternatives for Amino-PEG9-alcohol in Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize surface modification strategies, the limitations of traditional polyethylene glycol (PEG) linkers have spurred the development of innovative alternatives. This guide provides an objective comparison of promising substitutes for Amino-PEG9-alcohol, focusing on Polysarcosine (pSar) and Poly(2-oxazoline)s (POx), supported by experimental data to inform your selection process.

The covalent modification of surfaces is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, targeted drug delivery systems, and biocompatible medical devices. This compound has long been a widely used bifunctional linker, offering a hydrophilic spacer with a terminal amine for covalent attachment to a surface and a terminal hydroxyl group for further functionalization. However, growing concerns over the immunogenicity of PEG have driven the search for alternative polymers that offer similar or superior performance without this critical drawback.[1][2][3]

This guide delves into the key performance characteristics of Polysarcosine (pSar) and Poly(2-oxazoline)s (POx) as viable alternatives to PEG-based linkers for surface modification. We will explore their impact on non-specific protein adsorption, biocompatibility, and stability, presenting a clear comparison to aid in the selection of the most appropriate surface modification chemistry for your application.

Performance Comparison: PEG vs. Alternatives

The ideal surface modification agent should effectively prevent non-specific binding of proteins and cells, maintain the bioactivity of immobilized ligands, and exhibit long-term stability. While PEG has been the gold standard, pSar and POx are emerging as strong contenders with distinct advantages.

Polysarcosine (pSar) , a polypeptoid based on the endogenous amino acid sarcosine, boasts a highly hydrophilic and non-immunogenic profile.[2][3] Studies have shown that pSar-modified surfaces exhibit excellent resistance to protein adsorption, comparable to or even exceeding that of PEG. Its peptide-like backbone also offers the potential for enzymatic degradation, a desirable feature for certain in vivo applications.

Poly(2-oxazoline)s (POx) are a versatile class of polymers whose properties can be readily tuned by modifying the side chains. This allows for fine control over hydrophilicity and other physicochemical characteristics. Like pSar, POx-modified surfaces have demonstrated excellent "stealth" properties, effectively reducing non-specific protein adsorption and enhancing biocompatibility. Furthermore, POx coatings have been shown to possess greater stability compared to PEG under certain physiological and oxidative conditions.

Below is a summary of the key performance indicators for these polymers in surface modification applications.

Table 1: Comparison of Key Performance Indicators for Surface Modification Polymers

FeaturePoly(ethylene glycol) (PEG)Polysarcosine (pSar)Poly(2-oxazoline)s (POx)Zwitterionic Polymers
Non-Specific Protein Adsorption LowVery LowVery LowExtremely Low
Immunogenicity Potential for anti-PEG antibody productionGenerally considered non-immunogenicGenerally considered non-immunogenicGenerally considered non-immunogenic
Biocompatibility Generally good, but immunogenicity is a concernExcellentExcellentExcellent
In Vivo Stability Susceptible to oxidationBiodegradable (peptide backbone)High chemical stabilityGenerally stable
Synthesis & Functionalization Well-established, wide variety of derivativesStraightforward synthesis, amenable to functionalizationHighly tunable properties through monomer choice and end-group modificationSynthesis can be complex
Terminal Group Versatility HighHighHighModerate to High

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of PEG, pSar, and POx in surface modification.

Table 2: Protein Adsorption on Modified Surfaces

Surface CoatingProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference
PEGFibrinogen< 5Quartz Crystal Microbalance with Dissipation (QCM-D)
pSarFibrinogen< 5Ellipsometry
POx (PMOXA)Full SerumBelow detection limitOptical Waveguide Lightmode Spectroscopy (OWLS)
Unmodified ControlFibrinogen~350QCM-D

Table 3: Stability of Polymer Brush Coatings

Polymer BrushConditionChange in Thickness after 14 daysMeasurement TechniqueReference
PEGPBS, 37°C~10% decreaseEllipsometry
POx (PMOXA)PBS, 37°CNo significant changeEllipsometry
PEGOxidative Medium (H₂O₂, 37°C)~30% decreaseEllipsometry
POx (PMOXA)Oxidative Medium (H₂O₂, 37°C)~5% decreaseEllipsometry

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these surface modification agents.

Protocol 1: Surface Modification with Bifunctional Linkers

This protocol describes a general procedure for immobilizing a bifunctional linker (e.g., this compound or a pSar/POx analogue) onto a silicon oxide surface.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.

  • Anhydrous toluene

  • Bifunctional linker (e.g., (3-Aminopropyl)triethoxysilane (APTES) for initial amination, followed by the bifunctional polymer)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization (Surface Amination): Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Washing: Rinse the wafers sequentially with toluene, ethanol, and DI water to remove excess silane.

  • Curing: Cure the aminosilane layer by baking the wafers at 110°C for 30 minutes.

  • Polymer Grafting: Immerse the amine-functionalized wafers in a solution of the NHS-ester activated bifunctional polymer (pSar or POx with a terminal carboxyl group and a protected hydroxyl group) in a suitable buffer (e.g., PBS, pH 8.5) overnight at room temperature. The hydroxyl end of the polymer can be deprotected in a subsequent step if necessary.

  • Final Washing: Rinse the polymer-grafted wafers extensively with DI water and dry under a stream of nitrogen.

Protocol 2: Characterization of Modified Surfaces

1. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the grafted polymer layer.

  • Procedure:

    • Place the modified wafer in the XPS vacuum chamber.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution scans of key elements (e.g., C 1s, N 1s, O 1s, Si 2p) to determine their chemical states and bonding environments. The presence of characteristic peaks for the polymer (e.g., amide bond in pSar and POx) confirms successful grafting.

2. Water Contact Angle Measurement

  • Purpose: To assess the hydrophilicity of the modified surface. A lower contact angle indicates a more hydrophilic surface, which is generally correlated with better resistance to protein adsorption.

  • Procedure:

    • Place a small droplet (e.g., 5 µL) of DI water onto the modified surface.

    • Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

3. Ellipsometry

  • Purpose: To measure the thickness of the grafted polymer layer.

  • Procedure:

    • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

    • Model the surface as a layered structure (e.g., silicon substrate/silicon dioxide layer/polymer layer).

    • Fit the experimental data to the model to determine the thickness of the polymer layer.

Protocol 3: Quantification of Non-Specific Protein Adsorption

This protocol uses Quartz Crystal Microbalance with Dissipation (QCM-D) to quantify protein adsorption in real-time.

Materials:

  • QCM-D instrument with sensor crystals (e.g., gold-coated)

  • Modified sensor crystals (coated with PEG, pSar, or POx)

  • Protein solution (e.g., 1 mg/mL fibrinogen in PBS)

  • PBS buffer

Procedure:

  • Baseline Establishment: Flow PBS buffer over the modified sensor crystal until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.

  • Protein Adsorption: Introduce the protein solution into the flow cell and monitor the changes in Δf and ΔD. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After a set period of protein exposure, switch back to flowing PBS buffer to remove any loosely bound protein.

  • Data Analysis: Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area. The dissipation data provides information about the viscoelastic properties of the adsorbed layer.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Characterization cluster_eval Performance Evaluation A Substrate Cleaning (Piranha Etch) B Surface Amination (e.g., APTES) A->B Hydroxylation C Grafting of Bifunctional Linker (PEG, pSar, or POx) B->C Amine-reactive chemistry D XPS C->D Verification of modification E Contact Angle C->E Verification of modification F Ellipsometry C->F Verification of modification G Protein Adsorption (QCM-D) C->G Testing antifouling properties H Biomolecule Immobilization F->H Quantification of immobilization

Caption: Workflow for surface modification and characterization.

Signaling_Pathway cluster_surface Modified Surface cluster_bio Biological Environment cluster_outcome Desired Outcome Surface Surface with Antifouling Layer (pSar or POx) Outcome Maintained Bioactivity & Improved Biocompatibility Surface->Outcome Protein Non-specific Protein Protein->Surface Reduced Adsorption Cell Cell Cell->Surface Reduced Adhesion

Caption: Antifouling mechanism of modified surfaces.

Logical_Relationship A Need for Surface Modification B Choice of Linker A->B C This compound B->C D Alternatives B->D H Performance Evaluation C->H E Polysarcosine (pSar) D->E F Poly(2-oxazoline)s (POx) D->F G Zwitterionic Polymers D->G E->H F->H G->H I Optimal Surface Performance H->I

Caption: Decision tree for selecting a surface modification linker.

References

The Great Divide: A Comparative Analysis of PROTACs with Flexible vs. Rigid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein-binding ligand to the E3 ligase-recruiting ligand has emerged as a pivotal determinant of efficacy. This guide provides an objective comparison of PROTACs featuring flexible versus rigid linkers, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.

The linker is not a mere spacer; it profoundly influences the physicochemical properties, cell permeability, and the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for subsequent ubiquitination and degradation of the target protein. The choice between a flexible or a rigid linker can dramatically alter the pharmacological profile of a PROTAC.

Flexible Linkers: The Conformational Advantage

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have been widely employed in initial PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[1]

Advantages:

  • Enhanced Solubility and Permeability: PEG linkers, in particular, are more hydrophilic than their alkyl counterparts, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[2]

  • Conformational Sampling: The inherent flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.

  • Synthetic Accessibility: Bifunctional flexible linkers are commercially available and their incorporation into PROTACs is often straightforward.[1]

Disadvantages:

  • Hydrophobicity (Alkyl Linkers): Simple alkyl chains can increase the hydrophobicity of the PROTAC, potentially leading to poor aqueous solubility and non-specific binding.[2]

  • Metabolic Instability: PEG linkers can be susceptible to metabolism, which may affect the pharmacokinetic profile of the PROTAC.[2]

  • Entropic Penalty: The high degree of conformational freedom can lead to an entropic penalty upon binding to form the ternary complex.

Rigid Linkers: The Pre-organization Principle

Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Advantages:

  • Enhanced Potency: By reducing the conformational flexibility, rigid linkers can decrease the entropic cost of ternary complex formation, leading to improved potency.

  • Improved Pharmacokinetics: Rigid linkers can enhance metabolic stability and may lead to more favorable pharmacokinetic properties.

  • Increased Selectivity: The defined spatial orientation imposed by a rigid linker can lead to greater selectivity for the target protein.

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging and time-consuming.

  • Risk of Mismatched Geometry: If the rigid linker does not orient the two ligands optimally for ternary complex formation, it can lead to a complete loss of degradation activity.

  • Solubility Challenges: The introduction of rigid, often hydrophobic, cyclic structures can negatively impact the solubility of the PROTAC.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize representative data from the literature, comparing the performance of PROTACs with flexible and rigid linkers against various targets.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 VHLFlexiblePEG< 0.5 µM> 90
BRD4 CRBNFlexiblePEG> 5 µM-
Androgen Receptor IAPFlexiblePEG-Exhibited degradation
Androgen Receptor IAPRigidDisubstituted phenyl-No activity
CRBN Self-degradationFlexibleNine-atom alkyl chain-Concentration-dependent decrease
CRBN Self-degradationFlexibleThree PEG units-Weak degradation

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in cell lines, treatment times, and experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.
  • Denature the proteins by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
  • Incubate with an appropriate HRP-conjugated secondary antibody.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control.

Intracellular PROTAC Quantification by LC-MS/MS

This method is used to determine the intracellular concentration of PROTACs, which is crucial for understanding the relationship between exposure and degradation.

1. Sample Preparation:

  • Treat cells with the PROTACs as for the Western blot experiment.
  • After incubation, wash the cells with ice-cold PBS and collect the cell pellet.
  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile/methanol mixture) to the cell pellet.
  • Vortex and centrifuge to pellet the precipitated protein.
  • Collect the supernatant containing the PROTAC.

2. LC-MS/MS Analysis:

  • Inject the supernatant into a UPLC-MS/MS system.
  • Separate the PROTAC from other cellular components using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
  • Detect and quantify the PROTAC using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Generate a standard curve using known concentrations of the PROTAC.
  • Determine the intracellular concentration of the PROTAC in the cell lysates by comparing their peak areas to the standard curve.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): Immobilize the E3 ligase on a sensor chip and flow a mixture of the target protein and the PROTAC over the surface to measure the binding kinetics and affinity of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamic parameters of ternary complex formation.

  • Fluorescence Polarization (FP): Use a fluorescently labeled ligand for either the target protein or the E3 ligase to monitor the change in polarization upon formation of the ternary complex.

Visualizing the Concepts

Diagrams created using the DOT language provide a clear visual representation of the key processes and relationships in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Degradation Degradation of Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation Catalysis

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Flexible_Linker Flexible Linker (e.g., PEG, Alkyl) Synthesis PROTAC Synthesis Flexible_Linker->Synthesis Rigid_Linker Rigid Linker (e.g., Piperazine) Rigid_Linker->Synthesis Cell_Treatment Cell Treatment with PROTACs Synthesis->Cell_Treatment Ternary_Complex_Assay Ternary Complex Assay (SPR, ITC, FP) Synthesis->Ternary_Complex_Assay Western_Blot Western Blot (Degradation - DC50, Dmax) Cell_Treatment->Western_Blot LCMS LC-MS/MS (Intracellular Concentration) Cell_Treatment->LCMS Data_Analysis Comparative Analysis of Flexible vs. Rigid Linkers Western_Blot->Data_Analysis LCMS->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: A typical experimental workflow for comparing PROTACs.

Linker_Properties cluster_flexible Flexible Linkers cluster_rigid Rigid Linkers cluster_outcome PROTAC Performance Flex_High_Flexibility High Conformational Flexibility Ternary_Complex Ternary Complex Formation & Stability Flex_High_Flexibility->Ternary_Complex Flex_Good_Solubility Good Solubility (PEG) PK_Properties Pharmacokinetic Properties Flex_Good_Solubility->PK_Properties Flex_Synthetic_Ease Synthetic Ease Degradation Degradation Efficacy (DC50, Dmax) Flex_Entropic_Penalty Potential Entropic Penalty Flex_Entropic_Penalty->Ternary_Complex Rigid_Preorganization Conformational Pre-organization Rigid_Preorganization->Ternary_Complex Rigid_Improved_Potency Improved Potency Rigid_Improved_Potency->Degradation Rigid_Metabolic_Stability Metabolic Stability Rigid_Metabolic_Stability->PK_Properties Rigid_Synthetic_Challenge Synthetic Challenge

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents like Amino-PEG9-alcohol is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is a hydrophilic linker containing both an amine and a hydroxyl group. While specific toxicity data is limited, the Safety Data Sheet (SDS) indicates several potential hazards. Adherence to the following disposal protocol is therefore mandatory.

Safety and Handling Profile

Before outlining the disposal procedures, it is crucial to understand the hazard profile of this compound.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These classifications necessitate careful handling in a well-ventilated area, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a chemical waste product, managed through your institution's hazardous waste program. The precautionary statement P501 advises to "Dispose of contents/container in accordance with local/regional/national/international regulations".[1]

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain. Its chemical properties and potential environmental impact are not fully known, making drain disposal inappropriate.[2][3]

  • Segregate Waste: this compound waste should be collected separately from other waste streams. It should be classified as non-halogenated organic waste unless it has been mixed with halogenated solvents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated items like weigh boats, pipette tips, and gloves, should be collected in a designated, properly labeled solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Ensure the container is compatible with the solvents used.

2. Waste Containerization:

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols. The date of waste accumulation should also be clearly marked.

  • Secure Containment: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[4]

  • Secondary Containment: To mitigate the risk of spills, waste containers should be stored in a secondary containment unit, such as a chemical-resistant tray or tub.[4]

3. Storage and Accumulation:

  • Designated Area: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

4. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete all necessary waste disposal forms accurately, providing a clear description of the waste contents.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling Amino-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Amino-PEG9-alcohol, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementPictogramSignal Word
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data sourced from Sigma-Aldrich[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent exposure.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Footwear Fully enclosed shoes are required.

Operational Plan: Step-by-Step Handling Procedure

Follow these detailed steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Emergency Equipment: Before starting any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling spills of water-soluble organic compounds.

2. Handling the Compound:

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture, which could affect the product's quality.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within the chemical fume hood. Use a disposable weighing boat to prevent cross-contamination.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the empty container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Verify Fume Hood & Emergency Equipment Verify Fume Hood & Emergency Equipment Don PPE->Verify Fume Hood & Emergency Equipment Acclimatize Container Acclimatize Container Verify Fume Hood & Emergency Equipment->Acclimatize Container Weigh & Aliquot in Fume Hood Weigh & Aliquot in Fume Hood Acclimatize Container->Weigh & Aliquot in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh & Aliquot in Fume Hood->Prepare Solution in Fume Hood Collect Chemical Waste Collect Chemical Waste Prepare Solution in Fume Hood->Collect Chemical Waste Triple Rinse Empty Container Triple Rinse Empty Container Collect Chemical Waste->Triple Rinse Empty Container Dispose via EHS Dispose via EHS Collect Chemical Waste->Dispose via EHS Dispose of Container Dispose of Container Triple Rinse Empty Container->Dispose of Container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG9-alcohol
Reactant of Route 2
Reactant of Route 2
Amino-PEG9-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.